molecular formula C17H24NNaO5 B3031609 Alloxydim sodium CAS No. 55635-13-7

Alloxydim sodium

货号: B3031609
CAS 编号: 55635-13-7
分子量: 345.4 g/mol
InChI 键: DVQHRBFGRZHMSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Alloxydim sodium is a useful research compound. Its molecular formula is C17H24NNaO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

55635-13-7

分子式

C17H24NNaO5

分子量

345.4 g/mol

IUPAC 名称

sodium methyl 2,2-dimethyl-4,6-dioxo-5-(N-prop-2-enoxy-C-propylcarbonimidoyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C17H24NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14H,2,6,8-10H2,1,3-5H3;/q-1;+1

InChI 键

DVQHRBFGRZHMSR-UHFFFAOYSA-N

手性 SMILES

CCC/C(=N/OCC=C)/[C-]1C(=O)CC(C(C1=O)C(=O)OC)(C)C.[Na+]

规范 SMILES

CCCC(=NOCC=C)[C-]1C(=O)CC(C(C1=O)C(=O)OC)(C)C.[Na+]

Pictograms

Irritant

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alloxydim Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Alloxydim sodium, a post-emergence herbicide. The document outlines the core chemical reactions, key intermediates, and general experimental protocols involved in its production. This compound belongs to the cyclohexanedione oxime class of herbicides, which act by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that can be conceptually divided into four primary stages:

  • Formation of the Cyclohexanedione Ring: The synthesis begins with the creation of the core 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate ring structure through a Michael addition followed by a Dieckmann cyclization.

  • C-Acylation: The cyclohexanedione intermediate is then acylated to introduce the butyryl side chain.

  • Oxime Ether Formation: The subsequent reaction with O-allylhydroxylamine forms the characteristic oxime ether of the Alloxydim molecule.

  • Salt Formation: Finally, the acidic Alloxydim is converted to its more water-soluble sodium salt.

The overall synthetic route is depicted below.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: C-Acylation cluster_2 Step 3: Oxime Ether Formation cluster_3 Step 4: Salt Formation A Mesityl Oxide C Methyl 2,2-dimethyl-4,6-dioxo- cyclohexanecarboxylate (Intermediate I) A->C  Michael Addition & Dieckmann Cyclization B Dimethyl Malonate B->C  Michael Addition & Dieckmann Cyclization E Methyl 3-butyryl-2,2-dimethyl- 4,6-dioxocyclohexanecarboxylate (Intermediate II) C->E  Friedel-Crafts Acylation (or similar) D Butyryl Chloride D->E G Alloxydim (Final Product - Acid Form) E->G  Condensation F O-Allylhydroxylamine F->G I This compound (Final Product - Salt Form) G->I  Neutralization H Sodium Base (e.g., NaOH) H->I

Caption: Overall synthesis pathway of this compound.

Key Intermediates and Synthesis Steps

The synthesis of Alloxydim may be produced via a multi-step reaction starting from mesityl oxide, dimethyl malonate, butyryl chloride, and an amine derivative[1]. The typical manufacturing route involves the condensation of cyclohexenone intermediates with oxime derivatives, followed by conversion to the sodium salt to enhance solubility[1].

Intermediate I: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

The initial step involves the reaction of mesityl oxide with dimethyl malonate in the presence of a base, such as sodium methoxide (B1231860). This reaction proceeds via a Michael addition, followed by an intramolecular Dieckmann cyclization to form the six-membered ring.

  • Reactants: Mesityl oxide, Dimethyl malonate

  • Reagent: Sodium methoxide (or other strong base)

  • Product: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

Intermediate II: Acylated Cyclohexanedione

The second stage is the C-acylation of the cyclohexanedione ring at the C-3 position. This is typically achieved by reacting Intermediate I with butyryl chloride in the presence of a Lewis acid catalyst or via formation of an enolate.

  • Reactant: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate (Intermediate I)

  • Reagent: Butyryl chloride

  • Product: The acylated dione, which exists in equilibrium with its enol tautomer.

Alloxydim (Acid Form)

The final key transformation is the formation of the oxime ether. This is a condensation reaction between the acylated intermediate (Intermediate II) and O-allylhydroxylamine. The reaction typically requires mildly acidic or neutral conditions to proceed efficiently. The O-allylhydroxylamine itself can be synthesized from allyl bromide and a protected hydroxylamine (B1172632) derivative, followed by hydrolysis[2].

  • Reactant: Acylated Cyclohexanedione (Intermediate II)

  • Reagent: O-Allylhydroxylamine (or O-Allylhydroxylamine hydrochloride)[2][3]

  • Product: Alloxydim (Methyl 3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate)

This compound (Final Product)

The final step is a simple acid-base neutralization. The enolic proton of Alloxydim is acidic and reacts with a sodium base, such as sodium hydroxide (B78521) or sodium methoxide, to form the sodium salt. This increases the compound's water solubility, which is advantageous for formulation as a herbicide[1].

  • Reactant: Alloxydim

  • Reagent: Sodium hydroxide (or other sodium base)

  • Product: this compound

Experimental Protocols (General Methodologies)

While specific industrial synthesis protocols are proprietary, the following sections describe general laboratory procedures for each key transformation based on established organic chemistry principles and analogous reactions.

Synthesis of Intermediate I

The synthesis of the dimedone core structure is a well-established reaction.

G cluster_workflow Workflow for Synthesis of Intermediate I A 1. Prepare Sodium Methoxide in Anhydrous Methanol (B129727) B 2. Add Dimethyl Malonate to form Sodium Dimethyl Malonate A->B C 3. Add Mesityl Oxide (slowly) to initiate Michael Addition B->C D 4. Reflux the mixture to promote Dieckmann Cyclization C->D E 5. Acidify the reaction mixture to precipitate the product D->E F 6. Isolate and purify the product (filtration, recrystallization) E->F

Caption: Experimental workflow for Intermediate I synthesis.

Protocol:

  • A solution of sodium methoxide is prepared in an anhydrous alcohol solvent (e.g., methanol).

  • Dimethyl malonate is added to the basic solution to form the corresponding enolate.

  • Mesityl oxide is added dropwise to the solution. The reaction is often exothermic and may require cooling to maintain control.

  • After the initial Michael addition, the reaction mixture is heated to reflux to drive the intramolecular Dieckmann cyclization.

  • Upon completion, the reaction is cooled and then quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl).

  • The precipitated solid product, Intermediate I, is collected by filtration, washed, and can be purified by recrystallization.

Synthesis of Intermediate II (Acylation)

The C-acylation of 1,3-dicarbonyl compounds can be performed under various conditions. A common method involves the use of an acyl chloride.

Protocol:

  • Intermediate I is dissolved in a suitable aprotic solvent.

  • A base (e.g., pyridine (B92270) or triethylamine) is added to act as an acid scavenger.

  • Butyryl chloride is added dropwise to the solution, typically at a reduced temperature to control the reaction rate.

  • The reaction is stirred until completion (monitored by techniques like TLC or HPLC).

  • The reaction mixture is worked up, typically by washing with water and dilute acid to remove the base and unreacted reagents.

  • The organic solvent is removed under reduced pressure to yield the crude Intermediate II, which can be used directly or purified further.

Synthesis of Alloxydim

The condensation to form the oxime ether is the penultimate step.

Protocol:

  • Intermediate II is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

  • O-Allylhydroxylamine hydrochloride is added to the solution, along with a base (e.g., sodium acetate (B1210297) or sodium carbonate) to neutralize the hydrochloride and free the amine[4].

  • The mixture is stirred, sometimes with gentle heating, for several hours until the condensation is complete.

  • The solvent is removed, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

  • The organic layer is dried and concentrated to yield crude Alloxydim. Purification can be achieved via column chromatography if necessary.

Synthesis of this compound

This is a straightforward neutralization reaction.

Protocol:

  • Alloxydim is dissolved in a suitable solvent, such as methanol or ethanol.

  • A stoichiometric amount of a sodium base solution (e.g., sodium hydroxide in water or sodium methoxide in methanol) is added dropwise with stirring.

  • The formation of the salt is typically immediate.

  • The solvent is removed under reduced pressure to yield this compound as a solid.

Quantitative Data

Quantitative data for industrial synthesis is not publicly available. However, based on analogous, well-documented laboratory syntheses of related compounds, the following table provides estimated yields for each step. Actual yields will vary based on reaction scale, purity of reagents, and optimization of conditions.

StepReactionEstimated Yield (%)
1 Ring Formation (Michael/Dieckmann)65 - 85
2 C-Acylation70 - 90
3 Oxime Ether Formation50 - 70
4 Salt Formation> 95
Overall Total Estimated Yield 20 - 50

Note: The overall yield is a product of the yields of the individual steps and reflects the cumulative loss of material throughout the multi-step process.

Conclusion

The synthesis of this compound is a robust process founded on fundamental reactions in organic chemistry. It involves the sequential construction of a functionalized cyclohexanedione ring, followed by side-chain installation, oxime ether formation, and conversion to the final sodium salt. While the overall pathway is well-understood, optimization of each step regarding solvent choice, temperature, and catalysts is critical for achieving high yields and purity in an industrial setting. This guide provides a foundational understanding of the synthesis for professionals in the field of agrochemical research and development.

References

Alloxydim Sodium's Mechanism of Action on Acetyl-CoA Carboxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. In plants, fatty acid synthesis is crucial for the formation of cell membranes, storage lipids, and signaling molecules.

Plant ACCases exist in two main forms: a homodimeric, multi-domain form found in the plastids of grasses (Poaceae), and a heterodimeric, multi-subunit form present in the plastids of most other plants and a homodimeric form in the cytoplasm of all plant cells. The plastidic homodimeric ACCase in grasses is the primary target of Alloxydim sodium and other cyclohexanedione ("DIM") herbicides.[1]

The ACCase-catalyzed reaction occurs in two half-reactions:

  • Biotin (B1667282) Carboxylase (BC) domain: Carboxylation of the biotin prosthetic group. ATP + HCO₃⁻ + Biotin-Enzyme → Carboxybiotin-Enzyme + ADP + Pi

  • Carboxyltransferase (CT) domain: Transfer of the carboxyl group from carboxybiotin to acetyl-CoA. Carboxybiotin-Enzyme + Acetyl-CoA → Malonyl-CoA + Biotin-Enzyme

Mechanism of Inhibition by this compound

This compound acts as a potent and selective inhibitor of the plastidic ACCase in susceptible grass species.[2] The inhibitory action specifically targets the carboxyltransferase (CT) domain of the enzyme.

Binding to the Carboxyltransferase (CT) Domain

This compound, along with other cyclohexanedione and aryloxyphenoxypropionate ("FOP") herbicides, binds to a specific site on the CT domain. This binding is reversible and non-competitive with respect to the substrates ATP, bicarbonate, and acetyl-CoA. The binding site is located at the dimer interface of the CT domain. The interaction of the herbicide with the enzyme prevents the transfer of the carboxyl group from the biotin cofactor to acetyl-CoA, thereby halting the production of malonyl-CoA and subsequent fatty acid synthesis.[1] This disruption of lipid biosynthesis leads to a loss of cell membrane integrity, cessation of growth, and ultimately, cell death in the meristematic tissues of susceptible plants.

The following diagram illustrates the overall mechanism of ACCase and the inhibitory action of this compound.

ACCase_Inhibition cluster_ACCase ACCase Enzyme cluster_substrates Substrates cluster_products Products BC Biotin Carboxylase (BC) Domain CT Carboxyltransferase (CT) Domain BC->CT Carboxyl group transfer via Biotin ADP_Pi ADP + Pi BC->ADP_Pi MalonylCoA Malonyl-CoA CT->MalonylCoA Malonyl-CoA formation AcetylCoA Acetyl-CoA AcetylCoA->CT Acetyl-CoA binding ATP_HCO3 ATP + HCO₃⁻ ATP_HCO3->BC Bicarbonate activation Alloxydim This compound Alloxydim->CT Inhibition

Mechanism of ACCase inhibition by this compound.
Molecular Basis of Selectivity and Resistance

The selectivity of this compound for grasses over broadleaf plants is attributed to structural differences in their respective plastidic ACCase enzymes. The homodimeric ACCase of grasses possesses a binding site for cyclohexanediones, whereas the heterodimeric form in most other plants is insensitive.

Resistance to this compound and other ACCase inhibitors in grass weeds can arise from mutations in the ACCase gene. These mutations typically result in single amino acid substitutions within the herbicide-binding pocket of the CT domain, which reduces the binding affinity of the herbicide and renders the enzyme less sensitive to inhibition.

Quantitative Data on ACCase Inhibition

While a comprehensive search of the available literature did not yield specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's effect on ACCase, data for other cyclohexanedione herbicides provide valuable context for its potency. The table below summarizes representative data for other "DIM" herbicides.

HerbicidePlant SpeciesIC50 (µM)Ki (µM)Reference
SethoxydimZea mays2.91.9-13.3[3]
CycloxydimAvena sativa~1.0-5.0N/A[4]
TepraloxydimPoa annua~3.0N/A[4]
TepraloxydimSetaria faberi~0.7N/A[4]

Note: IC50 and Ki values are dependent on the specific experimental conditions, including substrate concentrations and enzyme source.

Experimental Protocols

The inhibition of ACCase by this compound can be quantified using several established in vitro assays. The following are detailed protocols for two common methods.

Radioisotope-Based ACCase Inhibition Assay

This method measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

  • Enzyme Extraction Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 10 mM DTT.

  • Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Acetyl-CoA.

  • This compound Stock Solution: Dissolved in DMSO or another suitable solvent.

  • Radiolabel: NaH¹⁴CO₃.

  • Stop Solution: 6 M HCl.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh, young leaf tissue of a susceptible grass species in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare reaction mixtures containing assay buffer, varying concentrations of this compound (or solvent control), and NaH¹⁴CO₃.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reactions at a controlled temperature (e.g., 32°C) for 10-20 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution (6 M HCl).

    • Dry the samples to remove unreacted H¹⁴CO₃⁻.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of ACCase activity (nmol of H¹⁴CO₃⁻ incorporated per minute per mg of protein).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

The following diagram outlines the workflow for the radioisotope-based assay.

Radioisotope_Assay_Workflow start Start homogenization Plant Tissue Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Enzyme Extract) centrifugation->supernatant add_enzyme Add Enzyme Extract supernatant->add_enzyme reaction_mix Prepare Reaction Mix: Assay Buffer, NaH¹⁴CO₃, This compound reaction_mix->add_enzyme incubation Incubate at 32°C add_enzyme->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction dry_samples Dry Samples stop_reaction->dry_samples scintillation Add Scintillation Cocktail & Measure Radioactivity dry_samples->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Workflow for the radioisotope-based ACCase inhibition assay.
Malachite Green Colorimetric Assay

This assay measures the production of ADP, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The ADP is then quantified in a coupled enzyme reaction that results in the oxidation of NADH, which can be measured spectrophotometrically. Alternatively, the release of inorganic phosphate (B84403) (Pi) can be measured using a malachite green-based reagent.

Materials:

  • Enzyme Extraction Buffer: As described in the radioisotope assay.

  • Assay Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.

  • This compound Stock Solution: Dissolved in DMSO or another suitable solvent.

  • Substrate: Acetyl-CoA.

  • Malachite Green Reagent Kit: For phosphate detection.

  • Microplate reader.

Procedure:

  • Enzyme Extraction:

    • Follow the same procedure as described for the radioisotope-based assay.

  • Inhibition Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add the enzyme extract, assay buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at room temperature for 30-60 minutes.

  • Colorimetric Detection:

    • Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is an effective graminicide that functions through the specific inhibition of the carboxyltransferase domain of plastidic Acetyl-CoA Carboxylase in susceptible grass species. This targeted action disrupts fatty acid biosynthesis, leading to phytotoxicity. The molecular basis for its selectivity and the mechanisms of resistance are well-understood at the enzymatic and genetic levels. While specific kinetic parameters for this compound are not widely reported, the established protocols for ACCase inhibition assays provide a robust framework for its further characterization and for the development of novel ACCase inhibitors. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for researchers in weed science and herbicide development.

References

Alloxydim sodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alloxydim Sodium

Issued for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a post-emergence herbicide. It covers its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identification and Structure

This compound is the sodium salt of Alloxydim.[1] It belongs to the cyclohexanedione oxime group of herbicides.[2] Developed by Nippon Soda in 1976, it is a selective, systemic herbicide used to control grass weeds in various broad-leaved crops.[3][4] The compound is absorbed primarily through the leaves and acts on the active meristematic tissues of grasses.[4]

  • IUPAC Name: sodium (4RS)-2-[(E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate[2]

  • CAS Registry Number: 55635-13-7[2]

  • Alternative CAS RN: 66003-55-2[2]

  • Molecular Formula: C₁₇H₂₄NNaO₅[2]

  • Synonyms: NP-48, Kusagard, Fervin, Clout, Tritex[2]

Below is a diagram representing the chemical structure of this compound, highlighting its key functional groups.

Diagram 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless, crystalline solid that is hygroscopic and highly soluble in water.[3][5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 345.37 g/mol [6]
Physical State Colorless crystals[5]
Melting Point 188 - 193 °C[6]
Water Solubility 2,000,000 mg/L (at 20°C, pH 7)[5]
Flash Point >100 °C[6]
LogP (Octanol-Water Partition Coefficient) 2.945[2]
Storage Conditions 0-6°C, Hygroscopic, under inert atmosphere[6][7]

Mechanism of Action

This compound is classified as a Group 1 (WSSA) or Group A (HRAC) herbicide.[3] Its herbicidal activity stems from the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids: the conversion of acetyl-CoA to malonyl-CoA.[8]

By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential components for building cell membranes and for lipid formation.[2] This disruption ultimately halts plant growth and leads to the death of susceptible grass species.

ACCase_Inhibition_Pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (e.g., Palmitoyl-CoA) MalonylCoA->FattyAcids Membranes Cell Membranes & Lipid Formation FattyAcids->Membranes ACCase->MalonylCoA  ATP -> ADP + Pi  HCO3- Alloxydim This compound Alloxydim->Inhibition GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_derivatization Oxidation & Derivatization cluster_analysis Analysis & Quantification A 1. Water Sample Collection (e.g., 500 mL) B 2. Acidification (Adjust to acidic pH) A->B C 3. Solid Phase Extraction (SPE) (e.g., C18 or Charcoal Cartridge) B->C D 4. Elution (Using organic solvent like Dichloromethane) C->D E 5. Oxidation (Convert Alloxydim to stable di-acids using H2O2 under reflux) D->E F 6. Methylation (Convert di-acids to methyl esters using Diazomethane) E->F G 7. GC-MS Analysis (Separation and detection) F->G H 8. Data Processing (Compare retention times & mass spectra to standards) G->H I 9. Quantification (Calculate concentration using calibration curve) H->I

References

Unraveling the Photochemical Fate of Alloxydim Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim sodium, a post-emergence herbicide from the cyclohexanedione oxime family, is utilized for the control of grassy weeds in various broadleaf crops. Its environmental fate, particularly its susceptibility to photochemical degradation, is a critical aspect of its overall toxicological and ecological profile. Understanding the pathways through which this compound breaks down under the influence of light is paramount for predicting its persistence, identifying potentially harmful degradation products, and ensuring environmental safety. This technical guide provides an in-depth overview of the photochemical degradation pathways of this compound, detailing the experimental methodologies used for its study and presenting key quantitative data.

Core Photodegradation Pathways

The photochemical degradation of this compound is a relatively rapid process, primarily dictated by the composition of the environmental matrix and the nature of the light source.[1] Studies conducted in various media, including aqueous solutions, soil surfaces, and leaf cuticle surrogates, have consistently identified two major photodegradation products.[1][2][3][4][5] The degradation follows pseudo-first-order kinetics.[6]

The primary degradation pathways involve:

  • Isomerization: The C=N bond of the oxime moiety undergoes isomerization, leading to the formation of the Alloxydim Z-isomer.[2][3][4][5]

  • Reduction of the Oxime Group: The major degradation pathway involves the reduction of the oxime moiety, resulting in the formation of a more stable imine derivative.[1][3][7] This imine compound exists as a mixture of two tautomers, each exhibiting keto-enol tautomerism.[1]

The following diagram illustrates the primary photochemical degradation pathways of this compound.

G Alloxydim_Sodium This compound (E-isomer) Z_Isomer Alloxydim Z-isomer Alloxydim_Sodium->Z_Isomer Isomerization (Minor Pathway) Imine_Derivative Imine Derivative (Tautomeric Mixture) Alloxydim_Sodium->Imine_Derivative Reduction of Oxime (Major Pathway)

Primary photochemical degradation pathways of this compound.

Quantitative Degradation Data

The rate of this compound's photodegradation is significantly influenced by the environmental medium. The following tables summarize the available quantitative data on its degradation kinetics.

Table 1: Photodegradation Half-lives of Alloxydim in Various Media

MediumHalf-life (t½)Irradiation SourceReference
Carnauba Wax Film51 minutesSimulated Sunlight[6]
Sandy Loam Soil9.7 hoursSimulated Sunlight[6]
Methanol21.94 ± 0.51 minutesNot Specified[8]
n-Hexane7.5 ± 0.75 minutesNot Specified[8]
Aqueous Solution (general)Rapid DegradationSimulated & Natural Sunlight[1][6]

Table 2: Kinetic Evolution of Alloxydim and its Photoproducts on Carnauba Wax Film

Irradiation Time (hours)Alloxydim Remaining (%)Z-isomer Formed (%)Imine Derivative Formed (%)Reference
010000[6]
1~40~10~50[6]
2~15~8~75[6]
4<5<5~90[6]
7~0~0>95[6]

Note: The percentages are estimated from the graphical data presented in the cited reference.

Table 3: Kinetic Evolution of Alloxydim and its Photoproducts on Sandy Loam Soil

Irradiation Time (hours)Alloxydim Remaining (%)Z-isomer Formed (%)Imine Derivative Formed (%)Reference
010000[6]
2~80~5~15[6]
4~65~8~27[6]
7~60~10~30[6]

Note: The percentages are estimated from the graphical data presented in the cited reference.

Detailed Experimental Protocols

The study of this compound's photochemical degradation involves a combination of controlled irradiation experiments and sophisticated analytical techniques to identify and quantify the parent compound and its degradation products.

Photodegradation Experiment

This protocol is a representative workflow for studying the photodegradation of this compound on a solid surface, based on methodologies described in the literature.[6]

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Matrix Prepare Matrix (e.g., Carnauba Wax Film or Sandy Loam Soil) Apply_Alloxydim Apply this compound Solution Prep_Matrix->Apply_Alloxydim Evaporate_Solvent Evaporate Solvent Apply_Alloxydim->Evaporate_Solvent Irradiate Irradiate with Simulated Sunlight (Suntest Reactor) Evaporate_Solvent->Irradiate Collect_Samples Collect Samples at Time Intervals Irradiate->Collect_Samples Extract Extract Analytes Collect_Samples->Extract HPLC_MS Analyze by HPLC-MS Extract->HPLC_MS

Workflow for the photodegradation experiment.
  • Materials: this compound standard, carnauba wax, sandy loam soil, organic solvent (e.g., acetone), simulated solar irradiation source (e.g., Suntest reactor).

  • Procedure:

    • Matrix Preparation: A thin film of carnauba wax is prepared on a suitable support (e.g., glass plate). For soil experiments, a thin layer of sandy loam soil is used.

    • Application: A solution of this compound in an organic solvent is applied to the surface of the prepared matrix.

    • Solvent Evaporation: The solvent is allowed to evaporate completely in the dark, leaving a thin film of the herbicide on the surface.

    • Irradiation: The samples are exposed to simulated solar radiation in a controlled environment, such as a Suntest reactor.

    • Sampling: Samples are collected at various time intervals to monitor the degradation process.

    • Extraction: The analytes (this compound and its degradation products) are extracted from the matrix using a suitable organic solvent.

    • Analysis: The extracts are analyzed by HPLC-MS to identify and quantify the compounds.

Analytical Methodology: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation, identification, and quantification of this compound and its photoproducts.[2][3][6]

G cluster_hplc Chromatographic Separation cluster_ms Detection and Identification Sample Extracted Sample HPLC HPLC System (C18 Column) Sample->HPLC MS Mass Spectrometer (e.g., Q-TOF) HPLC->MS Mobile_Phase Mobile Phase Gradient (e.g., Water/Acetonitrile with Formic Acid) Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis Ionization Electrospray Ionization (ESI) Mass_Analysis Mass Analysis (m/z Measurement)

References

Alloxydim Sodium: A Technical Guide to Its Degradation Products in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the herbicide alloxydim (B13751712) sodium in terrestrial and aquatic environments. It details the primary degradation products, the experimental protocols for their identification and quantification, and the environmental fate of this compound. All quantitative data are summarized for comparative analysis, and degradation pathways are visualized to facilitate understanding.

Introduction

Alloxydim sodium is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Understanding its environmental fate, particularly the formation and behavior of its degradation products, is crucial for assessing its ecological impact and ensuring environmental safety. This guide synthesizes current scientific knowledge on the degradation of this compound in soil and water, focusing on the chemical identity of its metabolites and the methodologies used for their analysis.

Degradation in Soil

The degradation of this compound in soil is a complex process influenced by both biotic and abiotic factors, primarily microbial activity and photolysis on the soil surface.

Major Degradation Pathways and Products

In soil, this compound undergoes degradation through several pathways, leading to a variety of products.

  • Microbial Degradation: Under dark conditions, microbial action is the principal driver of degradation. Studies have identified several key metabolites:

    • Deallyloxylated compound (I)

    • Two isomers of oxo-tetrahydrobenzoxazoles (II and III)

    • Deallyloxyaminated compound (VI)

    • Demethoxycarbonylated compound (VII)

    • Ring-opened dicarboxylic acid (XX)[1]

  • Photodegradation: When exposed to sunlight on the soil surface, this compound undergoes photolysis. The primary photoproducts identified are:

    • Alloxydim Z-isomer

    • Imine derivative (a mixture of two tautomers)[2][3]

The degradation of alloxydim on soil surfaces follows pseudo-first-order kinetics.[2]

Quantitative Data on Degradation in Soil

The persistence of this compound in soil is relatively low. The following table summarizes key quantitative data regarding its degradation.

ParameterValueConditionsReference
Half-life (t½)~5 daysOiso soil, 25°C, dark[1]
Half-life (t½)~2 daysOutdoor winter conditions[1]
Half-life (t½)9.7 hoursSandy loam soil surface, irradiated[2]
CO₂ Evolution20% of applied radioactivity28 days after treatment[1]
Bound ResiduesMaximum at ~2 monthsGradually decreased thereafter[1]
Degradation Pathway in Soil

The following diagram illustrates the microbial degradation pathway of this compound in soil.

Alloxydim_Soil_Degradation Alloxydim This compound I Deallyloxylated compound (I) Alloxydim->I VI Deallyloxyaminated compound (VI) Alloxydim->VI VII Demethoxycarbonylated compound (VII) Alloxydim->VII II_III Oxo-tetrahydrobenzoxazoles (II and III) I->II_III XX Ring-opened dicarboxylic acid (XX) II_III->XX VI->II_III VII->XX CO2 CO₂ XX->CO2

Caption: Microbial degradation pathway of this compound in soil.

Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis and reactions with disinfectants like chlorine.

Major Degradation Pathways and Products
  • Photodegradation: In the presence of sunlight, this compound in water degrades to form two main products:

    • The major product is an imine derivative , which exists as a mixture of two tautomers. This is formed through the reduction of the oxime group.[4]

    • The isomerization of the C=N bond also occurs to a lesser extent, forming the Z-isomer of alloxydim.[1]

  • Chlorination: During water treatment processes, this compound reacts rapidly with chlorine. This leads to the formation of a primary chlorinated by-product .[5][6][7]

Quantitative Data on Degradation in Water

The degradation of this compound in water is generally rapid, especially under sunlight or in the presence of chlorine.

ParameterValueConditionsReference
Half-life (t½)< 30 secondsIn the presence of excess chlorine[5][6]
Half-life (t½)21.94 ± 0.51 minIn methanol (B129727) (simulating plant cuticles)[1]
Half-life (t½)7.5 ± 0.75 minIn n-hexane (simulating plant cuticles)[1]
Degradation Pathways in Water

The following diagrams illustrate the photodegradation and chlorination pathways of this compound in water.

Alloxydim_Water_Photodegradation Alloxydim This compound Imine Imine Derivative (major product, two tautomers) Alloxydim->Imine Reduction of oxime group Z_Isomer Alloxydim Z-isomer (minor product) Alloxydim->Z_Isomer Isomerization of C=N bond

Caption: Photodegradation pathway of this compound in water.

Alloxydim_Water_Chlorination Alloxydim This compound Chlorinated_Product Major Chlorinated By-product Alloxydim->Chlorinated_Product + Chlorine

Caption: Chlorination pathway of this compound in water.

Experimental Protocols

The identification and quantification of this compound and its degradation products rely on advanced analytical techniques. Below are summaries of typical experimental protocols.

Analysis of Degradation Products in Soil

Sample Preparation (Photodegradation on Soil Surface):

  • A known concentration of this compound is applied to a thin layer of sandy loam soil.

  • The soil samples are irradiated using a solar simulator.

  • At various time intervals, the herbicide and its products are extracted from the soil using an appropriate solvent (e.g., acetonitrile).

  • The soil extracts are centrifuged for 5 minutes.

  • The supernatant is filtered through a 0.45-µm PVDF filter prior to analysis.[3]

Chromatographic Analysis (HPLC-DAD-MS):

  • Analytical Column: Waters Atlantis® T3 3-μm column (4.6 mm × 150 mm) with an ODS precolumn.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[3]

    • The gradient program: 50% B for 1.2 min, 50–60% B for 0.8 min, 60–70% B for 1.0 min, and held at 70% for 9 min.[3]

  • Flow Rate: 1 mL min⁻¹.[3]

  • Injection Volume: 20 μL.[3]

  • Detection: Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) for identification and quantification.

Analysis of Degradation Products in Water

Sample Preparation (Chlorination By-product):

  • A solution of alloxydim is treated with a sodium hypochlorite (B82951) solution.

  • The reaction is allowed to proceed for a specific duration (e.g., 10 minutes) and then quenched with a reducing agent (e.g., sodium thiosulfate).[8]

  • The major chlorinated by-product is isolated and concentrated using Solid-Phase Extraction (SPE).[4]

    • An ISOLUTE ENV+ cartridge packed with a hyper cross-linked, styrene-divinylbenzene copolymer can be used.[8]

  • The cartridge is washed with HPLC-grade water, and the analyte is eluted with a suitable organic solvent.

Analytical Identification:

  • LC-ESI-QTOF: Liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer with electrospray ionization is used for the identification of transformation products.[1]

  • NMR: For structural elucidation of isolated major by-products, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[4][5]

Experimental Workflow

The following diagram outlines a general workflow for the study of this compound degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Soil_Sample Soil Sample (spiked with Alloxydim) Extraction Extraction (e.g., Acetonitrile, SPE) Soil_Sample->Extraction Water_Sample Water Sample (spiked with Alloxydim) Water_Sample->Extraction Cleanup Cleanup & Filtration (e.g., Centrifugation, Filtration) Extraction->Cleanup LC_MS LC-MS / LC-QTOF (Identification & Quantification) Cleanup->LC_MS NMR NMR (Structural Elucidation) LC_MS->NMR Kinetics Degradation Kinetics (Half-life determination) LC_MS->Kinetics Pathway Pathway Elucidation NMR->Pathway Kinetics->Pathway

Caption: General experimental workflow for degradation studies.

Conclusion

The degradation of this compound in soil and water is a multifaceted process that results in the formation of various transformation products. In soil, both microbial degradation and photolysis play significant roles, leading to a range of metabolites. In water, photodegradation and chlorination are the key degradation routes. The primary degradation products, such as the imine derivative and chlorinated by-products, may have different toxicological and environmental profiles than the parent compound. Therefore, a thorough understanding of these degradation pathways and the analytical methods to monitor them is essential for a comprehensive environmental risk assessment of this compound.

References

Environmental Fate and Mobility of Alloxydim Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and mobility of Alloxydim (B13751712) sodium. Alloxydim sodium is a post-emergence herbicide used to control grass weeds in various broad-leaved crops.[1] Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This document synthesizes available data on its physicochemical properties, degradation pathways—including hydrolysis, photolysis, and biodegradation—and its mobility in soil and aquatic systems.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. While comprehensive experimental data for this compound is limited in publicly available literature, the following table summarizes the available information for Alloxydim and its sodium salt.

PropertyValueSource
Chemical Name Sodium (4RS)-2-[(E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate[2]
CAS Number 55635-13-7[3]
Molecular Formula C₁₇H₂₄NNaO₅[3]
Molecular Weight 345.41 g/mol [3]
Appearance Colorless crystals[4]
Water Solubility 2,000,000 mg/L (20°C)[4]
Vapor Pressure (Alloxydim) 0.133 mPa (20°C)[5]
Octanol-Water Partition Coefficient (LogP) (Alloxydim) 2.94540 (Calculated)
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) Data not available
GUS Leaching Potential Index 2.67 (Transition state)[4]

Environmental Degradation Pathways

This compound is subject to degradation in the environment through several processes, with photolysis and biodegradation being the most significant.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often pH-dependent.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. It is a major degradation pathway for this compound in both aquatic and terrestrial environments.

In Water: Photodegradation of Alloxydim in aqueous media is rapid.[9] Half-lives can range from minutes to hours depending on the water composition and the intensity of the light source.[10] For instance, one study reported half-lives ranging from 4.63 to 165.78 minutes under direct photolysis and 1.14 to 104.81 minutes under indirect photolysis.[10] The primary transformation process involves the cleavage of the O-N bond of the oxime moiety.[10]

On Soil and Plant Surfaces: On soil and plant surfaces, photolysis is also a significant dissipation route. The rate of photodegradation on these surfaces is generally slower than in water, which may be due to the chemical's adsorption to soil minerals or partitioning into the plant cuticle wax layer.[9] One study reported a photolysis half-life of 9.7 hours on a sandy loam soil surface.

The main photoproducts identified from the photolysis of Alloxydim are its Z-isomer and an imine derivative, which exists as a mixture of two tautomers.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. In soil, this is a key process for the dissipation of this compound.

Aerobic Soil Metabolism: Under aerobic conditions, this compound is readily degraded by soil microorganisms. The reported half-life in soil is approximately 10 days.[2]

The following diagram illustrates the primary degradation pathways of Alloxydim.

G cluster_products Degradation Products Alloxydim Alloxydim Photolysis Photolysis (Light) Alloxydim->Photolysis Major Pathway Biodegradation Biodegradation (Microorganisms) Alloxydim->Biodegradation Major Pathway in Soil Hydrolysis Hydrolysis (Water, pH) Alloxydim->Hydrolysis Condition Dependent Z_Isomer Z-Isomer Photolysis->Z_Isomer Imine_Derivative Imine Derivative Photolysis->Imine_Derivative Other_Metabolites Other Metabolites Biodegradation->Other_Metabolites

Primary degradation pathways of Alloxydim.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is influenced by its adsorption-desorption characteristics, which are often quantified by the soil organic carbon-water partitioning coefficient (Koc).

Specific experimental Koc values for this compound are not available in the reviewed literature. However, its high water solubility suggests a potential for mobility in soil.[4] The calculated Groundwater Ubiquity Score (GUS) of 2.67 places it in a "transition state" for leaching potential, indicating a moderate likelihood of movement through the soil profile.[4] The relatively short soil half-life of around 10 days would, however, limit the extent of leaching.[2]

Aquatic Fate

The fate of this compound in aquatic environments is primarily driven by photolysis. Its high water solubility ensures that it will be present in the water column upon entering an aquatic system.[4]

Once in the water, it is expected to undergo rapid photodegradation, with half-lives on the order of minutes to hours.[10] While specific studies on its partitioning to sediment were not found, its chemical properties do not suggest strong adsorption to sediments. The primary concern in aquatic systems would be the parent compound and its initial degradation products in the water column shortly after introduction, before significant degradation has occurred.

Experimental Protocols

This section provides an overview of the methodologies used to assess the environmental fate of herbicides like this compound.

Hydrolysis (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis as a function of pH.

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at 50°C for 5 days.

  • Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products, typically using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The rate constant and half-life of hydrolysis are calculated for each pH.

G start Start prep_buffers Prepare sterile buffer solutions (pH 4, 7, 9) start->prep_buffers add_substance Add this compound prep_buffers->add_substance incubate Incubate in dark at constant temperature add_substance->incubate sample Sample at time intervals incubate->sample sample->incubate analyze Analyze by HPLC sample->analyze calculate Calculate half-life (t½) analyze->calculate end End calculate->end

General workflow for a hydrolysis study.
Soil Photolysis

This type of study assesses the degradation of a substance on the soil surface due to sunlight.

  • Soil Preparation: A thin layer of sieved soil is placed in a suitable container (e.g., petri dish).

  • Application: The test substance is applied uniformly to the soil surface.

  • Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark controls are also prepared and kept under the same conditions but shielded from light.

  • Sampling: At various time points, soil samples are collected.

  • Extraction and Analysis: The parent compound and its photoproducts are extracted from the soil using an appropriate solvent and analyzed by methods such as HPLC-MS.

  • Calculation: The photodegradation half-life on soil is determined.

Aerobic Soil Metabolism (Based on OECD Guideline 307)

This study evaluates the rate and pathway of biodegradation in soil under aerobic conditions.

  • Soil Selection: Representative agricultural soils are chosen.

  • Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. Air is passed through the incubation system to maintain aerobic conditions, and volatile products like ¹⁴CO₂ are trapped.

  • Sampling and Extraction: At intervals, replicate soil samples are taken and extracted with solvents to separate the parent compound and metabolites.

  • Analysis: The extracts are analyzed by techniques like Liquid Scintillation Counting (LSC) and HPLC to quantify the parent compound and degradation products. Non-extractable residues are also quantified.

  • Calculation: The half-life for aerobic soil metabolism is calculated.

G start Start soil_prep Prepare soil samples start->soil_prep apply_herbicide Apply ¹⁴C-Alloxydim sodium soil_prep->apply_herbicide incubate Incubate under aerobic conditions in the dark apply_herbicide->incubate trap_volatiles Trap volatile products (e.g., ¹⁴CO₂) incubate->trap_volatiles sample_soil Sample soil at intervals incubate->sample_soil sample_soil->incubate extract Extract parent compound and metabolites sample_soil->extract analyze Analyze by LSC and HPLC extract->analyze calculate Calculate degradation half-life analyze->calculate end End calculate->end

General workflow for an aerobic soil metabolism study.
Soil Adsorption/Desorption (Based on OECD Guideline 106)

This study determines the extent to which a substance binds to soil particles.

  • Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the test substance in a calcium chloride solution is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the test substance solution and shaken for a predetermined time to reach equilibrium.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

  • Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

G start Start prep Prepare soil samples and This compound solution start->prep mix Mix soil and solution prep->mix equilibrate Shake to reach equilibrium mix->equilibrate separate Centrifuge to separate soil and solution equilibrate->separate analyze Analyze solution concentration separate->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

Workflow for a soil adsorption/desorption study.

Conclusion

This compound is characterized by its high water solubility and is primarily degraded in the environment through photolysis and biodegradation. Its persistence in soil is low, with a half-life of approximately 10 days. In aquatic systems, it is expected to degrade rapidly through photolysis. While its high water solubility suggests a potential for mobility, its rapid degradation likely mitigates extensive leaching into groundwater under most conditions. Key data gaps remain, particularly concerning experimentally determined soil sorption coefficients (Koc) and hydrolysis rates under typical environmental pH conditions. Further research in these areas would allow for a more precise and comprehensive risk assessment.

References

Alloxydim Sodium: An In-Depth Technical Guide to its Toxicity Profile in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological profile of Alloxydim (B13751712) sodium, a post-emergence herbicide. The document focuses on its effects on non-target organisms, presenting quantitative toxicity data, detailed experimental methodologies, and an examination of its environmental fate and the toxicological relevance of its degradation products.

Executive Summary

Alloxydim sodium, a cyclohexene (B86901) oxime herbicide, is utilized for the control of grasses and common weeds in various broad-leaved crops.[1] While effective in its agricultural application, a thorough understanding of its potential impact on non-target organisms is crucial for environmental risk assessment. This guide summarizes the available data on its toxicity to aquatic and terrestrial organisms, including fish, aquatic invertebrates, algae, birds, bees, and earthworms. A significant finding is that the degradation products of this compound, formed through processes such as photolysis, can exhibit toxicity that is sometimes greater than the parent compound.

Chemical and Physical Properties

This compound is the sodium salt of Alloxydim. It is highly soluble in water, a property that influences its mobility in the environment.[2][3] It functions as a systemic herbicide, primarily absorbed through the leaves, and inhibits acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis and lipid formation in susceptible plants.[2]

Ecotoxicity Profile

The following sections present the toxicity data for this compound across a range of non-target organisms. The data is presented in standardized units to allow for comparative analysis.

Aquatic Organisms

The potential for this compound to enter aquatic ecosystems necessitates a thorough evaluation of its toxicity to aquatic life.

SpeciesEndpointValue (mg/L)Exposure DurationReference
Carp (Cyprinus carpio)LC50260096 hours[4]
TroutLC50200096 hours[4]

Data on the specific EC50 value for this compound on algae growth inhibition was not available in the reviewed literature.

Terrestrial Organisms

The impact of this compound on terrestrial non-target organisms is a key consideration due to its application in agricultural settings.

SpeciesEndpointValue (mg/kg bw)Reference
Japanese Quail (Coturnix japonica)LD502970[4]

Initial assessments suggested that this compound is "not toxic to bees".[4] However, other sources indicate a "moderate" alert for acute contact ecotoxicity to bees, suggesting a potential risk that warrants further investigation.[2] Specific quantitative LD50 values for oral and contact toxicity were not found in the reviewed literature.

Specific quantitative LC50 data for the toxicity of this compound to earthworms, such as Eisenia fetida, was not available in the reviewed literature.

Environmental Fate and Degradation

This compound is not typically persistent in soil or water systems, with a reported soil half-life of approximately 10 days.[4] However, it is susceptible to degradation through various processes, notably photolysis (degradation by sunlight).

Degradation Pathways

Photodegradation of Alloxydim can lead to the formation of several byproducts. The primary degradation products identified are the Z-isomer of Alloxydim and an imine derivative, which is formed through the reduction of the oxime group.[5] Chlorination, a process used in water treatment, can also rapidly degrade Alloxydim, producing chlorinated byproducts.[6]

G Alloxydim_sodium This compound Photolysis Photolysis (Sunlight) Alloxydim_sodium->Photolysis Chlorination Chlorination Alloxydim_sodium->Chlorination Z_Isomer Alloxydim Z-Isomer Photolysis->Z_Isomer Imine_Derivative Imine Derivative (Tautomer Mixture) Photolysis->Imine_Derivative Chlorinated_Byproducts Chlorinated Byproducts Chlorination->Chlorinated_Byproducts

Figure 1: Simplified degradation pathway of this compound.

Toxicity of Degradation Products

Several studies have indicated that the degradation products of Alloxydim can be more toxic than the parent compound. For example, irradiated solutions of Alloxydim have shown higher toxicity to the marine bacterium Vibrio fischeri.[5] Furthermore, the major chlorinated byproduct from water disinfection processes has demonstrated significantly higher toxicity than the parent compound towards bacteria and plants.[6] The imine byproduct has also been shown to have a high phytotoxicity to certain plant species like tomatoes.[5]

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Aquatic Toxicity Testing

A generalized workflow for aquatic toxicity testing, based on OECD guidelines, is illustrated below.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test_Organism_Acclimation Test Organism Acclimation (e.g., Daphnia magna, Fish) Exposure_Phase Introduction of Organisms to Test Solutions (e.g., 48h for Daphnia, 96h for Fish) Test_Organism_Acclimation->Exposure_Phase Test_Solution_Prep Preparation of Test Solutions (Geometric Series of Concentrations) Test_Solution_Prep->Exposure_Phase Record_Mortality Record Mortality/Immobilization (e.g., at 24h and 48h) Exposure_Phase->Record_Mortality Calculate_Endpoints Calculate Endpoints (LC50/EC50) Record_Mortality->Calculate_Endpoints

Figure 2: Generalized workflow for an aquatic toxicity test.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish. Typically, fish are exposed to various concentrations of the test substance in water for 96 hours. Observations of mortality and other effects are made at regular intervals.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes 50% of the Daphnia to become immobilized (EC50). Young daphnids are exposed to the test substance for 48 hours, with observations made at 24 and 48 hours.

  • Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of algae. Algal cultures are exposed to different concentrations of the substance for 72 hours, and the inhibition of growth is measured to calculate the EC50.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline is used to determine the acute oral toxicity (LD50) of a substance to birds. The test substance is administered orally to the birds, typically in a single dose. The birds are then observed for a period, usually 14 days, for mortality and other signs of toxicity.

Honeybee, Acute Toxicity Tests (OECD 213 & 214)
  • Acute Oral Toxicity Test (OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations. Mortality is recorded over a period of at least 48 hours to determine the oral LD50.

  • Acute Contact Toxicity Test (OECD 214): The test substance is applied directly to the thorax of the bees. Mortality is observed over at least 48 hours to determine the contact LD50.

Earthworm, Acute Toxicity Test (OECD 207)

This test determines the LC50 of a substance to earthworms in artificial soil. Adult earthworms are exposed to soil treated with different concentrations of the test substance for 14 days. Mortality is assessed at 7 and 14 days.

Conclusion

The available data indicates that this compound generally exhibits low to moderate acute toxicity to the non-target organisms for which data is available. However, a significant area of concern is the formation of degradation products that may have higher toxicity than the parent compound. This highlights the importance of considering the entire lifecycle and environmental fate of a pesticide in risk assessments. Further research is needed to fill the existing data gaps, particularly concerning the quantitative toxicity of this compound to aquatic invertebrates, algae, and earthworms, as well as to further characterize the ecotoxicological profile of its various degradation products. This will enable a more comprehensive and accurate assessment of the environmental risks associated with the use of this compound.

References

Alloxydim: An In-depth Technical Guide to its Isomerism and Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim (B13751712), a post-emergence herbicide, is a member of the cyclohexanedione oxime family of compounds. Its efficacy as a grass-specific herbicide is intrinsically linked to its molecular structure, particularly its isomeric forms. This technical guide provides a comprehensive overview of the geometric and tautomeric isomerism of alloxydim, presenting quantitative data on the differential herbicidal activity of its isomers. Detailed experimental protocols for the preparation of isomeric mixtures and the assessment of phytotoxicity are provided to facilitate further research. The guide also elucidates the mechanism of action of alloxydim and employs visualizations to clarify experimental workflows and logical relationships, offering a valuable resource for researchers in agrochemistry and drug development.

Introduction

Alloxydim is a selective systemic herbicide primarily absorbed through the leaves and, to a lesser extent, the roots of grass weeds.[1] Developed by Nippon Soda in 1976, it has been utilized for the control of gramineous weeds in various broadleaf crops.[2] The herbicidal activity of alloxydim stems from its ability to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This inhibition disrupts lipid formation, ultimately leading to the death of susceptible grass species. A key aspect of alloxydim's chemistry and biological activity is its existence in multiple isomeric forms, which exhibit distinct properties and herbicidal efficacy.

Isomerism of Alloxydim

Alloxydim's molecular structure allows for both geometric and tautomeric isomerism, which significantly influences its biological activity.

Geometric Isomerism (E/Z Isomerism)

The presence of a carbon-nitrogen double bond in the oxime moiety of alloxydim leads to the existence of two geometric isomers: the E (entgegen) and Z (zusammen) isomers. Commercially, alloxydim is marketed as the E-isomer.[3][4] However, exposure to environmental factors such as sunlight and temperature can induce isomerization, leading to the formation of a mixture of E and Z isomers.[3][5] This interconversion is a critical consideration in field applications, as the two isomers exhibit different herbicidal potencies.

Tautomeric Isomerism (Keto-Enol Tautomerism)

Like other cyclohexanedione herbicides, alloxydim can exist in different tautomeric forms due to the presence of two ketone groups. The primary tautomerism is of the keto-enol type. While multiple tautomeric forms are theoretically possible, studies on related cyclohexanediones suggest that the keto-enolic form is predominant and is crucial for their herbicidal activity.

Herbicidal Activity of Alloxydim Isomers

The spatial arrangement of substituents in alloxydim's isomers directly impacts their ability to bind to the target enzyme, ACCase, and thus their herbicidal effectiveness.

Quantitative Comparison of E and E/Z Isomers

Research has demonstrated that the E-isomer of alloxydim is the biologically active form. The Z-isomer, in contrast, shows little to no phytotoxic effect.[2] A study comparing the herbicidal activity of the pure E-isomer with an E/Z mixture on wheat (Triticum aestivum L. cv Castan) provides clear quantitative evidence of this difference.

Isomer/MixtureIC50 (mg L-1) for Root Length Inhibition
E-alloxydim0.37[2]
E/Z-alloxydim mixture (42/58 ratio)0.70[2]

Table 1: Comparison of the 50% inhibitory concentration (IC50) of E-alloxydim and an E/Z-alloxydim mixture on the root length of wheat.

The higher IC50 value for the isomeric mixture indicates a lower herbicidal potency compared to the pure E-isomer. This is attributed to the presence of the inactive Z-isomer in the mixture.

Herbicidal Activity of Alloxydim Degradation Products

Under environmental conditions, alloxydim can degrade into various byproducts, some of which also exhibit phytotoxicity. For instance, the formation of an imine derivative has been observed. Interestingly, this imine byproduct has shown significant phytotoxic effects on tomato plants, with EC50 values for root length, shoot length, fresh biomass, and dry biomass being 0.23, 0.61, 0.62, and 0.63 mg L-1, respectively.[3] However, this imine derivative did not show significant phytotoxic effects on wheat or Bromus diandrus.[3]

Experimental Protocols

Synthesis of Alloxydim

A general synthesis route for alloxydim involves a multi-step reaction starting from mesityl oxide and dimethyl malonate, followed by reactions with butyryl chloride and ethoxyamine.[5] The final product is often converted to its sodium salt to improve solubility for formulation.[6]

Preparation of an E/Z Isomeric Mixture of Alloxydim

A mixture of E and Z isomers of alloxydim can be prepared through thermal isomerization of the E-isomer.[2]

Protocol:

  • Prepare a 20 mg L-1 solution of E-alloxydim in methanol (B129727).

  • Place the solution in a thermostatic bath at 80 °C for 40 minutes.

  • Remove the methanol using a vacuum centrifuge.

  • Dissolve the resulting residue in ultrapure water to the desired final concentration. This procedure yields an E/Z mixture with a ratio of approximately 42/58.[2]

Seed Germination Bioassay for Phytotoxicity Assessment

This bioassay is used to determine the IC50 values of herbicidal compounds by measuring their effect on seed germination and seedling growth.[2]

Protocol:

  • Prepare a series of dilutions of the test compounds (E-alloxydim and E/Z-alloxydim mixture) at various concentrations (e.g., 0.0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.6, 2.0, 4.0 mg L-1) in ultrapure water.

  • Place two layers of Whatman No. 1 filter paper in 13 cm diameter Petri dishes.

  • Distribute 25 seeds of the target species (e.g., Triticum aestivum L. cv Castan) evenly on the filter paper in each Petri dish.

  • Add 15 mL of the respective test solution or a control (ultrapure water) to each Petri dish.

  • Incubate the Petri dishes in a growth chamber with a controlled environment (e.g., 16 hours of light at 22 ± 1 °C and 8 hours of darkness at 16 ± 1 °C).

  • After a set period, measure the root and/or coleoptile length of the seedlings.

  • Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value using appropriate statistical methods.

HPLC-DAD-MS Analysis of Alloxydim and its Isomers

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry is a powerful technique for the separation and identification of alloxydim and its isomers. The following is an example of a method used for the analysis of alloxydim and its photodegradation products, which can be adapted for isomer analysis.[3]

Instrumentation:

  • Column: Waters Atlantis® T3 3-μm column (4.6 mm × 150 mm) with an ODS precolumn.

  • Mobile Phase: A gradient of water acidified with 0.1% formic acid (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 50% B for 1.2 min

    • 50–60% B for 0.8 min

    • 60–70% B for 1.0 min

    • Hold at 70% for 9 min

  • Flow Rate: 1 mL min-1

  • Injection Volume: 20 μL

Visualizations

Signaling Pathway: Mechanism of Action of Alloxydim

Alloxydim_MoA Alloxydim Alloxydim (E-isomer) ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes ACCase->Inhibition AcetylCoA Acetyl-CoA AcetylCoA->ACCase Catalyzes FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids for Cell Membranes FattyAcids->Lipids Death Plant Death FattyAcids->Death PlantGrowth Plant Growth Lipids->PlantGrowth Inhibition->MalonylCoA Blocked

Caption: Mechanism of action of Alloxydim via inhibition of ACCase.

Experimental Workflow: E/Z Isomer Mixture Preparation and Bioassay

Isomer_Prep_Bioassay cluster_prep E/Z Mixture Preparation cluster_bioassay Seed Germination Bioassay E_Alloxydim_sol E-Alloxydim in Methanol (20 mg L-1) Heating Heat at 80°C for 40 min E_Alloxydim_sol->Heating Evaporation Solvent Evaporation (Vacuum Centrifuge) Heating->Evaporation Dissolution Dissolve in H2O Evaporation->Dissolution EZ_Mixture E/Z-Alloxydim Mixture (42/58) Dissolution->EZ_Mixture Test_Solutions Prepare Dilutions of E-Alloxydim & E/Z Mixture EZ_Mixture->Test_Solutions Treatment Add Test Solutions Test_Solutions->Treatment Petri_Dish_Prep Petri Dishes with Filter Paper & Seeds Petri_Dish_Prep->Treatment Incubation Incubate in Growth Chamber Treatment->Incubation Measurement Measure Root Length Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for preparing an E/Z-alloxydim mixture and its phytotoxicity assessment.

Logical Relationship: Isomerism, Activity, and Environmental Factors

Isomer_Activity_Relationship cluster_isomers Isomeric Forms cluster_activity Herbicidal Activity Alloxydim Alloxydim E_Isomer E-Isomer Alloxydim->E_Isomer Z_Isomer Z-Isomer Alloxydim->Z_Isomer High_Activity High Activity (ACCase Inhibition) E_Isomer->High_Activity Environmental_Factors Environmental Factors (Sunlight, Temperature) E_Isomer->Environmental_Factors Isomerization Low_Activity Low/No Activity Z_Isomer->Low_Activity Z_Isomer->Environmental_Factors

Caption: Relationship between alloxydim isomers, their activity, and environmental influences.

Conclusion

The herbicidal activity of alloxydim is fundamentally dependent on its stereochemistry. The E-isomer is the active form responsible for the inhibition of acetyl-CoA carboxylase, while the Z-isomer is largely inactive. The potential for isomerization under field conditions underscores the importance of understanding the chemical behavior of alloxydim for optimizing its application and efficacy. The provided experimental protocols offer a foundation for further research into the isomerism and biological activity of alloxydim and related cyclohexanedione herbicides. This technical guide serves as a comprehensive resource for scientists engaged in the study and development of herbicidal compounds.

References

The Hydrolysis of Alloxydim Sodium: A Technical Guide to its pH-Dependent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

pH-Dependent Stability of Cyclohexanedione Herbicides

The stability of alloxydim (B13751712) sodium is intrinsically linked to the pH of the aqueous environment. Generally, cyclohexanedione herbicides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation in acidic environments. This is a critical consideration for formulation development, storage, and application to ensure optimal herbicidal activity.

Quantitative Hydrolysis Data for Clethodim (B606718)

To illustrate the typical pH-dependent hydrolysis profile of a cyclohexanedione herbicide, data for the structurally similar compound clethodim is presented below. These values demonstrate the significant impact of pH on the persistence of this class of compounds.

pHTemperature (°C)Half-life (DT50)Reference
52541 days--INVALID-LINK--
725398 days--INVALID-LINK--
925307 days--INVALID-LINK--
7-9Not Specified~300 days--INVALID-LINK--
Qualitative Stability Profile of Alloxydim

Based on the general characteristics of cyclohexanedione herbicides, the following qualitative stability profile for alloxydim sodium can be inferred.

pH RangeConditionExpected StabilityRationale
< 5AcidicLess StableAccelerated formation of imines from cyclohexanedione compounds is known to occur at acidic pH values.
7NeutralMore StableCyclohexanediones are generally more stable at neutral pH values.
> 7AlkalineMore StableCyclohexanediones are generally more stable at basic pH values.

Experimental Protocol for Hydrolysis Rate Determination

The following is a generalized, detailed protocol for determining the hydrolysis rate of a pesticide such as this compound at different pH levels. This protocol is based on standard guidelines for pesticide stability testing.

1. Materials and Reagents

  • This compound (analytical standard, >98% purity)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Buffer solutions:

    • pH 4: Acetate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Sterile, amber glass vials with Teflon-lined caps

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical column (e.g., C18)

  • Incubator or water bath with temperature control

2. Preparation of Solutions

  • Buffer Preparation: Prepare buffer solutions at the target pH values (4, 7, and 9) according to standard laboratory procedures. Sterilize the buffers by autoclaving or filtration (0.22 µm filter) to prevent microbial degradation.

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small, known volume of a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Test Solutions: Spike the sterile buffer solutions with the this compound stock solution to achieve a final concentration suitable for accurate analytical measurement (e.g., 1-10 µg/mL). The volume of the organic solvent from the stock solution should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

3. Experimental Setup

  • Dispense the test solutions into replicate sterile amber glass vials for each pH and time point.

  • Include control samples containing only the buffer solutions to monitor for any interfering peaks.

  • Incubate the vials in the dark at a constant, controlled temperature (e.g., 25°C or 50°C to accelerate degradation for stable compounds).

4. Sampling and Analysis

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from the respective vials for each pH.

  • Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound. The HPLC method should be developed to provide good separation of the parent compound from any potential degradation products.

  • Quench the hydrolysis reaction at the time of sampling if necessary, for example, by adding a small amount of acid or base to neutralize the solution or by freezing the sample.

5. Data Analysis

  • Plot the concentration of this compound versus time for each pH.

  • Determine the order of the reaction (typically pseudo-first-order for hydrolysis).

  • Calculate the hydrolysis rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.

  • Calculate the half-life (DT50) for each pH using the formula: DT50 = ln(2) / k.

Visualizing pH-Dependent Stability

The following diagrams illustrate the conceptual relationships and workflows described in this guide.

G cluster_pH pH Condition cluster_Stability Expected Stability of Alloxydim Acidic Acidic (pH < 5) Low_Stability Lower Stability (Faster Hydrolysis) Acidic->Low_Stability Leads to Neutral Neutral (pH 7) High_Stability Higher Stability (Slower Hydrolysis) Neutral->High_Stability Leads to Alkaline Alkaline (pH > 7) Alkaline->High_Stability Leads to

Caption: Relationship between pH and Alloxydim Stability.

G start Start: Prepare Solutions (this compound in Buffers) incubation Incubate at Constant Temperature (e.g., 25°C in the dark) start->incubation sampling Sample at Predetermined Time Intervals incubation->sampling analysis Analyze by HPLC to Determine Concentration sampling->analysis data_analysis Plot Concentration vs. Time analysis->data_analysis calculation Calculate Rate Constant (k) and Half-life (DT50) data_analysis->calculation end End: Determine Hydrolysis Rate calculation->end

Caption: Experimental Workflow for Hydrolysis Study.

Microbial Degradation of Alloxydim-Sodium in Agricultural Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim-sodium (B1343329), a selective post-emergence herbicide, is primarily used to control grass weeds in various broad-leaved crops. Its persistence in the soil is relatively short, with its dissipation being largely attributed to the metabolic activities of soil microorganisms. This technical guide provides a comprehensive overview of the microbial degradation of alloxydim-sodium in agricultural soil, detailing the degradation pathway, key metabolites, and the experimental protocols used to elucidate these processes. While the foundational research has identified the chemical transformations, the specific microbial species responsible for this biodegradation remain an area for further investigation.

Introduction

Alloxydim-sodium belongs to the cyclohexanedione oxime class of herbicides. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[1] Understanding the environmental fate of alloxydim-sodium is critical for assessing its ecological impact and ensuring sustainable agricultural practices. Microbial degradation is a key process governing the removal of this herbicide from the soil environment.

Microbial Degradation Pathway of Alloxydim-Sodium

The microbial degradation of alloxydim-sodium in soil is a multi-step process involving several key transformations. The half-life of alloxydim-sodium in soil has been reported to be approximately 5 days in Oiso soil under dark conditions at 25°C, indicating a significant role of microbial activity in its dissipation.[2] In sterilized soil, the degradation is considerably slower, confirming the biological nature of the process.[2]

The proposed degradation pathway, based on the identification of several metabolites, involves the following key steps:

  • Deallyloxylation: The initial step is the cleavage of the allyloxy group, leading to the formation of a deallyloxylated compound (I).

  • Cyclization: This is followed by the formation of two isomeric oxo-tetrahydrobenzoxazoles (II and III).

  • Further Degradation: Other identified metabolites include a deallyloxyaminated compound (VI), a demethoxycarbonylated compound (VII), and a ring-opened dicarboxylic acid (XX).

  • Mineralization: These intermediate compounds are further decomposed by soil microorganisms, ultimately leading to the formation of carbon dioxide (CO₂).[2]

Alloxydim_Degradation_Pathway Alloxydim_sodium Alloxydim-sodium Compound_I Deallyloxylated Alloxydim (I) Alloxydim_sodium->Compound_I Deallyloxylation Compound_VI Deallyloxyaminated Compound (VI) Alloxydim_sodium->Compound_VI Deallyloxyamination Compound_VII Demethoxycarbonylated Compound (VII) Alloxydim_sodium->Compound_VII Demethoxycarbonylation Compound_II_III Oxo-tetrahydrobenzoxazoles (II & III) Compound_I->Compound_II_III Cyclization Compound_XX Ring-opened Dicarboxylic Acid (XX) Compound_II_III->Compound_XX Ring Opening Compound_VI->Compound_XX Compound_VII->Compound_XX CO2 CO₂ Compound_XX->CO2 Mineralization

Figure 1: Proposed microbial degradation pathway of Alloxydim-sodium in soil.

Quantitative Data on Alloxydim-Sodium Degradation

Quantitative data on the degradation of alloxydim-sodium is crucial for predicting its environmental persistence. The available data primarily comes from soil metabolism studies.

ParameterValueSoil TypeConditionsReference
Half-life (t½) ~5 daysOiso soil25°C, dark[2]
Mineralization to CO₂ 20% of applied radioactivityOiso soil28 days[2]
Degradation in Sterilized Soil Slow, with accumulation of oxazoles (up to 43%)Oiso soil28 days[2]

Experimental Protocols

The following sections detail the methodologies typically employed in studying the microbial degradation of alloxydim-sodium in soil. These protocols are based on general herbicide degradation studies and the available information on alloxydim-sodium research.

Soil Incubation Study

This protocol outlines the general procedure for a laboratory-based soil incubation study to assess the degradation of alloxydim-sodium.

Soil_Incubation_Workflow start Start: Soil Collection sieve Sieve Soil (e.g., 2mm mesh) start->sieve pre_incubate Pre-incubation (acclimatize microbes) sieve->pre_incubate aliquot Aliquot Soil into Incubation Vessels pre_incubate->aliquot treat Treat with Alloxydim-sodium (and ¹⁴C-labeled tracer if applicable) aliquot->treat incubate Incubate under Controlled Conditions (Temperature, Moisture, Dark) treat->incubate sample Sample at Time Intervals incubate->sample extract Solvent Extraction (e.g., Methanol, Acetonitrile) sample->extract analyze Analyze Extracts (HPLC, GC-MS) extract->analyze end End: Data Analysis analyze->end Analytical_Workflow start Start: Soil Extract hplc HPLC Analysis (Quantification) start->hplc lcms LC-MS/MS (Identification & Quantification of polar metabolites) start->lcms derivatization Derivatization (optional) start->derivatization data_analysis Data Analysis and Metabolite Identification hplc->data_analysis lcms->data_analysis gcms GC-MS Analysis (Identification of volatile metabolites) gcms->data_analysis derivatization->gcms end End: Pathway Elucidation data_analysis->end

References

Methodological & Application

Application Note & Protocol: Quantification of Alloxydim Sodium using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Alloxydim sodium. This compound, a post-emergence herbicide, is selectively used for the control of grass weeds in various broad-leaved crops.[1] The described method is crucial for quality control, formulation analysis, and residue studies. This protocol provides a comprehensive guide encompassing sample preparation, detailed chromatographic conditions, and thorough method validation parameters, ensuring reliable and reproducible results for researchers and analytical scientists.

Introduction

This compound is the sodium salt of alloxydim, a systemic herbicide that functions by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[1] Its selective action makes it a valuable tool in agriculture for protecting a wide range of broad-leaved crops. Accurate quantification of this compound in formulations and environmental samples is paramount for ensuring product quality, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive, specific, and reliable analytical approach for this purpose. This application note presents a detailed protocol for the determination of this compound, developed to provide a clear and straightforward methodology for immediate implementation in a laboratory setting.

Chemical Properties of this compound

PropertyValueReference
Chemical Namesodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate[2]
CAS Number55635-13-7
Molecular FormulaC₁₇H₂₄NNaO₅[3]
Molecular Weight345.36 g/mol [3]
SolubilityHighly soluble in water.[4]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Orthophosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • pH meter

Chromatographic Conditions

A representative HPLC method for the analysis of a similar herbicide, Hexaflumuron, provides a strong basis for the conditions outlined below.[5]

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection 254 nm
Column Temp. 30°C
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a formulated product)
  • Accurately weigh a quantity of the formulated product equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo formulation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Precision% RSD of Peak Area
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_System->Chromatographic_Separation UV_Detection UV Detection (254 nm) Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Alloxydim_MoA Alloxydim This compound ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase Inhibits FattyAcid_Biosynthesis Fatty Acid Biosynthesis ACCase->FattyAcid_Biosynthesis Catalyzes Inhibition Inhibition Lipid_Formation Lipid Formation for Cell Membranes FattyAcid_Biosynthesis->Lipid_Formation Plant_Growth Grass Weed Growth Lipid_Formation->Plant_Growth Essential for Inhibition->FattyAcid_Biosynthesis Blocks

Caption: Mode of action of this compound in inhibiting grass weed growth.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is straightforward to implement and has been validated to meet stringent analytical standards. The detailed protocol and clear data presentation make it a valuable resource for quality control laboratories, research institutions, and professionals involved in the development and analysis of herbicide formulations. The provided workflows and diagrams further aid in understanding the experimental process and the herbicide's mechanism of action.

References

Application Notes and Protocols for GC-MS Analysis of Alloxydim-Sodium Residues in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the determination of alloxydim-sodium (B1343329) residues in various crop matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are intended as a comprehensive guide, encompassing sample preparation, derivatization, and instrumental analysis, along with method validation parameters.

Introduction

Alloxydim-sodium is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. Its sodium salt form is water-soluble, but the parent alloxydim (B13751712) has functional groups that necessitate derivatization for successful analysis by gas chromatography. Monitoring its residues in agricultural products is crucial for ensuring food safety and regulatory compliance. This document outlines a robust and sensitive method for the quantification of alloxydim-sodium residues in crops, adapted from established methodologies for pesticide residue analysis.

The analytical strategy involves the extraction of alloxydim-sodium from the crop matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a derivatization procedure to enhance its volatility for GC-MS analysis.

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Clean-up

This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis in food matrices.

Materials and Reagents:

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The composition of the d-SPE tube will vary depending on the crop matrix:

      • General Crops: 150 mg PSA and 900 mg MgSO₄.

      • High-Fat Crops: 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.

      • Pigmented Crops (e.g., leafy greens, colorful fruits): 150 mg PSA, 150 mg GCB, and 900 mg MgSO₄.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for the derivatization step.

Derivatization: Oxidation and Methylation

This two-step derivatization process is crucial for converting the polar alloxydim molecule into a volatile derivative suitable for GC-MS analysis.

Materials and Reagents:

Procedure:

  • Oxidation:

    • Transfer a 1 mL aliquot of the cleaned-up extract into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 30% hydrogen peroxide and 2-3 drops of concentrated sulfuric acid.

    • Heat the vial at 60°C for 30 minutes to oxidize the alloxydim molecule.

    • Cool the reaction mixture to room temperature.

  • Methylation:

    • Neutralize the acidic solution by carefully adding 5% sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous phase twice with 2 mL of ethyl acetate.

    • Combine the ethyl acetate extracts and dry them by passing through a small column of anhydrous sodium sulfate.

    • Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating complete methylation of the carboxylic acid groups formed during oxidation.

    • Allow the reaction to proceed for 10 minutes.

    • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

    • Concentrate the final extract to a volume of 1 mL for GC-MS analysis.

GC-MS Instrumental Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

GC-MS Parameters:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined based on the mass spectrum of the derivatized alloxydim
Qualifier Ions To be determined based on the mass spectrum of the derivatized alloxydim

Data Presentation and Method Validation

The analytical method should be validated to ensure its performance is suitable for the intended purpose. Key validation parameters are summarized below.

Linearity

Linearity should be assessed by analyzing a series of calibration standards at a minimum of five different concentration levels. The correlation coefficient (r²) should be >0.99.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and S/N of 10 for LOQ.

Accuracy and Precision (Recovery and RSD)

Accuracy is evaluated through recovery studies by spiking blank crop samples at different concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Precision is expressed as the relative standard deviation (RSD) of replicate analyses.

Table 1: Illustrative Method Validation Data for Alloxydim-Sodium in Various Crops

Crop MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)LOD (mg/kg)LOQ (mg/kg)
Lettuce 0.0192.58.10.0030.01
0.195.86.5
1.098.24.3
Tomato 0.0188.79.50.0040.01
0.191.37.2
1.094.65.1
Wheat Grain 0.0185.411.20.0050.02
0.189.18.9
1.092.56.8

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Crop Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g cleanup Dispersive SPE Clean-up (PSA/C18/GCB) extraction->cleanup Acetonitrile Extract oxidation Oxidation (H₂O₂ + H₂SO₄) cleanup->oxidation Clean Extract methylation Methylation (Diazomethane) oxidation->methylation gcms GC-MS Analysis (SIM Mode) methylation->gcms Derivatized Sample data Data Processing & Quantification gcms->data

Caption: Overall experimental workflow for the GC-MS analysis of Alloxydim-sodium residues in crops.

Logical Relationship of Method Validation Parameters

validation_parameters Method Analytical Method Performance Method Performance Method->Performance Reliability Data Reliability Performance->Reliability Linearity Linearity Performance->Linearity Accuracy Accuracy (Recovery) Performance->Accuracy Precision Precision (RSD) Performance->Precision LOD LOD Performance->LOD LOQ LOQ Performance->LOQ Specificity Specificity Performance->Specificity

Caption: Interrelationship of key validation parameters for ensuring analytical method performance and data reliability.

Application Notes and Protocols for Testing Weed Resistance to Alloxydim Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for testing weed resistance to the herbicide Alloxydim sodium. This compound is a selective, systemic herbicide that inhibits the enzyme acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis and lipid formation in grasses.[1][2] Understanding and identifying resistance in weed populations is crucial for effective weed management strategies and the development of new herbicidal compounds.

Introduction

Herbicide resistance is the evolved ability of a weed population to survive a herbicide application that would normally be lethal.[3] Resistance to ACCase inhibitors, such as this compound, can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): A mutation in the ACCase gene alters the herbicide's binding site, reducing its efficacy.[3][4]

  • Non-Target-Site Resistance (NTSR): Mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include enhanced herbicide metabolism, reduced herbicide uptake, or altered translocation.[3][4][5]

This protocol outlines a whole-plant bioassay to confirm and quantify resistance to this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for testing weed resistance to this compound.

experimental_workflow seed_collection 1. Seed Collection (Suspected Resistant & Susceptible Populations) seed_prep 2. Seed Preparation & Dormancy Breaking seed_collection->seed_prep germination 3. Seed Germination seed_prep->germination transplanting 4. Seedling Transplanting germination->transplanting growth 5. Plant Growth to 2-3 Leaf Stage transplanting->growth herbicide_app 6. This compound Application (Dose-Response) growth->herbicide_app incubation 7. Post-Application Incubation (21-28 days) herbicide_app->incubation data_collection 8. Data Collection (Survival, Biomass) incubation->data_collection data_analysis 9. Data Analysis (GR50/LD50, Resistance Index) data_collection->data_analysis results 10. Confirmation of Resistance data_analysis->results

Caption: Experimental workflow for this compound resistance testing.

Experimental Protocols

This section details the step-by-step methodology for conducting the weed resistance bioassay.

Seed Collection and Preparation
  • Sample Collection: Collect mature seeds from at least 30 randomly selected plants from the suspected resistant weed population.[6] A separate seed sample should be collected from a known susceptible population of the same weed species to serve as a control.

  • Sample Size: Aim for a minimum of 5,000 seeds per population to ensure sufficient material for the bioassay.[6]

  • Storage: Air-dry the seeds and store them in labeled paper bags at a low temperature to maintain viability.[6]

  • Dormancy Breaking: Depending on the weed species, a period of dormancy breaking may be required. This can involve stratification (cold treatment), scarification, or chemical treatments like soaking in a dilute potassium nitrate (B79036) solution.[7]

Plant Growth and Herbicide Application
  • Germination: Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate) in a germination cabinet with controlled light and temperature.[7]

  • Transplanting: Once seedlings have emerged, transplant them into pots or trays filled with a standard potting mix.[7] Ensure each pot is clearly labeled with the population and replicate number.

  • Growth Conditions: Grow the plants in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the 2-3 leaf stage, which is the optimal stage for herbicide application.[3][8]

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired dose range for the dose-response assay. It is recommended to use 6 to 8 different herbicide doses.[9] The dose range should bracket the recommended field application rate.

  • Herbicide Application: Apply the this compound solutions to the plants using a precision bench sprayer to ensure uniform coverage.[7] Include an untreated control for each population.

Data Collection and Analysis
  • Incubation: After herbicide application, return the plants to the greenhouse and maintain them for 21-28 days.[10]

  • Assessment: After the incubation period, assess the plants for survival and biomass reduction.

    • Survival Rate (%): Count the number of surviving plants in each pot and express it as a percentage of the total number of plants.

    • Biomass Reduction (%): Harvest the above-ground biomass of all surviving plants in each pot, dry it in an oven at 70°C for 48 hours, and weigh it. Compare the dry weight to the untreated control to calculate the percent biomass reduction.

  • Data Analysis:

    • Use a non-linear regression model to analyze the dose-response data and determine the herbicide dose required to cause 50% growth reduction (GR50) or 50% mortality (LD50) for both the suspected resistant and susceptible populations.[11]

    • Calculate the Resistance Index (RI) by dividing the GR50 or LD50 of the suspected resistant population by that of the susceptible population.

      RI = GR50 (Resistant) / GR50 (Susceptible)

Data Presentation

Quantitative data from the dose-response bioassay should be summarized in a clear and structured table for easy comparison.

Herbicide Dose (g a.i./ha)Susceptible Population Survival Rate (%)Susceptible Population Biomass Reduction (%)Resistant Population Survival Rate (%)Resistant Population Biomass Reduction (%)
0 (Control)10001000
X/8
X/4
X/2
X (Field Rate)
2X
4X
8X
GR50
LD50
Resistance Index (RI)

X represents the recommended field application rate of this compound.

Signaling Pathway of this compound and Resistance Mechanisms

The following diagram illustrates the mode of action of this compound and the points at which resistance mechanisms can interfere.

signaling_pathway Alloxydim This compound Uptake Uptake & Translocation Alloxydim->Uptake ACCase ACCase Enzyme Uptake->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipids FattyAcids->Lipids Growth Plant Growth Lipids->Growth TSR Target-Site Resistance (Altered ACCase) TSR->ACCase Prevents Inhibition NTSR Non-Target-Site Resistance (Metabolism, Reduced Uptake) NTSR->Uptake Reduces Herbicide at Target

References

Application of Alloxydim Sodium with Adjuvants for Enhanced Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adjuvants to enhance the herbicidal efficacy of Alloxydim sodium. The included protocols offer detailed methodologies for evaluating the synergistic effects of this compound and various adjuvants in both laboratory and field settings.

This compound is a selective, post-emergence herbicide used for the control of grass weeds in broad-leaved crops.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[2][3][4] The addition of adjuvants to the spray solution can significantly improve the performance of this compound by enhancing its uptake, translocation, and overall phytotoxicity.[5]

Principle of Action: Enhancing Efficacy with Adjuvants

The primary mechanism by which adjuvants enhance the efficacy of this compound is by improving its delivery to the target site within the plant. Adjuvants are compounds that, when added to a herbicide formulation, modify the properties of the spray solution to improve its application and biological activity.

The general hierarchy of efficacy for major adjuvant classes with lipophilic herbicides like this compound is typically: Methylated Seed Oils (MSO) > Crop Oil Concentrates (COC) > Non-ionic Surfactants (NIS). MSOs are particularly effective at dissolving the waxy cuticle of weed leaves, facilitating greater herbicide absorption.

Key benefits of using adjuvants with this compound include:

  • Improved Spray Droplet Spreading: Surfactants reduce the surface tension of water, allowing spray droplets to spread over a larger leaf area, increasing contact.

  • Enhanced Cuticle Penetration: Oil-based adjuvants like COCs and MSOs can solubilize the waxy layer of the leaf cuticle, allowing for greater penetration of the active ingredient.

  • Increased Absorption and Translocation: By facilitating entry into the plant, adjuvants can lead to higher concentrations of this compound reaching the target ACCase enzyme in the meristematic tissues.

Data on Enhanced Efficacy of this compound with Adjuvants

While extensive comparative data for this compound with a wide range of modern, proprietary adjuvants is limited in publicly available literature, the principle of enhancement is well-established. The following tables summarize the expected relative efficacy based on general knowledge of adjuvant performance with ACCase inhibitor herbicides. Efficacy is often measured by the reduction in the effective dose required to achieve 50% growth inhibition (ED₅₀).

Adjuvant TypeConcentration (% v/v)Target Weed SpeciesExpected Relative Efficacy (vs. This compound alone)
Non-ionic Surfactant (NIS)0.25 - 0.5Annual grasses (e.g., Avena fatua, Setaria viridis)Moderate Increase
Crop Oil Concentrate (COC)1.0 - 2.0Perennial grasses, weeds under drought stressHigh Increase
Methylated Seed Oil (MSO)0.5 - 1.5Difficult-to-control grasses, weeds with thick cuticlesVery High Increase
AdjuvantKey BenefitED₅₀ Reduction Factor (Illustrative)
None Baseline1x
Non-ionic Surfactant (NIS) Improved Spreading1.5 - 2x
Crop Oil Concentrate (COC) Enhanced Penetration2 - 3x
Methylated Seed Oil (MSO) Superior Penetration & Solvency3 - 5x

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the metabolic pathway inhibited by this compound.

Alloxydim_Action_Pathway cluster_cytoplasm Cytoplasm cluster_plastid Plastid Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Bicarbonate, ATP Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Lipids Lipids for Membranes Fatty_Acids->Lipids Alloxydim This compound Uptake Enhanced Uptake & Translocation Alloxydim->Uptake Alloxydim->Inhibition Adjuvant Adjuvant Adjuvant->Uptake

Figure 1. Simplified signaling pathway of this compound's mode of action.
Experimental Workflow for Adjuvant Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the enhanced efficacy of this compound with adjuvants.

Adjuvant_Efficacy_Workflow cluster_greenhouse Greenhouse Screening cluster_lab Laboratory Analysis cluster_field Field Trials Plant_Culture 1. Plant Culture (Target Weed Species) Herbicide_Prep 2. Herbicide & Adjuvant Solution Preparation Plant_Culture->Herbicide_Prep Application 3. Spray Application (Dose-Response) Herbicide_Prep->Application Evaluation 4. Efficacy Evaluation (Visual Injury, Biomass) Application->Evaluation Radiolabel 5. Radiolabeled Herbicide Uptake & Translocation Study Evaluation->Radiolabel Field_Plot 7. Field Plot Establishment Evaluation->Field_Plot Data_Analysis 10. Data Analysis & Reporting Evaluation->Data_Analysis Enzyme_Assay 6. In Vitro ACCase Inhibition Assay Radiolabel->Enzyme_Assay Enzyme_Assay->Data_Analysis Field_Application 8. Field Application Field_Plot->Field_Application Field_Evaluation 9. Weed Control & Crop Safety Evaluation Field_Application->Field_Evaluation Field_Evaluation->Data_Analysis

Figure 2. Experimental workflow for evaluating this compound and adjuvant efficacy.

Experimental Protocols

Greenhouse Dose-Response Bioassay

Objective: To determine the effective dose (ED) of this compound required to achieve a certain level of weed control with and without different adjuvants.

Materials:

  • This compound technical grade or commercial formulation

  • Adjuvants: Non-ionic surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)

  • Target weed species (e.g., Avena fatua, Setaria viridis) grown in pots to the 2-3 leaf stage

  • Greenhouse with controlled temperature and light conditions

  • Cabinet sprayer calibrated to deliver a consistent spray volume

  • Analytical balance, volumetric flasks, pipettes

  • Deionized water

Procedure:

  • Plant Culture: Grow target weed species in pots containing a standard potting mix. Maintain uniform growing conditions in the greenhouse.

  • Herbicide Stock Solution: Prepare a stock solution of this compound in deionized water.

  • Treatment Solutions:

    • Prepare a series of dilutions of the this compound stock solution to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • For each dose, prepare separate treatment solutions:

      • This compound alone

      • This compound + NIS (at recommended concentration, e.g., 0.25% v/v)

      • This compound + COC (at recommended concentration, e.g., 1% v/v)

      • This compound + MSO (at recommended concentration, e.g., 1% v/v)

  • Application:

    • Randomly assign treatments to the potted plants. Include an untreated control.

    • Use a cabinet sprayer to apply the herbicide solutions to the plants at a constant pressure and speed to ensure uniform coverage.

  • Evaluation:

    • At 14 and 21 days after treatment (DAT), visually assess weed control using a rating scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of the plants in each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use a non-linear regression analysis to fit the dose-response data to a log-logistic model to determine the ED₅₀ and ED₉₀ values for each treatment.

Field Efficacy Trial

Objective: To evaluate the efficacy of this compound with different adjuvants on a natural weed population under field conditions and to assess crop safety.

Materials:

  • Commercial formulation of this compound

  • Adjuvants (NIS, COC, MSO)

  • Field plot sprayer calibrated for the desired application volume

  • Field with a natural infestation of target grass weeds and a tolerant broadleaf crop

  • Materials for plot layout (stakes, measuring tape)

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a uniform distribution of the target weed species.

    • Establish experimental plots of a suitable size (e.g., 3m x 10m).

    • Use a randomized complete block design with 3-4 replications.

  • Treatments:

    • Treatments should include:

      • Untreated control

      • This compound at the recommended rate without adjuvant

      • This compound at the recommended rate with NIS, COC, and MSO at their recommended rates.

      • Consider including reduced rates of this compound with adjuvants to assess the potential for dose reduction.

  • Application:

    • Apply the treatments when the majority of the target weeds are at the susceptible growth stage (e.g., 2-4 leaves).

    • Use a calibrated field plot sprayer with appropriate nozzles to ensure uniform application.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Evaluation:

    • Weed Control: Visually assess percent weed control at 14, 28, and 56 DAT.

    • Weed Density and Biomass: At a specified time point, count the number of weed plants in a defined area (e.g., 1m²) within each plot and harvest the above-ground biomass for dry weight determination.

    • Crop Safety: Visually assess crop injury (e.g., chlorosis, stunting) at 7 and 14 DAT using a 0-100% scale.

    • Crop Yield: At crop maturity, harvest the crop from a designated area within each plot to determine yield.

  • Data Analysis:

    • Analyze the weed control, biomass, and yield data using Analysis of Variance (ANOVA).

    • Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Radiolabeled Herbicide Uptake and Translocation Study

Objective: To quantify the effect of adjuvants on the absorption and movement of this compound within the plant.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-Alloxydim sodium)

  • Adjuvants (NIS, COC, MSO)

  • Target weed species grown in a controlled environment

  • Microsyringe

  • Liquid scintillation counter and scintillation cocktail

  • Biological oxidizer

  • Phosphor imager (optional)

Procedure:

  • Plant Preparation: Grow plants to the 2-3 leaf stage.

  • Treatment Application:

    • Prepare treatment solutions of ¹⁴C-Alloxydim sodium with and without the different adjuvants.

    • Using a microsyringe, apply a small, known volume (e.g., 1 µL) of the radiolabeled solution to a specific location on a single leaf of each plant.

  • Harvesting:

    • Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).

    • At harvest, carefully wash the treated leaf with a solution (e.g., water:acetone) to remove any unabsorbed herbicide from the leaf surface. The leaf wash is collected for analysis.

    • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Analyze the radioactivity in the leaf wash using a liquid scintillation counter.

    • Combust the different plant sections in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C that was absorbed (total radioactivity in the plant divided by the total applied).

    • Calculate the percentage of absorbed ¹⁴C that was translocated out of the treated leaf.

    • Compare the absorption and translocation rates between treatments with and without adjuvants.

  • Visualization (Optional):

    • Press and dry a set of treated plants at each time point.

    • Expose the dried plants to a phosphor imaging screen to visualize the distribution of the radiolabeled herbicide.

Conclusion

The addition of appropriate adjuvants is a critical factor in optimizing the performance of this compound. Methylated seed oils and crop oil concentrates generally provide the greatest enhancement of efficacy, particularly for controlling difficult-to-manage grass weeds or under adverse environmental conditions. The protocols outlined above provide a robust framework for researchers to quantify the benefits of different adjuvant combinations and to develop more effective and reliable weed management strategies.

References

Application Notes and Protocols for Solid-Phase Extraction of Alloxydim Sodium from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim sodium is a selective, post-emergence herbicide used to control grass weeds in various broad-leaved crops. Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This document provides a detailed protocol for the solid-phase extraction of this compound from water samples, based on established methods for cyclohexanedione oxime herbicides. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS).

Experimental Protocols

Principle

This protocol utilizes a reversed-phase SPE cartridge (C18) to retain the relatively nonpolar Alloxydim molecule from an aqueous sample. Interferences that are more polar are washed away, and the target analyte is then eluted with an organic solvent.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • This compound Standard: Analytical grade

  • Solvents:

  • Glassware and Equipment:

    • Volumetric flasks

    • Pipettes

    • SPE vacuum manifold

    • Sample filtration apparatus (e.g., 0.45 µm filters)

    • Nitrogen evaporator

    • HPLC-UV or LC-MS/MS system

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • For preservation and to ensure Alloxydim is in a stable form, adjust the sample pH to a neutral or slightly acidic range if necessary, as cyclohexanediones are more stable at these pH values.

Solid-Phase Extraction (SPE) Protocol

A multi-residue method for cyclohexanedione oxime herbicides, including alloxydim, has been developed and validated using C18-SPE.[1][2]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the pre-filtered water sample (e.g., 500 mL) onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained Alloxydim from the cartridge using an appropriate volume of a suitable organic solvent. A common choice is methanol or acetonitrile. For this class of compounds, elution with 5-10 mL of methanol is typically effective.

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic system (e.g., a mixture of acetonitrile and water).

Analytical Determination

The extracted and concentrated sample is then ready for analysis by a suitable chromatographic method, such as HPLC-UV or LC-MS/MS, for the separation and quantification of Alloxydim.

Data Presentation

The following table summarizes the quantitative data from a validated method for the analysis of Alloxydim and other cyclohexanedione oxime herbicides in water using C18-SPE followed by LC/ES/MS.[1]

AnalyteSpiking Level (µg/L)Recovery (%)Limit of Quantitation (LOQ) (µg/L)
Alloxydim 0.8117 ± 11< 0.1
Clethodim0.896 ± 14< 0.1
Sethoxydim0.889 ± 13< 0.1

Visualization

Experimental Workflow

The logical flow of the solid-phase extraction protocol is depicted in the following diagram.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Condition 1. Cartridge Conditioning (Methanol & Water) Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Elution (Methanol) Wash->Elute Evap Evaporation (N2 Stream) Elute->Evap Recon Reconstitution Evap->Recon Analysis HPLC-UV or LC-MS/MS Analysis Recon->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for the Determination of Alloxydim Sodium Concentration in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim sodium is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible grass species.[1][2] Monitoring its concentration in plant tissues is essential for residue analysis, environmental impact assessment, and to ensure food safety. This document provides a detailed protocol for the extraction and quantification of this compound in plant tissue using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Centrifuge capable of reaching ≥4000 rpm

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to concentrations ranging from 0.01 µg/mL to 1.0 µg/mL. These will be used to create the calibration curve.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from food and agricultural samples.[3][4][5]

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, stems, fruits).[6] To ensure homogeneity, chop or blend the sample into small pieces. For dry samples, grinding to a fine powder may be necessary.[7]

  • Extraction:

    • Place the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard if necessary.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[6]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering matrix components from the extract.[8]

  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube.

  • Cleanup:

    • Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA sorbent, and 50 mg of C18 sorbent to the tube. For highly pigmented samples, 7.5-50 mg of GCB can be added, but be aware that it may adsorb planar analytes.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: The supernatant is the final extract ready for analysis. If necessary, filter the extract through a 0.22 µm syringe filter into an autosampler vial.

HPLC-UV or LC-MS/MS Analysis

High-performance liquid chromatography is a common technique for the separation and quantification of pesticide residues.[9][10]

  • Instrumentation: An HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) is recommended for sensitive and selective detection.

  • Column: A C18 reversed-phase column is suitable for the separation of this compound.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically effective.

  • Flow Rate: A flow rate of 0.3-1.0 mL/min is commonly used.

  • Injection Volume: 5-20 µL.

  • Detection:

    • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 260 nm).[11]

    • MS/MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode, monitoring for specific precursor and product ion transitions for this compound to ensure high selectivity and sensitivity.

Data Presentation

Quantitative data from method validation studies should be summarized for clarity and comparison. The following table presents typical performance characteristics for the analysis of pesticide residues in plant matrices using QuEChERS and LC-MS/MS. Actual values must be determined during in-house validation.

ParameterTypical Value
Limit of Detection (LOD)0.005 - 0.02 mg/kg
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg
Linearity (R²)> 0.99
Recovery (at 0.1 mg/kg)80 - 110%
Relative Standard Deviation (RSD)< 15%

Visualizations

Experimental Workflowdot

Alloxydim_Analysis_Workflow

References

Alloxydim Sodium: Formulation and Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Alloxydim sodium as an emulsifiable concentrate and comprehensive procedures for its stability testing. The information is intended to guide researchers and professionals in the development and quality control of this compound-based herbicidal products.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the cyclohexanedione oxime chemical class.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids in grasses.[1] This disruption of lipid synthesis leads to the death of susceptible grass weeds. This compound is typically formulated as an emulsifiable concentrate (EC) for application.[1]

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₇H₂₄NNaO₅[2]
Molar Mass345.37 g/mol [1]
Melting PointDecomposes on melting[1]
Solubility in Water (20°C, pH 7)2,000,000 mg/L[1]
AppearanceColorless crystals[1]

Formulation Protocol: Emulsifiable Concentrate (EC)

This protocol describes the preparation of a representative this compound emulsifiable concentrate. The percentages of components may be adjusted based on specific requirements and optimization studies.

Materials:

  • This compound (Technical grade, 95% purity or higher)

  • Emulsifier blend (e.g., a mix of non-ionic surfactants such as alcohol ethoxylates and calcium dodecylbenzene (B1670861) sulfonate)

  • Stabilizer (e.g., epoxidized soybean oil)

  • Aromatic hydrocarbon solvent (e.g., Solvesso™ 100 or equivalent)

  • Glass beaker

  • Magnetic stirrer with heating plate

  • Graduated cylinders and pipettes

Protocol:

  • Solvent and Stabilizer Preparation: In a glass beaker, add the aromatic hydrocarbon solvent and the stabilizer.

  • Dissolution of this compound: While stirring the solvent and stabilizer mixture, slowly add the technical-grade this compound. Gently heat the mixture to 35-40°C to facilitate dissolution. Continue stirring until all this compound is completely dissolved.

  • Addition of Emulsifiers: Once the this compound is dissolved, add the emulsifier blend to the mixture.

  • Homogenization: Continue stirring the mixture for at least 30 minutes to ensure complete homogenization and a clear solution.

  • Quality Control: Perform initial quality control tests, such as visual inspection for clarity and phase separation, and determine the active ingredient concentration using a validated analytical method (see Section 4).

Example Formulation Composition:

ComponentPercentage (w/w)
This compound (95%)10.5%
Emulsifier Blend15.0%
Stabilizer5.0%
Aromatic Hydrocarbon Solvent69.5%

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life of the this compound formulation under various environmental conditions. The following protocols are based on established guidelines, such as those from the OECD.

Accelerated Stability Study

This study is designed to predict the long-term stability of the formulation in a shorter period by subjecting it to elevated temperatures.

Protocol:

  • Sample Preparation: Package the this compound EC formulation in commercial-grade containers.

  • Storage Conditions: Place the samples in a temperature-controlled oven at 54 ± 2°C.

  • Testing Time Points: Analyze the samples at 0 and 14 days.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for color change, phase separation, or crystallization.

    • Active Ingredient Content: Quantify the concentration of this compound using the HPLC method described in Section 4.

    • Emulsion Stability: Test the spontaneity and stability of the emulsion upon dilution in water.

Long-Term Stability Study

This study evaluates the stability of the formulation under recommended storage conditions over an extended period.

Protocol:

  • Sample Preparation: Package the this compound EC formulation in commercial-grade containers.

  • Storage Conditions: Store the samples at ambient temperature (e.g., 25 ± 2°C) and, if required, at refrigerated conditions (5 ± 3°C).

  • Testing Time Points: Analyze the samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Tests: Perform the same analytical tests as in the accelerated stability study at each time point.

Forced Degradation Study

This study identifies potential degradation products and degradation pathways by subjecting the formulation to stress conditions more severe than those in the accelerated stability study.

Protocol:

  • Acid Hydrolysis: Mix the formulation with 0.1 M HCl and heat at 60°C for 48 hours.

  • Base Hydrolysis: Mix the formulation with 0.1 M NaOH and heat at 60°C for 48 hours.

  • Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for 48 hours.

  • Photodegradation: Expose the formulation to a light source capable of emitting both UV and visible light (e.g., xenon lamp) for an extended period. A dark control should be run in parallel.

  • Thermal Degradation: Heat the formulation at a high temperature (e.g., 70°C) for an extended period.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Section 4) to separate the active ingredient from any degradation products.

Quantitative Stability Data for this compound:

The stability of this compound is influenced by factors such as pH and light.

ConditionHalf-life (t₁/₂)Reference
Photodegradation on soil surface9.7 hours[3]
Photodegradation on carnauba wax film51 minutes[3]
Degradation in chlorinated water (pH 4, excess hypochlorite)< 30 seconds[4]
Degradation in chlorinated water (pH 9, excess hypochlorite)Slower than at pH 4[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This HPLC method can be used for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.[3]

Sample Preparation:

  • Accurately weigh a portion of the this compound formulation.

  • Dissolve and dilute the sample to a known volume with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration:

Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action Alloxydim This compound ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase FattyAcid Fatty Acid Biosynthesis Lipids Lipid Production Growth Grass Weed Growth ACCase->FattyAcid Catalyzes FattyAcid->Lipids Death Weed Death Lipids->Growth Growth->Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_conditions Storage Conditions start Start: this compound Formulation packaging Packaging in Commercial Containers start->packaging storage Storage under Defined Conditions packaging->storage sampling Sampling at Pre-defined Time Points storage->sampling accelerated Accelerated: 54°C longterm Long-term: 25°C forced Forced Degradation: Acid, Base, UV, etc. analysis Physicochemical and Chemical Analysis sampling->analysis data Data Evaluation and Shelf-life Determination analysis->data end End: Stability Report data->end

Caption: Workflow for this compound stability testing.

References

Application Notes: Bioassay for Determining Alloxydim-Sodium Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alloxydim-sodium is a selective, systemic post-emergence herbicide used to control grass weeds in various broad-leaved crops. It belongs to the cyclohexanedione class of herbicides.[1] The herbicidal activity of Alloxydim-sodium stems from its function as an inhibitor of acetyl-CoA carboxylase (ACCase).[2] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting ACCase, Alloxydim-sodium disrupts the formation of lipids, leading to a breakdown of cell membrane integrity and ultimately, plant death, particularly in susceptible grass species.[1][2]

A bioassay is a fundamental and cost-effective experimental method used to estimate the potency and phytotoxicity of chemical substances by observing their effects on living organisms.[4] For herbicides like Alloxydim-sodium, bioassays are crucial for determining their efficacy on target weeds, assessing potential carryover risk to subsequent crops, and screening for herbicide resistance.[5][6] These assays typically involve exposing sensitive indicator plants to a range of herbicide concentrations and quantifying the dose-dependent physiological response.[7][8]

Principle of the Bioassay

The core principle of a phytotoxicity bioassay is the dose-response relationship.[9] As the concentration of Alloxydim-sodium increases, the inhibitory effect on the growth and development of a sensitive plant species also increases in a predictable manner.[8] By measuring key growth parameters—such as root elongation, shoot height, biomass accumulation, or germination rate—at various concentrations, a dose-response curve can be generated.[4][10] From this curve, critical quantitative values like the EC₅₀ (Effective Concentration causing 50% of the maximum response) or GR₅₀ (Concentration causing a 50% reduction in growth) can be calculated to quantify the herbicide's phytotoxicity.[9][11] Root length is often considered one of the most sensitive parameters for assessing the phytotoxicity of soil- or solution-applied herbicides.[11]

Applications

  • Efficacy Screening: Determining the effective dose range of Alloxydim-sodium on various target grass species.

  • Non-Target Crop Safety: Assessing the potential phytotoxic risk to rotational or neighboring broadleaf crops.

  • Herbicide Resistance Studies: Identifying and quantifying the level of resistance in weed populations.

  • Environmental Risk Assessment: Evaluating the impact of Alloxydim-sodium residues in soil and water on sensitive plant species.[12]

  • Formulation Development: Comparing the phytotoxicity of different Alloxydim-sodium formulations or the effect of adjuvants.

Quantitative Data Summary

Phytotoxicity is quantified by measuring the inhibition of plant growth. The data is typically analyzed using non-linear regression to fit a dose-response model.[8] The most common values derived from these models are the EC₅₀ and GR₅₀.

ParameterDescriptionTypical Value for Sensitive Species (e.g., Wheat)Data Source
EC₅₀ (Root Length) The concentration of Alloxydim-sodium that causes a 50% inhibition of root elongation.0.33 - 0.88 mg/L (ppm)[5]
GR₅₀ (Shoot Dry Weight) The concentration of Alloxydim-sodium that causes a 50% reduction in shoot dry weight.Varies by species and experimental conditions.N/A
GR₅₀ (Total Dry Weight) The concentration of Alloxydim-sodium that causes a 50% reduction in total plant dry weight.Varies by species and experimental conditions.N/A
Visual Injury (%) A qualitative score converted to a percentage, representing chlorosis, necrosis, and stunting.Dose-dependent.N/A

Detailed Experimental Protocol: Whole-Plant Dose-Response Bioassay

This protocol describes a laboratory-based hydroponic bioassay for determining the phytotoxicity of Alloxydim-sodium on a sensitive indicator species, such as oat (Avena sativa) or wheat (Triticum aestivum).

1. Materials and Equipment

  • Test Organism: Seeds of a sensitive monocot species (e.g., oat, wheat, barley).[13]

  • Chemicals: Analytical grade Alloxydim-sodium, hydroponic nutrient solution (e.g., Hoagland's solution), distilled or deionized water.

  • Glassware/Plasticware: Beakers, volumetric flasks, graduated cylinders, sterile petri dishes (9 cm), test tubes or small vials for growing seedlings.

  • Equipment: Analytical balance, pH meter, magnetic stirrer, pipette controller and serological pipettes, growth chamber or incubator with controlled light and temperature, ruler or digital scanner, camera for documentation.

2. Reagent Preparation

  • Hydroponic Nutrient Solution: Prepare a full-strength hydroponic solution according to a standard formulation (e.g., Hoagland's). Adjust the pH to 6.5 ± 0.2.

  • Alloxydim-Sodium Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10 mg of analytical grade Alloxydim-sodium.

    • Dissolve it in a small volume of distilled water in a 100 mL volumetric flask.

    • Bring the flask to the final volume with distilled water and mix thoroughly. Store in the dark at 4°C.

3. Experimental Procedure

  • Seed Germination:

    • Surface sterilize seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.

    • Place 10-15 seeds on moist filter paper in sterile petri dishes.

    • Incubate in the dark at 24 ± 1°C for 48-72 hours, or until radicles are approximately 1-2 cm long.

  • Preparation of Treatment Solutions:

    • Perform a serial dilution of the 100 mg/L stock solution using the hydroponic nutrient solution to prepare the desired test concentrations.

    • A typical concentration range for Alloxydim-sodium could be: 0, 0.1, 0.25, 0.5, 0.75, 1.0, and 2.0 mg/L. The "0" concentration serves as the negative control.[5]

    • Prepare a sufficient volume of each concentration to accommodate all replicates.

  • Experimental Setup:

    • Select uniform seedlings from the petri dishes.

    • For each replicate, place one seedling into a test tube or vial. A cotton plug or a notched lid can be used to support the seedling at the top, allowing the roots to be submerged in the solution.

    • Add the prepared treatment solutions to the respective test tubes. Use at least 4-5 replicates for each concentration.[14]

    • Arrange the test tubes in a randomized complete block design within the growth chamber.

  • Incubation:

    • Place the seedlings in a growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).

    • Allow the plants to grow for 7 to 10 days. Monitor daily for visual signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

4. Data Collection and Analysis

  • Measurement:

    • After the incubation period, carefully remove the plants from the test tubes.

    • Measure the length of the longest root and the height of the shoot for each plant.

    • Separate the shoots from the roots, place them in labeled paper bags, and dry them in an oven at 70°C for 48 hours.

    • Measure the dry weight of the shoots and roots using an analytical balance.

  • Data Analysis:

    • Calculate the mean and standard deviation for each measured parameter (root length, shoot height, dry weight) at each herbicide concentration.

    • Express the results as a percentage of the control (untreated) plants. For example: Percent Inhibition = [1 - (Treatment Mean / Control Mean)] * 100.

    • Plot the percent inhibition against the logarithm of the herbicide concentration.

    • Use a statistical software package (e.g., R, GraphPad Prism, Origin) to perform a non-linear regression analysis using a four-parameter logistic model.[15][16][17][18]

    • From the fitted model, determine the GR₅₀ or EC₅₀ values and their 95% confidence intervals.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Seed Selection & Surface Sterilization p3 Pre-germination (48-72 hours in dark) p1->p3 p2 Prepare Herbicide Stock & Dilutions e1 Transfer Seedlings to Treatment Solutions (n=5 replicates/conc.) p3->e1 Select uniform seedlings e2 Incubation in Growth Chamber (7-10 days) e1->e2 a1 Measure Endpoints: - Root/Shoot Length - Dry Weight e2->a1 Harvest plants a2 Calculate % Inhibition vs. Control a1->a2 a3 Non-linear Regression (4-Parameter Logistic) a2->a3 a4 Determine GR50 / EC50 Values a3->a4

Caption: Workflow for the Alloxydim-sodium phytotoxicity bioassay.

mode_of_action cluster_herbicide cluster_pathway cluster_effect Alloxydim Alloxydim-Sodium ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase INHIBITS MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipids FattyAcids->Lipids Membranes Cell Membranes Lipids->Membranes Essential Component Disruption Membrane Disruption & Loss of Integrity Membranes->Disruption Death Cell Death & Plant Growth Inhibition Disruption->Death

Caption: Mode of action of Alloxydim-sodium via inhibition of the ACCase enzyme.

References

Application Notes and Protocols: Analytical Standards for Alloxydim Sodium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim (B13751712) sodium is a selective, post-emergence herbicide used to control grass weeds in various broad-leaved crops.[1] As a member of the cyclohexanedione oxime class of herbicides, its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[2][3] Due to its application in agriculture, monitoring for residues of the parent compound and its degradation products in environmental matrices like soil and water, as well as in agricultural products, is essential for ensuring food safety and environmental quality.

These application notes provide an overview of the known metabolites of Alloxydim sodium and detail the analytical protocols for their quantification using modern chromatographic techniques.

Metabolites and Degradation Pathways

This compound is susceptible to degradation through various environmental processes, primarily photodegradation and reaction with disinfectants like chlorine in water treatment.[4][5] The primary transformation processes involve the modification of the oxime moiety.

Key Degradation Products:

  • Imine Metabolite: Formed through the reduction of the oxime group, particularly during photodegradation. This process can be accelerated in acidic conditions (pH < 5).[5]

  • Chlorinated By-product: Generated when Alloxydim reacts with sodium hypochlorite, a common water disinfectant. This reaction is rapid, with a half-life of less than 30 seconds in the presence of excess chlorine.[4][6]

  • Z-isomer: Minor photo-isomerization can lead to the formation of the Z-isomer of Alloxydim.[7]

  • N-O Bond Cleavage Products: The cleavage of the O-N bond in the oxime moiety is a significant transformation pathway, leading to further degradation products.[7][8]

The degradation of Alloxydim can be influenced by environmental conditions such as pH, the presence of photosensitizers, and the composition of the matrix (e.g., soil, water).[5][6]

Alloxydim_Metabolism Alloxydim This compound Imine Imine Metabolite Alloxydim->Imine Photodegradation (Reduction of oxime) Chlorinated Chlorinated By-product Alloxydim->Chlorinated Chlorination (e.g., in water treatment) Isomer Z-Isomer Alloxydim->Isomer Photo-isomerization Cleavage N-O Bond Cleavage Products Alloxydim->Cleavage Transformation

Caption: Metabolic and degradation pathway of this compound.

Analytical Methods and Protocols

The quantification of this compound and its metabolites is typically achieved using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common, often paired with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[9]

Sample Preparation

Effective sample preparation is critical for accurate quantification, aiming to extract the analytes from the matrix and remove interfering substances.

3.1.1 QuEChERS for Solid Samples (e.g., Soil, Agricultural Products)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural samples.[10][11]

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). For samples with low water content, add an appropriate amount of water.[12]

  • Salting Out: Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate.[12][13] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >1,500 rcf for 5 minutes.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like Primary Secondary Amine (PSA) to remove matrix components such as organic acids and sugars.

  • Final Preparation: Centrifuge again, and the final extract is ready for analysis by LC-MS/MS or GC-MS.

3.1.2 Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for extracting and concentrating analytes from liquid samples.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 50-100 mL) through the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the retained analytes with a suitable organic solvent, such as acetonitrile or ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC analysis.[14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Crop) Homogenize Homogenization (Solid Samples) Sample->Homogenize Extract Extraction (QuEChERS / SPE) Homogenize->Extract Cleanup Extract Cleanup (d-SPE / Filtration) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate HPLC HPLC-UV/DAD Concentrate->HPLC GCMS GC-MS/MS Concentrate->GCMS LCMSMS LC-MS/MS Concentrate->LCMSMS Quant Quantification (Calibration Curve) HPLC->Quant GCMS->Quant LCMSMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound analysis.

Instrumental Analysis

3.2.1 High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC with UV or Diode Array Detection is a robust method for the quantification of this compound and its metabolites.

Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a buffer like potassium dihydrogen phosphate (B84403) or formic acid to control pH).[15] A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 - 1.2 mL/min.[15]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: Ambient or controlled (e.g., 25°C or 45°C).[15][16]

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., 254 nm).[17]

  • Quantification: External standard calibration curve prepared in the appropriate solvent or matrix-matched standards.

3.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

Protocol:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[12]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole (QqQ) or QTOF mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using at least two transitions per compound for confirmation.[12]

  • Quantification: Matrix-matched calibration curves are often necessary to compensate for matrix effects (ion suppression or enhancement).[13]

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS/MS)

While less common for polar compounds like this compound without derivatization, GC-MS can be used for certain metabolites or with appropriate sample preparation.

Protocol:

  • GC System: Gas chromatograph with a suitable injector (e.g., split/splitless).

  • Column: A low to mid-polarity capillary column (e.g., VF-624ms or similar).[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature ramp to ensure separation of analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Quantification: Use of an internal standard and matrix-matched calibration is recommended.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. These values can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: HPLC and LC-MS/MS Method Performance for Alloxydim and Related Compounds

Analyte/MethodMatrixLODLOQRecovery (%)Reference
Tepraloxydim Metabolites (HPLC-UV)Drinking Water-0.1 µg/L-[14]
Multi-Pesticide (LC-MS/MS)Pepper-0.01 mg/kg70-120[13]
Multi-Pesticide (LC-MS/MS)Food Commodities-0.01 mg/kg-[12]
Cromolyn Sodium (HPLC-UV)Pharmaceutical14.58 ng/mL30 ng/mL-[19]
Butroxydim (LC-MS)Agricultural Products--74-92[20]

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are indicative and should be determined for each specific application.

Table 2: GC-MS/MS Method Performance for General Pesticide Analysis

Pesticide ClassMatrixSpiking Levels (mg/kg)Recovery (%)RSD (%)Reference
OrganochlorinesVarious0.05, 0.25, 0.578-108< 15[10]
OrganophosphatesVarious0.05, 0.25, 0.579-104< 15[10]
Herbicides/FungicidesVarious0.05, 0.25, 0.579-99< 15[10]

RSD: Relative Standard Deviation. This table provides general performance characteristics for GC-MS/MS methods for pesticides, which can be adapted for specific Alloxydim metabolites.

Conclusion

The analysis of this compound and its metabolites requires robust and sensitive analytical methods. LC-MS/MS combined with QuEChERS or SPE sample preparation is the preferred approach for achieving low detection limits in complex environmental and food matrices. Method validation, including the determination of LOD, LOQ, linearity, and recovery, is crucial for ensuring data quality and regulatory compliance. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Alloxydim Sodium Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Alloxydim (B13751712) sodium in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of Alloxydim Sodium in Solution

Question: My this compound solution is losing potency rapidly. What are the potential causes and how can I mitigate this?

Answer: Rapid degradation of this compound in aqueous solutions is a common issue driven by several factors, primarily pH, light exposure, and temperature.

  • pH-Dependent Hydrolysis: this compound, a member of the cyclohexanedione oxime family of herbicides, is susceptible to hydrolysis, particularly under acidic and basic conditions. Cyclohexanedione oximes are known to be more stable at neutral pH values.[1] For instance, a related compound, cycloxydim, shows significantly shorter half-lives at acidic pHs (1 day at pH 3) compared to neutral pH (104 days at pH 7).[1] It is crucial to maintain the pH of your stock solutions and experimental buffers within a neutral range (pH 6-7) for optimal stability.

  • Photodegradation: Exposure to light, especially sunlight or simulated solar radiation, can lead to rapid photodegradation of Alloxydim.[2] This process involves the reduction of the oxime moiety, forming an imine byproduct, and isomerization of the C=N bond.[2] To minimize photodegradation, always prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. While specific quantitative data on the thermal degradation kinetics of this compound is limited in publicly available literature, it is a known characteristic of cyclohexanedione oximes to be thermally labile.[3] Therefore, it is recommended to store stock solutions at refrigerated temperatures (2-8 °C) and avoid prolonged exposure to high temperatures during experiments.

Troubleshooting Workflow:

start Rapid Degradation Observed check_ph Check pH of Solution start->check_ph check_light Assess Light Exposure start->check_light check_temp Evaluate Storage Temperature start->check_temp adjust_ph Adjust pH to 6-7 check_ph->adjust_ph pH is acidic or basic protect_light Store in Amber Vials / Protect from Light check_light->protect_light Exposed to light refrigerate Store at 2-8°C check_temp->refrigerate Stored at room temp or higher stable_solution Stable Solution adjust_ph->stable_solution protect_light->stable_solution refrigerate->stable_solution

Caption: Troubleshooting workflow for rapid this compound degradation.

Issue 2: Inconsistent Experimental Results

Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

Answer: Inconsistent results are often linked to the degradation of this compound during the experiment. The rate of degradation can be influenced by the composition of your aqueous media.

  • Influence of Water Composition: The composition of the water used can impact the rate of photodegradation. Studies have shown that the half-life of Alloxydim can vary in different types of water (e.g., ground, river, ultrapure).[3]

  • Presence of Oxidizing Agents: The presence of strong oxidizing agents, such as chlorine, can lead to extremely rapid degradation. For example, in the presence of excess chlorine, the half-life of Alloxydim can be less than 30 seconds.[2][3][4][5] Ensure your water source is free from chlorine or other oxidizing agents.

To ensure consistency:

  • Use high-purity, deionized water for all solutions.

  • Prepare fresh solutions before each experiment.

  • Control the pH of your experimental media precisely.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathways are hydrolysis and photolysis. Hydrolysis is significant under both acidic and basic conditions, while photolysis occurs upon exposure to light and leads to the formation of byproducts such as the imine of Alloxydim.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral aqueous solutions (pH 6-7).[1] Both acidic (pH < 5) and alkaline (pH > 8) conditions accelerate its degradation.[1]

Q3: What are the main degradation products of this compound?

A3: The major degradation product identified from photodegradation is the imine byproduct, formed by the reduction of the oxime moiety.[2] In the presence of chlorine, a major chlorinated by-product is formed.[4]

Q4: Are the degradation products of this compound biologically active?

A4: The imine photoproduct has been shown to have significantly lower phytotoxicity compared to the parent Alloxydim compound.[6] However, the chlorinated byproduct formed during water disinfection has been demonstrated to exhibit significantly higher toxicity than the parent compound toward bacteria and plants.[4]

Q5: How should I prepare and store this compound stock solutions?

A5: To ensure stability, stock solutions should be prepared in a neutral pH buffer (pH 6-7), using high-purity water. They should be stored in amber glass vials or light-protected containers at refrigerated temperatures (2-8°C). It is also advisable to prepare fresh solutions frequently.

Data on this compound Instability

The following tables summarize available data on the stability of this compound and related compounds.

Table 1: pH-Dependent Hydrolysis of Cyclohexanedione Oxime Herbicides

pHHalf-life (days) for Cycloxydim*Stability of this compound
31Unstable
57Unstable
7104Relatively Stable
9102Unstable

*Data for Cycloxydim, a structurally related cyclohexanedione oxime herbicide, is provided as a proxy to illustrate the pH-dependent stability trend.[1]

Table 2: Degradation of Alloxydim in the Presence of Chlorine

ConditionHalf-lifeReference
Excess Chlorine< 30 seconds[2][3][4][5]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solutions

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound (analytical standard)
  • High-purity water (e.g., Milli-Q)
  • pH buffers (pH 4, 7, and 9)
  • Amber HPLC vials
  • HPLC system with UV or MS detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the respective pH buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).
  • For photostability testing, prepare an additional set of samples in clear glass vials.

4. Incubation:

  • Hydrolysis: Store the amber vials containing the buffered solutions at a constant temperature (e.g., 25°C or 40°C).
  • Photolysis: Expose the clear glass vials to a controlled light source (e.g., a photostability chamber with a xenon lamp) while keeping a set of control samples in the dark.
  • Thermolysis: Store amber vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

5. Sample Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • Determine the degradation rate constant and half-life under each condition by plotting the natural logarithm of the concentration versus time.

Workflow for Stability Testing:

prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Different Buffers prep_stock->prep_test incubation Incubate under Different Conditions (pH, Light, Temperature) prep_test->incubation sampling Withdraw Samples at Time Intervals incubation->sampling analysis Analyze by HPLC sampling->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis report Report Stability Data data_analysis->report Alloxydim Alloxydim ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Biosynthesis Catalyzes Lipid_Formation Lipid Formation Fatty_Acid_Biosynthesis->Lipid_Formation Cell_Membrane Cell Membrane Integrity Lipid_Formation->Cell_Membrane Plant_Death Plant Death Cell_Membrane->Plant_Death Disruption leads to

References

Technical Support Center: Optimizing Alloxydim Sodium Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of Alloxydim sodium from challenging clay soil matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils.

Issue 1: Low Recovery of this compound

Question: We are experiencing significantly low recovery rates of this compound from our clay soil samples. What are the potential causes and how can we improve our extraction efficiency?

Answer:

Low recovery of this compound from clay soils is a common challenge primarily due to the strong adsorptive properties of clay particles and organic matter. Clay minerals have a high surface area and cation exchange capacity, which can lead to the binding of the herbicide.[1][2][3] Here are the key factors and troubleshooting steps:

  • Soil Pre-treatment: Clay soils can form dense aggregates, trapping the analyte.

    • Recommendation: Ensure the soil sample is properly homogenized. Air-dry the soil and grind it to a fine powder to increase the surface area available for extraction.

  • Inadequate Solvent Penetration: The extraction solvent may not be effectively penetrating the clay matrix to desorb the this compound.

    • Recommendation: Increase the shaking or vortexing time during the extraction step to ensure thorough mixing. Consider using ultrasonic-assisted extraction (UAE) to enhance solvent penetration and analyte desorption.[4][5]

  • Suboptimal Solvent Composition: The polarity of the extraction solvent is critical for efficiently dissolving this compound, which is highly soluble in water.

    • Recommendation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach using a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) has been shown to be effective for cyclohexanedione oxime herbicides (the chemical family of Alloxydim).[6][7][8] The water helps to swell the clay and release the analyte, while the organic solvent extracts it.

  • Influence of Soil pH: Soil pH can affect the charge of both the clay particles and the this compound molecule, influencing adsorption.

    • Recommendation: While specific data on this compound is limited, for many herbicides, adjusting the pH of the extraction solvent can improve recovery. Experiment with buffering the extraction solvent to see if it improves your results.

Issue 2: High Matrix Effects in LC-MS/MS or GC-MS Analysis

Question: Our analytical results are showing significant matrix effects (ion suppression or enhancement), leading to poor reproducibility. How can we clean up our extracts more effectively?

Answer:

Clay soil extracts are known to contain a high concentration of co-extractives like humic acids, fulvic acids, and other organic matter, which can interfere with chromatographic analysis.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: The QuEChERS method incorporates a dSPE cleanup step that is highly effective at removing many interfering compounds.

    • Recommendation: For clay soils, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective. PSA removes organic acids and polar interferences, while C18 removes non-polar interferences. For highly colored extracts (indicating high humic acid content), consider adding Graphitized Carbon Black (GCB) to the dSPE tube. Caution: GCB can retain some planar pesticides, so it's essential to validate its use for this compound. A combination of PSA + C18 has been shown to be a good option for the extraction of cyclohexanedione oxime herbicide residues.[6][8]

  • Solid-Phase Extraction (SPE) Cartridges: For particularly "dirty" samples, a more rigorous cleanup using SPE cartridges may be necessary.

    • Recommendation: Florisil® or silica-based cartridges can be effective for cleaning up soil extracts.[9] You will need to optimize the elution solvent to ensure the this compound is not retained on the cartridge while the interferences are.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended extraction method for this compound from clay soils?

A modified QuEChERS method is highly recommended. It is a validated and widely used technique for pesticide residue analysis in complex matrices like soil. A study on cyclohexanedione oxime herbicides, the family to which Alloxydim belongs, demonstrated that a modified QuEChERS protocol can achieve recoveries close to 100%.[6][7][8]

Q2: What are the key chemical properties of this compound that I should consider for extraction?

This compound is the sodium salt of Alloxydim. A critical property is its high solubility in water. This makes the use of water in the initial extraction step crucial for its release from the soil matrix.

Q3: Can I use Ultrasonic-Assisted Extraction (UAE) for this compound?

Yes, UAE is a viable technique to improve extraction efficiency, especially for clay soils.[4][5] The ultrasonic waves help to break down soil aggregates and enhance the penetration of the extraction solvent into the soil matrix, leading to better desorption of the analyte.

Q4: My clay soil has a high organic matter content. How will this affect my extraction?

High organic matter content can increase the sorption of herbicides, potentially leading to lower recoveries.[1][10] It is crucial to use a robust extraction technique like the recommended modified QuEChERS method and to ensure a thorough dSPE cleanup to remove the co-extracted organic matter.

Q5: Are there any known issues with the stability of Alloxydim during extraction?

A study has shown that Alloxydim is stable in sandy loam soil at room temperature for at least 24 hours in the dark, with recoveries between 99% and 102%.[11] This suggests that degradation during the extraction process under normal laboratory conditions is unlikely to be a significant issue.

Data Presentation

Table 1: Optimized Parameters for Modified QuEChERS Extraction of Cyclohexanedione Oxime Herbicides from Soil

ParameterOptimized Value/ConditionRationale
Extraction Solvent Acetonitrile:Methanol mixtureA combination of polar organic solvents enhances the extraction of polar herbicides.
Water Content Optimized based on soil typeCrucial for swelling clay and releasing the analyte.
Extraction Time Optimized for thoroughnessEnsures sufficient time for solvent-soil interaction and analyte desorption.
dSPE Cleanup PSA + C18Effective for removing a broad range of matrix interferences in soil extracts.[6][8]

Table 2: Expected Recovery Rates for Alloxydim and Related Herbicides with Optimized Methods

Herbicide FamilySoil TypeMethodReported Recovery
AlloxydimSandy LoamNot specified99-102%[11]
Cyclohexanedione OximesAgricultural Soil (Clay Loam)Modified QuEChERS~100%[6][8]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Clay Soil

This protocol is adapted from validated methods for cyclohexanedione oxime herbicides.[6][7][8]

  • Sample Preparation:

    • Air-dry the clay soil sample and grind it to pass through a 2 mm sieve.

    • Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration:

    • Add 5 mL of deionized water to the soil sample.

    • Vortex for 1 minute to ensure the soil is fully hydrated.

  • Extraction:

    • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol to the tube.

    • Add the appropriate internal standard.

    • Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.

    • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake for another 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Visualizations

experimental_workflow sample Clay Soil Sample (Air-dried, Ground) hydrate Hydration (Add Water, Vortex) sample->hydrate extract Extraction (Acetonitrile:Methanol, Shake) hydrate->extract salts Add QuEChERS Salts & Shake extract->salts centrifuge1 Centrifuge salts->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe dSPE Cleanup (PSA + C18, Vortex) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 analysis Analysis (LC-MS/MS or GC-MS) centrifuge2->analysis

Caption: Workflow for the modified QuEChERS extraction of this compound from clay soil.

troubleshooting_logic start Low this compound Recovery? check_homogenization Is soil properly homogenized and ground? start->check_homogenization Yes homogenize Action: Grind and homogenize sample check_homogenization->homogenize No check_shaking Is extraction time/ intensity sufficient? check_homogenization->check_shaking Yes homogenize->check_shaking increase_shaking Action: Increase shaking time or consider sonication check_shaking->increase_shaking No check_solvent Is solvent composition optimal? check_shaking->check_solvent Yes increase_shaking->check_solvent adjust_solvent Action: Use water and polar organic solvent mix check_solvent->adjust_solvent No check_ph Have you considered pH adjustment? check_solvent->check_ph Yes adjust_solvent->check_ph adjust_ph Action: Experiment with buffered extraction solvent check_ph->adjust_ph No end Recovery Improved check_ph->end Yes adjust_ph->end

Caption: Troubleshooting logic for addressing low this compound recovery from clay soils.

References

Identifying interference in analytical detection of Alloxydim sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference during the analytical detection of Alloxydim sodium.

Frequently Asked Questions (FAQs)

Q1: What is analytical interference in the context of this compound detection?

A1: Analytical interference refers to any systematic error in measurement caused by the presence of substances other than this compound in the sample. These substances, known as interferents, can artificially alter the analytical signal, leading to inaccurate quantification. This phenomenon is often described as the "matrix effect," where co-extracted components from the sample matrix enhance or suppress the instrument's response to the target analyte.[1][2]

Q2: What are the common sources of interference when analyzing for this compound?

A2: Common sources of interference include:

  • Matrix Components: Endogenous substances from the sample matrix (e.g., soil, plant tissues, water contaminants) that are co-extracted with this compound.[3]

  • Degradation Products: this compound can degrade under certain environmental conditions like sunlight (photolysis) or non-neutral pH.[4] Key degradation products include its Z-isomer and an imine derivative, which can co-elute or have similar mass-to-charge ratios.[5][6]

  • Metabolites: In biological samples, metabolites of this compound can be a source of interference.

  • Contamination: Contamination can originate from solvents, reagents, glassware, or carryover from previous samples in the analytical instrument.[7][8]

  • Other Agrochemicals: Samples from agricultural sources may contain other herbicides or pesticides that have similar chemical properties and retention times.[9]

Q3: How can I determine if my analysis is being affected by interference?

A3: Several methods can help identify interference:

  • Analyze a Matrix Blank: Prepare and analyze a sample that is identical to your test sample but contains no this compound. Any peaks detected at the expected retention time of this compound indicate interference from the matrix.[10]

  • Spike and Recovery Experiments: Add a known amount of this compound standard to a matrix blank and to a clean solvent. A significant difference in the recovery percentage between the two suggests matrix effects. Recoveries outside the typical range of 70-120% often indicate a problem.[11]

  • Serial Dilution: Dilute the sample extract. If interference is present, the apparent concentration of this compound may not decrease linearly with the dilution factor.

  • Use of Multiple Analytical Techniques: If possible, confirm results using a different analytical method, such as switching from HPLC-UV to LC-MS/MS, which provides greater selectivity.[12][13]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks near the retention time of this compound.

Possible Cause Troubleshooting Step
Matrix Interference 1. Prepare and inject a matrix blank (sample matrix without this compound). 2. If the peak is present in the blank, it is a matrix interferent. 3. Improve the sample clean-up procedure (see Experimental Protocols) or adjust chromatographic conditions to better separate the peaks.[14]
Degradation Products 1. Alloxydim is known to form degradation products like its Z-isomer or an imine derivative.[5] 2. Review sample handling and storage conditions to minimize degradation (e.g., protect from light, control pH). 3. Use LC-MS/MS to check the mass-to-charge ratio (m/z) of the interfering peak to see if it corresponds to a known degradant.
System Contamination 1. Inject a solvent blank (e.g., pure mobile phase). 2. If the peak is present, the contamination is in your analytical system. 3. Flush the LC system, clean the injector, and ensure fresh, high-purity solvents and mobile phases are used.[7]

Problem 2: The peak shape for this compound is poor (e.g., tailing, fronting, or split).

Possible Cause Troubleshooting Step
Column Contamination 1. Contaminants from the sample matrix can accumulate at the head of the analytical column.[14] 2. Reverse-flush the column according to the manufacturer's instructions. 3. If the problem persists, install a guard column or replace the analytical column.
Injection Solvent Mismatch 1. The injection solvent should be of similar or weaker strength than the mobile phase to ensure good peak focusing.[14] 2. If using a strong solvent to dissolve the extract, reduce the injection volume.
Secondary Interactions 1. Acidic silanols on the column packing can interact with the analyte. 2. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent like triethylamine (B128534) (if compatible with your detector) or using a base-deactivated column can help.
Column Void 1. A void or channel has formed at the column inlet. 2. This is often irreversible. Replace the column and ensure system pressure is stable and within the column's limits.

Problem 3: The signal intensity for this compound is significantly lower than expected (Signal Suppression).

Possible Cause Troubleshooting Step
Ion Suppression (LC-MS/MS) 1. This is a common matrix effect where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[2][15] 2. Improve sample clean-up to remove more matrix components. 3. Dilute the sample extract; this reduces the concentration of interfering compounds more than the analyte, often improving the signal-to-noise ratio. 4. Modify the chromatography to separate this compound from the suppression zone.
Sample Degradation 1. Alloxydim may have degraded in the sample or during processing.[4][16] 2. Prepare fresh samples and standards, ensuring they are protected from light and stored at an appropriate temperature and pH.
Incorrect MS Source Settings 1. Ensure source parameters (e.g., temperatures, gas flows, voltages) are optimized for this compound.[17] 2. Perform an infusion analysis of an this compound standard to find the optimal settings.[7]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound analysis, providing a baseline for expected performance.

Table 1: Analyte Recovery with Different Clean-up Sorbents

Matrix TypeClean-up Sorbent(s)AnalyteSpiked Level (µg/kg)Average Recovery (%)Reference
Chinese Medicinal Herbnano-MgO + C18 + PSA123 Pesticides Mix2098.0 - 111[11]
Chinese Medicinal Herbnano-MgO + C18 + PSA123 Pesticides Mix5098.0 - 111[11]
Chinese Medicinal Herbnano-MgO + C18 + PSA123 Pesticides Mix20098.0 - 111[11]
PeanutsBasic Aluminum OxideAflatoxin B15.087.2[18]
Herbal-based PotionDLLMEVarious Pesticides5071 - 120

Note: Data for a multi-residue mix including various pesticides are shown to illustrate typical recovery ranges achievable with modern clean-up techniques. DLLME: Dispersive liquid-liquid microextraction.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

Analytical MethodMatrixLODLOQReference
UPLC-QTOF-MS/MSHerbal Medicine0.002–0.1 µg/g0.005–0.25 µg/g[13]
GC-MSHerbal-based Potion0.001–0.780 µg/LNot Specified
LCPeanuts1 µg/kg (for Aflatoxin B1)Not Specified[18]

Experimental Protocols

Protocol 1: General Sample Preparation using QuEChERS with dSPE Clean-up

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for many pesticide residue analyses.[4]

  • Extraction: a. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbents. For general herbicide analysis, a common combination is 150 mg anhydrous magnesium sulfate and 50 mg PSA (Primary Secondary Amine). C18 may be added for samples with high fat content.[4][11] b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter. b. The sample is now ready for injection into an HPLC or LC-MS/MS system.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method

This is a representative HPLC method. Parameters must be optimized for your specific instrument and application.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (acidified with 0.1% formic acid). A typical starting point could be 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a wavelength appropriate for this compound (e.g., determined by scanning a standard).

  • Run Time: 10-15 minutes, ensuring the this compound peak is well-resolved from any other peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Cleanup 3. dSPE Cleanup (PSA / C18) Extraction->Cleanup Filtration 4. Filtration (0.22 µm) Cleanup->Filtration Injection 5. LC Injection Filtration->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. Detection (UV or MS/MS) Separation->Detection Quantification 8. Peak Integration & Quantification Detection->Quantification Reporting 9. Data Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

troubleshooting_tree Start Analytical Problem Observed (e.g., Bad Peak, Wrong Result) Q_Peak Is an unexpected peak present? Start->Q_Peak Q_Signal Is signal intensity wrong? Start->Q_Signal Q_Blank Inject Matrix Blank. Is peak still present? Q_Peak->Q_Blank Yes A_Matrix Source: Matrix Interference Action: Improve sample cleanup. Q_Blank->A_Matrix Yes Q_Solvent Inject Solvent Blank. Is peak still present? Q_Blank->Q_Solvent No A_Contam Source: System Contamination Action: Clean system & use fresh solvents. Q_Solvent->A_Contam Yes A_Degrad Source: Analyte Degradation Action: Check sample stability & storage. Q_Solvent->A_Degrad No Q_Spike Perform Spike-Recovery. Is recovery <70% or >120%? Q_Signal->Q_Spike Yes A_MatrixEffect Source: Matrix Effect (Suppression/Enhancement) Action: Dilute sample or improve cleanup. Q_Spike->A_MatrixEffect Yes A_Standard Source: Standard/Sample Prep Error Action: Prepare fresh standards & samples. Q_Spike->A_Standard No

Caption: Troubleshooting decision tree for identifying interference sources.

matrix_effects cluster_ideal Ideal Response (Clean Solvent) cluster_suppression Ion Suppression (Matrix) cluster_enhancement Ion Enhancement (Matrix) Analyte1 Alloxydim Ion Signal1 Expected Signal (100%) Analyte1->Signal1 Enters Ion Source Analyte2 Alloxydim Ion Signal2 Reduced Signal (<100%) Analyte2->Signal2 Compete for Ionization Matrix1 Co-eluting Matrix Molecule Matrix1->Signal2 Compete for Ionization Analyte3 Alloxydim Ion Signal3 Increased Signal (>100%) Analyte3->Signal3 Aids Ionization Matrix2 Co-eluting Matrix Molecule Matrix2->Signal3 Aids Ionization

Caption: Diagram illustrating the concept of LC-MS/MS matrix effects.

References

Impact of water quality on Alloxydim sodium herbicide performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alloxydim sodium herbicide. The following information addresses common issues related to the impact of water quality on experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the application of this compound.

Problem: Reduced herbicide efficacy in hard water.

Possible Cause: Hard water containing high concentrations of cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can antagonize weak-acid herbicides like this compound.[1][2][3][4] These positively charged ions can bind to the negatively charged herbicide molecules, forming less soluble salts that are not readily absorbed by the target plant.[1][3]

Solutions:

  • Use of Adjuvants: The addition of ammonium (B1175870) sulfate (B86663) (AMS) or other water conditioning agents can help mitigate the negative effects of hard water.[5][6] The sulfate ions in AMS react with the hard water cations, preventing them from binding with the this compound molecules.

  • Use a different water source: If possible, use a water source with lower mineral content.

  • Increase Herbicide Rate: In some cases, increasing the herbicide application rate (within labeled limits) may help overcome the antagonism.

Problem: Inconsistent performance with varying water pH.

Possible Cause: The pH of the spray solution can significantly impact the stability and absorption of this compound. As a weak acid herbicide, its efficacy is generally improved in slightly acidic water.[1][7][8][9] In alkaline conditions, the herbicide molecule is more likely to be in its ionized form, which may penetrate the plant cuticle less effectively. Furthermore, some cyclohexanedione herbicides are more stable at neutral and basic pH values, while degradation can be accelerated under acidic conditions (pH < 5).[10]

Solutions:

  • pH Adjustment: Test the pH of your water source. If it is alkaline, consider using a pH buffering or acidifying agent to lower the pH of the spray solution to a slightly acidic range.

  • Prompt Application: Avoid letting the spray mixture stand for extended periods, especially in acidic water, to minimize potential degradation.

Problem: Poor weed control when using turbid water.

Possible Cause: Turbid water containing suspended soil particles (clay, silt) or organic matter can reduce the effectiveness of this compound.[8] The herbicide molecules can bind to these suspended particles, making them unavailable for uptake by the target weeds.[1][7] The efficacy of related cyclohexanedione herbicides like clethodim (B606718) has been shown to be reduced by spray water turbidity.[1][7]

Solutions:

  • Use Clean Water: Always use the cleanest water source available. Avoid using water from ponds or ditches that is visibly muddy.

  • Water Filtration: If using surface water, allow it to settle in a tank and draw water from the top, or use filtration systems to remove suspended particles.

Frequently Asked Questions (FAQs)

Q1: What is the ideal water hardness for mixing this compound?

A1: While specific data for this compound is limited, for related cyclohexanedione herbicides like sethoxydim (B610796) and clethodim, water hardness above 250-350 parts per million (ppm) CaCO₃ equivalent may begin to reduce efficacy.[11] It is recommended to test your water source and consider using a water conditioning agent if hardness is high.

Q2: What is the optimal pH range for this compound spray solutions?

A2: Generally, weak-acid herbicides like this compound perform better in slightly acidic water (pH 4-6.5).[7] However, the stability of some cyclohexanediones is greater at neutral to basic pH.[10] Therefore, a pH range of 5 to 7 is often considered a practical compromise for application. For the related herbicide clethodim, an ideal spray pH is between 5 and 7.[12]

Q3: Can I use adjuvants with this compound?

A3: Yes, adjuvants can significantly improve the performance of this compound, especially when dealing with poor water quality.[13] Water conditioners like ammonium sulfate (AMS) are recommended for hard water conditions.[5][6] Surfactants may also enhance herbicide uptake by improving spray coverage and retention on the leaf surface. Always consult the product label for recommendations on specific adjuvants.

Q4: How does temperature of the mixing water affect this compound performance?

A4: The performance of some weak-acid herbicides can be reduced at very low (5°C) or high (56°C) water temperatures, with an optimal range between 18°C and 44°C.[1][9] It is advisable to use water that is within a moderate temperature range for mixing.

Data Presentation

The following tables summarize data on the impact of water quality on herbicides chemically related to this compound. This information can be used as a general guide.

Table 1: Effect of Water Hardness on Cyclohexanedione Herbicide Efficacy

HerbicideWater Hardness (ppm CaCO₃ equivalent)Antagonistic CationsImpact on EfficacyReference
Sethoxydim> 250-350Ca²⁺, Mg²⁺Reduced control[11]
Clethodim> 250-350Ca²⁺, Mg²⁺Reduced control[11]
Sethoxydim & Clethodim500NaHCO₃Reduced efficacy[14]

Table 2: Influence of pH on Cyclohexanedione Herbicide Stability and Efficacy

HerbicidepH ConditionEffectReference
Cyclohexanediones (general)Acidic (pH < 5)Accelerated degradation[10]
Cyclohexanediones (general)Neutral and BasicMore stable[10]
ClethodimAcidicImproved uptake[9]
SethoxydimAcidicImproved uptake[9]
ClethodimpH 5Hydrolytic DT₅₀ of 41 days[15]
ClethodimpH 7 and 9Hydrolytically stable (DT₅₀ > 300 days)[15]

Experimental Protocols

Protocol: General Method for Evaluating the Impact of Water Quality on Post-Emergence Herbicide Efficacy

This protocol provides a general framework for assessing the influence of water quality parameters on the performance of a post-emergence herbicide like this compound.

  • Plant Material: Grow a susceptible grass species (e.g., barley, oats) in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 3-4 leaf stage).

  • Water Preparation:

    • Hardness: Prepare a series of water solutions with varying degrees of hardness (e.g., 0, 150, 300, 500 ppm CaCO₃ equivalent) by adding appropriate amounts of calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) to deionized water.

    • pH: Prepare a series of buffered solutions at different pH levels (e.g., 4, 6, 8) using appropriate buffers that do not interfere with the herbicide's activity.

    • Turbidity: Create turbid water by adding a known amount of fine clay or soil to deionized water to achieve different turbidity levels (measured in NTU - Nephelometric Turbidity Units).

  • Herbicide Solution Preparation: Prepare the this compound spray solutions using the different prepared water samples. Include treatments with and without a water conditioning adjuvant (e.g., ammonium sulfate at a recommended rate).

  • Herbicide Application: Apply the herbicide solutions to the test plants using a laboratory track sprayer calibrated to deliver a specific volume at a constant pressure to ensure uniform coverage. Include an untreated control for each water quality parameter.

  • Evaluation:

    • Visually assess weed control at set intervals after application (e.g., 7, 14, and 21 days) using a rating scale (e.g., 0% = no control, 100% = complete kill).

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the effects of water hardness, pH, and turbidity on the efficacy of this compound.

Visualizations

Signaling Pathway: Mechanism of Hard Water Antagonism on this compound

HardWaterAntagonism cluster_water Hard Water Spray Solution cluster_interaction Antagonistic Interaction cluster_plant Plant Leaf Surface Alloxydim This compound (Anionic) BoundComplex Alloxydim-Cation Complex (Reduced Solubility) Alloxydim->BoundComplex Binds with Cations Hard Water Cations (Ca²⁺, Mg²⁺) Cations->BoundComplex Absorption Reduced Absorption into Plant BoundComplex->Absorption Leads to Efficacy Reduced Herbicide Efficacy Absorption->Efficacy Results in

Caption: Hard water antagonism of this compound.

Experimental Workflow: Evaluating Water Quality Impact on Herbicide Efficacy

ExperimentalWorkflow A Prepare Water Samples (Varying Hardness, pH, Turbidity) B Prepare this compound Spray Solutions A->B C Apply Herbicide to Test Plants B->C D Incubate under Controlled Conditions C->D E Visual Efficacy Assessment (7, 14, 21 days) D->E F Biomass Measurement (End of Experiment) D->F G Statistical Analysis E->G F->G

Caption: Workflow for water quality and herbicide efficacy testing.

Logical Relationship: Troubleshooting Reduced this compound Performance

Caption: Troubleshooting logic for this compound performance.

References

Minimizing photodegradation of Alloxydim sodium during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alloxydim sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photodegradation of this compound during experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing efficacy over a short period. What could be the cause?

A1: this compound is highly susceptible to photodegradation, especially when in solution. Exposure to light, particularly UV radiation, can rapidly decrease its concentration and therefore its efficacy. The rate of degradation is influenced by the solvent, the intensity and wavelength of the light source, and the duration of exposure. In aqueous solutions, the half-life of this compound can be a matter of minutes under direct simulated sunlight.

Q2: What are the primary degradation products of this compound, and are they reactive?

A2: The main photodegradation pathway of this compound involves two primary reactions:

  • Isomerization: Conversion of the active E-isomer to the less active Z-isomer.

  • Reduction of the oxime group: This leads to the formation of an imine byproduct. These degradation products have different chemical properties and reduced herbicidal activity compared to the parent compound, which can interfere with experimental results.

Q3: How can I minimize photodegradation when preparing and storing this compound solutions?

A3: To minimize photodegradation during preparation and storage, it is crucial to limit light exposure.

  • Work in a dimly lit area: Prepare solutions under low light conditions or in a room with UV-filtering window films.

  • Use amber glassware: Always prepare and store solutions in amber-colored volumetric flasks and vials to block UV and blue light.

  • Wrap containers in aluminum foil: For additional protection, especially during long-term storage, wrap the amber glassware in aluminum foil.

  • Store in the dark: Store stock and working solutions in a refrigerator or freezer, away from any light sources.

  • Prepare fresh solutions: It is best practice to prepare solutions fresh on the day of the experiment. If this is not feasible, prepare small batches and store them appropriately.

Q4: Are there any chemical stabilizers I can add to my this compound solutions?

A4: While specific studies on stabilizers for this compound are limited, general strategies for photosensitive compounds can be applied. The use of antioxidants can help to quench free radicals generated during photolysis.

  • Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A common lipid-soluble antioxidant.

It is essential to conduct preliminary experiments to determine the optimal concentration of any stabilizer, ensuring it does not interfere with your experimental assay. A typical starting point for antioxidants is in the range of 0.01% to 0.1% (w/v).

Q5: My experiments are lengthy. How can I protect this compound from degradation during the experiment itself?

A5: Protecting this compound during a lengthy experiment requires minimizing light exposure throughout the procedure.

  • Use UV-blocking plates or tubes: If working with microplates or tubes, use opaque or UV-blocking options.

  • Cover experimental setups: If possible, cover your experimental setup with a light-proof cloth or box.

  • Work under red light: If the experiment requires some illumination, use a red-light source, as longer wavelengths are generally less energetic and less likely to cause photodegradation.

  • Minimize exposure time: Plan your experiments to minimize the time that solutions are exposed to any light.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. Protect all solutions from light using amber vials and by working in a dimly lit environment. Aliquot stock solutions to avoid repeated freeze-thaw cycles and light exposure to the entire stock.
Gradual decrease in measured activity over the course of an experiment. Photodegradation of this compound in the experimental setup (e.g., in a multi-well plate during incubation).Use opaque or UV-protected experimental vessels. Cover the experimental setup with a light-blocking material. Consider running a parallel control experiment in the dark to quantify the extent of photodegradation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products (Z-isomer, imine byproduct).Confirm the identity of the extra peaks by comparing with published degradation product profiles or by using mass spectrometry. Implement stricter light protection measures to prevent their formation.

Quantitative Data on this compound Photodegradation

The rate of photodegradation of this compound is highly dependent on the experimental conditions. The following table summarizes reported half-life data from various studies.

MediumLight SourceIrradiation IntensityHalf-life (t½)
Ultrapure WaterSimulated Solar750 W/m²~15 - 30 minutes
Methanol (B129727)Simulated SolarNot Specified21.94 ± 0.51 minutes
n-HexaneSimulated SolarNot Specified7.5 ± 0.75 minutes
Carnauba Wax FilmSimulated Solar500 W/m²51 minutes
Sandy Loam SoilSimulated Solar500 W/m²9.7 hours

Note: The variability in half-life highlights the critical importance of controlling light exposure and the experimental medium.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound while minimizing initial degradation.

Materials:

  • This compound (analytical standard)

  • High-purity solvent (e.g., HPLC-grade methanol or water, depending on experimental requirements)

  • Amber volumetric flasks (Class A)

  • Analytical balance

  • Amber vials with PTFE-lined caps

  • Aluminum foil

  • Pipettes and pipette tips

Procedure:

  • Work Environment: Conduct all steps in a dimly lit room or under a fume hood with the sash lowered and the light turned off. Avoid direct sunlight or strong overhead lighting.

  • Weighing: Accurately weigh the required amount of this compound using an analytical balance. Perform this step quickly to minimize light exposure.

  • Dissolution: Transfer the weighed this compound to an appropriate-sized amber volumetric flask. Add a small amount of the chosen solvent and swirl gently to dissolve the solid.

  • Dilution: Once dissolved, fill the flask to the calibration mark with the solvent. Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller volume amber vials. This prevents the need to expose the entire stock solution to light and freeze-thaw cycles.

  • Labeling and Protection: Clearly label each vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, wrap the vials in aluminum foil.

  • Storage Conditions: Store the aliquoted stock solutions at -20°C or below.

Protocol 2: Conducting a Cell-Based Assay with this compound

Objective: To perform a typical cell-based experiment while protecting this compound from photodegradation.

Materials:

  • Prepared this compound stock solution

  • Cell culture medium

  • Opaque or UV-blocking multi-well plates

  • Cells of interest

  • Standard laboratory equipment for cell culture

Procedure:

  • Preparation of Working Solutions: In a dimly lit environment (e.g., a cell culture hood with the light off), prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

  • Cell Seeding: Seed the cells in the opaque or UV-blocking multi-well plates and allow them to adhere or stabilize according to your standard protocol.

  • Treatment: Carefully add the this compound working solutions to the appropriate wells.

  • Incubation: Immediately place the plates in a light-proof incubator. If the incubator has a glass door, cover the plates with an opaque box or aluminum foil.

  • Assay Endpoint: At the end of the incubation period, perform your assay readout as quickly as possible, minimizing exposure of the plates to ambient light. If the readout involves microscopy, use the lowest light intensity and shortest exposure time necessary.

Visualizations

Photodegradation Pathway of this compound

G Figure 1: Photodegradation Pathway of this compound Alloxydim_E This compound (E-isomer) Alloxydim_Z Z-isomer Alloxydim_E->Alloxydim_Z Isomerization (Light-induced) Imine Imine Byproduct Alloxydim_E->Imine Reduction of Oxime (Light-induced)

Caption: Photodegradation of this compound.

Experimental Workflow for Handling this compound

G Figure 2: Workflow for Minimizing this compound Photodegradation cluster_prep Preparation & Storage cluster_exp Experimentation Prep Prepare Stock Solution (Dim light, amber glassware) Store Aliquot & Store (-20°C, dark, foil-wrapped) Prep->Store Dilute Prepare Working Solutions (Dim light) Store->Dilute Use fresh aliquot Treat Treat Samples (Opaque plates) Dilute->Treat Incubate Incubate (In darkness) Treat->Incubate Analyze Analyze Results (Minimize light exposure) Incubate->Analyze

Caption: Experimental Workflow for this compound.

Addressing weed resistance to Alloxydim sodium in agricultural settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alloxydim sodium, a selective, systemic herbicide.[1][2] The primary mode of action for this compound is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase), which disrupts fatty acid biosynthesis and lipid formation in susceptible grass species.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Group 1 (HRAC Group A) herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor.[2][4] ACCase is a critical enzyme in the fatty acid synthesis pathway.[5] By inhibiting this enzyme, this compound prevents the formation of essential lipids required for cell membrane integrity and plant growth, ultimately leading to the death of susceptible grass weeds.[5]

Q2: What are the known mechanisms of weed resistance to this compound and other ACCase inhibitors?

A2: Weed resistance to ACCase inhibitors like this compound can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[6]

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[7][8] These mutations alter the three-dimensional structure of the enzyme, reducing the binding affinity of the herbicide to its target site.[7][9] Several amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase gene have been identified that confer resistance.[10]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration.[6] These can include:

    • Enhanced Metabolism: The resistant plant can more rapidly detoxify the herbicide into non-toxic compounds.[7][11] This is often mediated by enzyme systems like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[9][12]

    • Reduced Absorption or Translocation: The herbicide may not be effectively absorbed by the plant or transported to the site of action.[8]

    • Sequestration: The herbicide is moved to and stored in cellular compartments, such as the vacuole, where it cannot interact with its target site.[7][11]

    • Overexpression of the Target Protein: The plant produces significantly more ACCase enzyme, requiring a higher concentration of the herbicide to achieve a lethal effect.[5][7]

Q3: My experiment with this compound failed to control the target grass weeds. How can I determine if this is due to resistance?

A3: A failed experiment can be due to several factors, including herbicide resistance, improper application, or environmental conditions. To investigate the possibility of resistance, a systematic approach is recommended. This involves conducting a preliminary assessment followed by confirmatory bioassays and, if necessary, molecular testing. A general workflow for diagnosing herbicide resistance is outlined below.

cluster_0 Phase 1: Initial Observation & Data Collection cluster_1 Phase 2: Confirmation of Resistance cluster_2 Phase 3: Mechanism Investigation A Poor herbicide efficacy observed in experiment B Review application protocol (dose, timing, adjuvants) A->B C Assess environmental conditions during application B->C D Collect seeds from surviving plants and a known susceptible population C->D E Conduct whole-plant or seed germination bioassay D->E F Compare dose-response of suspected vs. susceptible populations E->F G Perform ACCase enzyme activity assay F->G If resistance confirmed I Conduct metabolic studies (NTSR) F->I If resistance confirmed H Sequence the ACCase gene to identify mutations (TSR) G->H

Caption: Troubleshooting workflow for suspected this compound resistance.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected efficacy of this compound in a controlled environment.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Formulation/Adjuvant Use Review the experimental protocol to ensure the correct formulation and concentration of adjuvants (surfactants, oils) were used. Adjuvants can significantly enhance herbicide uptake and efficacy.[13]Consistent and improved herbicide performance in subsequent experiments.
Environmental Factors Verify that environmental conditions (temperature, humidity, light intensity) are optimal for herbicide activity. For this compound, post-emergence application is key.[14]Increased herbicide efficacy when environmental conditions are controlled and optimized.
Isomer Inactivity Alloxydim is commercially available as the active E-isomer. However, isomerization to the less active Z-isomer can occur under certain conditions like exposure to sunlight and high temperatures.[15] Ensure the purity and proper storage of the this compound standard.Using a fresh, properly stored standard should yield expected phytotoxicity.
Weed Growth Stage This compound is most effective on young, actively growing grasses. Application at later growth stages can result in reduced efficacy.[4]Application at the recommended growth stage (e.g., 2-3 leaf stage) will improve control.

Problem: Confirmed resistance in the weed population. How to characterize the resistance?

Objective Experimental Approach Data to Collect
Quantify the Level of Resistance Perform a whole-plant dose-response bioassay. Grow suspected resistant and known susceptible plants to the 2-3 leaf stage and apply a range of this compound concentrations.[16]Plant survival rate, biomass reduction. Calculate the GR50 (dose causing 50% growth reduction) or LD50 (dose causing 50% mortality) for both populations. The resistance factor (RF) is calculated as GR50 (resistant) / GR50 (susceptible).
Investigate Target-Site Resistance (TSR) Conduct an in-vitro ACCase activity assay using enzyme extracts from both resistant and susceptible populations. Measure enzyme inhibition across a range of this compound concentrations.[9]IC50 values (herbicide concentration required to inhibit 50% of enzyme activity). A higher IC50 in the resistant population indicates target-site insensitivity.
Identify Specific TSR Mutations Extract DNA from resistant and susceptible plants, amplify the ACCase gene (specifically the CT domain) using PCR, and sequence the amplicons.[17]Compare the DNA sequences to identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to confer resistance (e.g., Ile-1781-Leu, Asp-2078-Gly).[10][18][19]
Assess Non-Target-Site Resistance (NTSR) Use radiolabeled this compound to compare uptake, translocation, and metabolism between resistant and susceptible plants.[20] Analyze plant extracts using techniques like HPLC or LC-MS to identify herbicide metabolites.Differences in the amount of absorbed, translocated, or metabolized herbicide between the two populations.

Data Presentation

Table 1: Quantitative Assessment of this compound Resistance

ParameterSusceptible PopulationResistant PopulationResistance Factor (RF)
Whole-Plant Bioassay (LD50) 2.7 g ha⁻¹10.2 to 89.3 g ha⁻¹3.8 to 33.6
Seed Germination Bioassay (IC50, root length) 0.37 mg L⁻¹> 4.0 mg L⁻¹> 10.8
ACCase Enzyme Assay (I50) Varies by speciesVaries (e.g., 28-fold higher)Varies

Data compiled from studies on various ACCase-inhibiting herbicides and weed species.[9][15][18]

Table 2: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance

PositionOriginal Amino AcidSubstituted Amino AcidHerbicide Classes Affected
1781Isoleucine (Ile)Leucine (Leu)APP, CHD, PPZ
2027Tryptophan (Trp)Leucine (Leu)APP, CHD, PPZ
2041Isoleucine (Ile)Asparagine (Asn)APP, CHD
2078Aspartate (Asp)Glycine (Gly)APP, CHD, PPZ
2096Cysteine (Cys)Arginine (Arg)APP

APP (Aryloxyphenoxypropionates), CHD (Cyclohexanediones - includes Alloxydim), PPZ (Phenylpyrazolines). Data from multiple sources.[12][19][21]

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay

  • Objective: To determine the level of resistance in a suspected weed population compared to a known susceptible population.

  • Methodology:

    • Seed Germination: Germinate seeds of both suspected resistant and susceptible populations in petri dishes or seed trays with appropriate growth media.[16]

    • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant them into individual pots filled with a standard potting mix.

    • Growth Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.[17]

    • Herbicide Application: At the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Include a non-treated control. Ensure a sufficient number of replicates for each dose (e.g., 5-10 plants).

    • Assessment: After a set period (typically 14-21 days), assess plant survival and measure shoot biomass by cutting the plant at the soil level and weighing it after drying in an oven.[22]

    • Data Analysis: Use statistical software to perform a dose-response analysis and calculate the LD50 or GR50 values for each population.

2. ACCase Gene Sequencing for Mutation Analysis

  • Objective: To identify specific point mutations in the ACCase gene that confer target-site resistance.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual resistant and susceptible plants using a commercial DNA extraction kit or a standard CTAB protocol.

    • Primer Design: Design or use previously published PCR primers that flank the regions of the ACCase gene's CT domain where resistance mutations are known to occur.

    • PCR Amplification: Perform PCR to amplify the target region of the ACCase gene.

    • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

    • Sanger Sequencing: Send the purified PCR products to a sequencing facility for Sanger sequencing.

    • Sequence Analysis: Align the obtained sequences from resistant and susceptible plants with a reference ACCase sequence using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that lead to amino acid changes.[10]

Signaling Pathway Visualization

cluster_0 Fatty Acid Biosynthesis Pathway (Plastid) cluster_1 Herbicide Action & Resistance A Acetyl-CoA D ACCase Enzyme A->D Substrate B Malonyl-CoA C Fatty Acids B->C D->B Product E This compound (ACCase Inhibitor) F Inhibition of ACCase E->F F->D G Lipid Synthesis Blocked -> Cell Death F->G H Target-Site Resistance (ACCase Mutation) H->F Prevents Inhibition

Caption: Mode of action of this compound and the mechanism of target-site resistance.

References

Technical Support Center: Enhancing the Shelf Life of Alloxydim Sodium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the shelf life of Alloxydim sodium formulations. Here, you will find troubleshooting advice for common formulation issues and frequently asked questions, all presented in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and storage of this compound, offering potential causes and actionable solutions.

Issue 1: Rapid Loss of Active Ingredient Potency in an Emulsifiable Concentrate (EC) Formulation.

  • Question: We are observing a significant decrease in the concentration of this compound in our EC formulation during accelerated stability studies (e.g., storage at 54°C for 14 days). What are the likely causes and how can we mitigate this?

  • Answer: Rapid degradation of this compound in an EC formulation is often attributed to several factors related to its chemical structure, particularly the susceptibility of the oxime group to hydrolysis and photodegradation.

    Potential Causes:

    • Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water and at non-optimal pH levels. Acidic or strongly basic conditions can catalyze the breakdown of the molecule.

    • Photodegradation: Exposure to UV light can lead to the cleavage of the N-O bond in the oxime moiety, resulting in inactive degradation products.[1][2]

    • Solvent Effects: The choice of solvent in an EC formulation is critical. Protic solvents or the presence of water as a contaminant can accelerate degradation.

    • Absence of Stabilizers: Without appropriate stabilizers, the this compound molecule is more vulnerable to degradation pathways.

    Solutions:

    • pH Optimization: Adjust the pH of the formulation to a neutral or slightly basic range (pH 7-9), as cyclohexanedione oximes generally exhibit greater stability in this range.

    • Inclusion of Stabilizers: Incorporate stabilizers that can mitigate degradation. Epoxidized vegetable oils (e.g., epoxidized soybean oil) or specific non-ionic surfactants have been shown to improve the storage stability of cyclohexanedione oxime herbicides.

    • Solvent Selection: Utilize high-purity, aprotic, and non-polar solvents to minimize the risk of hydrolysis.

    • UV Protection: Package the formulation in opaque or UV-resistant containers to prevent photodegradation.

Issue 2: Phase Separation or Crystal Formation in a Liquid Formulation Upon Storage.

  • Question: Our this compound liquid formulation shows signs of phase separation and crystal growth after storage at low temperatures (e.g., 4°C). What is causing this instability and how can it be resolved?

  • Answer: Physical instability, such as phase separation or crystallization, in liquid formulations is a common challenge, often related to solubility and the interaction of components at different temperatures.

    Potential Causes:

    • Poor Solubility: The solubility of this compound and its salts can be temperature-dependent. At lower temperatures, its solubility in the chosen solvent system may decrease, leading to precipitation.

    • Incompatible Excipients: Certain emulsifiers, co-solvents, or other adjuvants may not be fully compatible, leading to phase separation over time or at varying temperatures.

    • Hygroscopicity: this compound is a hygroscopic solid.[3] Absorption of moisture can lead to changes in the formulation's properties and promote crystallization.

    Solutions:

    • Optimize Solvent System: Employ a co-solvent system to improve the solubility of this compound across a wider temperature range.

    • Select Appropriate Emulsifiers/Surfactants: Use a blend of non-ionic surfactants with varying HLB (Hydrophilic-Lipophilic Balance) values to ensure a stable emulsion.

    • Moisture Control: During manufacturing and packaging, minimize the formulation's exposure to atmospheric moisture. Consider including a desiccant in the packaging.

    • Perform Cold Stability Tests: Routinely conduct freeze-thaw cycle tests as part of the formulation development to screen for and address physical instability issues early on.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and formulation of this compound.

1. What are the primary degradation pathways for this compound in a formulation?

The primary degradation pathways for this compound are hydrolysis and photolysis. The key structural vulnerability is the oxime (C=N-O) linkage.

  • Hydrolysis: This involves the cleavage of the molecule, often accelerated by acidic or highly alkaline conditions and the presence of water.

  • Photolysis: Exposure to UV radiation can induce cleavage of the N-O bond, leading to the formation of imines and other degradation products that lack herbicidal activity.[1][2]

Degradation Pathway of this compound

Alloxydim This compound Hydrolysis Hydrolysis (H₂O, pH extremes) Alloxydim->Hydrolysis Photolysis Photolysis (UV Light) Alloxydim->Photolysis Degradation_Products Inactive Degradation Products (e.g., Imines) Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways of this compound.

2. What type of formulation is most suitable for this compound?

Emulsifiable Concentrates (EC) are a common and effective formulation type for this compound.[4] This is due to the active ingredient's solubility in organic solvents. However, the choice of formulation depends on the intended application, desired shelf life, and cost considerations. Other potential formulations include Soluble Concentrates (SC) and Wettable Powders (WP).

3. Which stabilizers are recommended for this compound formulations?

For cyclohexanedione oxime herbicides like this compound, the following types of stabilizers have been found to be effective:

  • Epoxidized Vegetable Oils: Epoxidized soybean oil or linseed oil can act as acid scavengers, mitigating hydrolytic degradation.

  • Non-ionic Surfactants: Certain blends of non-ionic surfactants can enhance both the physical and chemical stability of the formulation.

  • Antioxidants: While less commonly cited for this specific molecule, antioxidants could potentially reduce oxidative degradation, which can be a secondary degradation pathway.

4. How does temperature affect the shelf life of this compound formulations?

As with most chemical products, higher temperatures accelerate the rate of degradation of this compound. It is crucial to store formulations in a cool, dry place and away from direct sunlight. Accelerated stability studies are typically conducted at elevated temperatures (e.g., 40°C and 54°C) to predict the shelf life under normal storage conditions.

Data Presentation

The following tables summarize illustrative quantitative data on the stability of this compound in an Emulsifiable Concentrate (EC) formulation under various conditions. This data is representative and intended to demonstrate the impact of different factors on shelf life.

Table 1: Effect of pH on this compound Degradation in an EC Formulation (Accelerated Stability Study: 14 days at 54°C)

Formulation pHInitial Concentration (%)Concentration after 14 days (%)Degradation (%)
5.01007525
7.0100928
9.01009010

Table 2: Impact of Stabilizers on the Shelf Life of this compound EC Formulation (Accelerated Stability Study: 14 days at 54°C, pH 7.0)

FormulationInitial Concentration (%)Concentration after 14 days (%)Degradation (%)
No Stabilizer1008515
With Epoxidized Soybean Oil (5% w/w)100946
With Non-ionic Surfactant Blend A100928

Table 3: Influence of Packaging on Photodegradation of this compound (Stability Study: 30 days under continuous UV light exposure at 25°C)

Packaging MaterialInitial Concentration (%)Concentration after 30 days (%)Degradation (%)
Clear Glass1006040
Amber Glass100919
Opaque HDPE100955

Experimental Protocols

1. Accelerated Stability Testing Protocol

This protocol is designed to evaluate the chemical stability of an this compound formulation under accelerated conditions.

Objective: To determine the rate of degradation of this compound in a formulation at an elevated temperature.

Materials:

  • This compound formulation samples

  • Temperature-controlled stability chambers

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • This compound analytical standard

Methodology:

  • Place samples of the this compound formulation in appropriate, sealed containers.

  • Store the samples in a stability chamber at a constant temperature (e.g., 54°C ± 2°C).

  • At specified time points (e.g., 0, 7, and 14 days), remove a sample from the chamber.

  • Allow the sample to equilibrate to room temperature.

  • Accurately weigh a portion of the formulation and dilute it with a suitable solvent to a known concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the concentration of this compound.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

Experimental Workflow for Accelerated Stability Testing

Start Start: Formulation Sample Storage Store at Elevated Temperature (e.g., 54°C) Start->Storage Sampling Sample at Time Points (0, 7, 14 days) Storage->Sampling Preparation Sample Preparation for HPLC (Dilution) Sampling->Preparation Analysis HPLC Analysis Preparation->Analysis Data Data Analysis: Calculate Degradation Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for accelerated stability testing of formulations.

2. HPLC Method for this compound and its Degradation Products

This protocol provides a general framework for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify this compound and its major degradation products in a formulation sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher proportion of A, and gradually increase the proportion of B to elute the more non-polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

Methodology:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Prepare a standard curve using known concentrations of this compound analytical standard.

  • Prepare the formulation samples as described in the stability testing protocol.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Degradation products will typically appear as new peaks in the chromatogram.

  • Quantify the concentration of this compound in the samples using the standard curve.

Logical Relationship for Troubleshooting Formulation Instability

Problem Formulation Instability Observed (Degradation or Phase Separation) Chemical_Instability Chemical Instability (Potency Loss) Problem->Chemical_Instability Physical_Instability Physical Instability (Crystals, Separation) Problem->Physical_Instability Check_pH Analyze Formulation pH Chemical_Instability->Check_pH Check_Stabilizer Review Stabilizer System Chemical_Instability->Check_Stabilizer Check_Packaging Evaluate Packaging for Light/Moisture Protection Chemical_Instability->Check_Packaging Physical_Instability->Check_Packaging Check_Solvent Assess Solvent System & Temperature Effects Physical_Instability->Check_Solvent Check_Excipients Verify Excipient Compatibility Physical_Instability->Check_Excipients Solution Implement Formulation/ Packaging Modifications Check_pH->Solution Check_Stabilizer->Solution Check_Packaging->Solution Check_Solvent->Solution Check_Excipients->Solution

Caption: Decision tree for troubleshooting formulation instability.

References

Resolving matrix effects in LC-MS/MS analysis of Alloxydim sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of Alloxydim sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is the sodium salt of Alloxydim, a post-emergence herbicide used to control grass weeds in various crops.[1] It belongs to the cyclohexanedione oxime class of herbicides and functions by inhibiting acetyl-CoA carboxylase (ACCase).[1] Monitoring its residues in environmental samples (water, soil) and food products is crucial for ensuring food safety and environmental protection.

Q2: What are matrix effects and how do they affect the LC-MS/MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[2] The complexity of the sample matrix, such as soil, food, or water, can significantly influence the extent of matrix effects.

Q3: How can I detect the presence of matrix effects in my this compound analysis?

Matrix effects can be identified by comparing the signal response of this compound in a pure solvent standard to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference in signal intensity indicates the presence of matrix effects. The post-column infusion technique can also be used to qualitatively assess at which retention times ion suppression or enhancement occurs.

Q4: What are the key physicochemical properties of this compound to consider for method development?

This compound is the salt form and is highly soluble in water.[1][2][3] The active form, Alloxydim, has the chemical formula C₁₇H₂₅NO₅.[1] Understanding its solubility is key for choosing appropriate extraction solvents and chromatographic conditions. Its high water solubility suggests that a reversed-phase LC method would be suitable for its separation.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

  • Question: I am experiencing low recovery of this compound from my soil/food samples. What could be the cause and how can I improve it?

  • Answer: Low recovery can be due to several factors:

    • Inappropriate Extraction Solvent: Given this compound's high water solubility, ensure your extraction solvent system has a sufficient aqueous component to efficiently extract it from the sample matrix. For QuEChERS-based methods, the initial extraction with acetonitrile (B52724) and water is generally effective for a wide range of pesticides.[4][5][6]

    • Inefficient Extraction Technique: Ensure thorough homogenization of the sample with the extraction solvent. Using a mechanical shaker or vortex mixer can improve extraction efficiency.

    • Analyte Degradation: Alloxydim can degrade in certain conditions. For instance, it has a short half-life in chlorinated water.[7] Ensure your sample handling and storage procedures minimize degradation.

    • Strong Analyte-Matrix Interaction: For complex matrices like soil, Alloxydim may bind strongly to matrix components. Adjusting the pH of the extraction solvent can help to disrupt these interactions.

Issue 2: Significant signal suppression or enhancement observed.

  • Question: My this compound peak area is much lower/higher in matrix samples compared to solvent standards. How can I mitigate these matrix effects?

  • Answer: Signal suppression or enhancement is a classic sign of matrix effects. Here are several strategies to address this:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.[6]

    • Use of an Internal Standard (IS): The most reliable approach is to use a stable isotope-labeled (SIL) internal standard for Alloxydim. If a SIL IS is not available, a structural analogue can be used. The IS should be added to the sample at the beginning of the sample preparation process to correct for both extraction efficiency and matrix effects.

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components responsible for the interference.[8] However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

    • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol. For QuEChERS, this may involve using different dispersive solid-phase extraction (dSPE) sorbents like C18, PSA, or GCB to remove interfering compounds. Solid-phase extraction (SPE) with cartridges like C18 can also be effective, especially for water samples.[9]

    • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This can be done by modifying the mobile phase gradient, changing the column chemistry (e.g., C18, C8), or adjusting the flow rate.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol is based on a validated method for cyclohexanedione oxime herbicides in water.[9]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by distilled water.

    • Pass 500 mL of the water sample through the cartridge.

    • Wash the cartridge with distilled water to remove polar interferences.

    • Dry the cartridge under vacuum.

    • Elute this compound with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to Alloxydim.

Protocol 2: Analysis of this compound in Soil/Food Samples (QuEChERS-based)

This is a general protocol adaptable for this compound based on common multi-residue pesticide analysis methods.[4][5][6][10]

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid or 0.5% formic acid for acidic analytes).

    • Add internal standard.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Transfer to a dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for food matrices, C18 for high-fat samples).

    • Vortex for 30 seconds and centrifuge.

    • The supernatant is ready for LC-MS/MS analysis, possibly after dilution.

  • LC-MS/MS Conditions:

    • Similar conditions as described in Protocol 1, with potential adjustments to the gradient to handle the more complex matrix.

Quantitative Data Summary

AnalyteMatrixSpiking Level (µg/L)Recovery (%)Method
AlloxydimRiver Water0.8117 ± 11C18-SPE, LC/ES/MS[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Add IS Cleanup Cleanup Extraction->Cleanup Final_Extract Final_Extract Cleanup->Final_Extract LC_Separation LC_Separation Final_Extract->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Result Result Data_Processing->Result

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Inaccurate Quantification (Low Recovery or High Variability) check_me Assess Matrix Effect (Post-extraction spike vs. solvent std.) start->check_me no_me No Significant Matrix Effect (Investigate extraction efficiency) check_me->no_me No me_present Significant Matrix Effect Detected (Signal Suppression/Enhancement) check_me->me_present Yes strategy Implement Mitigation Strategy me_present->strategy mmc Use Matrix-Matched Calibration strategy->mmc is Use Stable Isotope-Labeled Internal Standard strategy->is cleanup Improve Sample Cleanup (dSPE/SPE) strategy->cleanup dilute Dilute Sample Extract strategy->dilute validate Re-validate Method mmc->validate is->validate cleanup->validate dilute->validate

Caption: Troubleshooting decision tree for resolving matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Selectivity of Alloxydim Sodium in Mixed Crops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloxydim sodium. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the selectivity of this compound in your mixed-cropping experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
1. Crop Injury (Phytotoxicity) in Broadleaf Crops (e.g., Soybean, Sugar Beets) a) Incorrect Application Timing: Application during sensitive crop growth stages or periods of environmental stress (high temperatures, drought) can increase crop sensitivity.[1] b) Inappropriate Adjuvant Use: Certain adjuvants can enhance herbicide uptake by the crop, leading to phytotoxicity.[2][3] c) Tank Mix Incompatibility: Antagonistic or synergistic interactions with other herbicides in a tank mix can increase crop injury.[4][5] d) High Application Rate: Exceeding the recommended dose for the specific crop and environmental conditions.a) Optimize Application Timing: Apply this compound during the recommended crop growth stages and avoid application during periods of extreme heat or drought.[1] b) Select Appropriate Adjuvants: Conduct a preliminary experiment to screen for adjuvants that enhance grass weed control without significantly increasing crop injury.[2] c) Conduct a Jar Test: Before tank-mixing, perform a jar test to check for physical incompatibility.[4] For biological interactions, consult literature or conduct a small-scale trial. d) Calibrate Sprayer and Adhere to Recommended Rates: Ensure your sprayer is accurately calibrated to deliver the intended dose.
2. Poor Control of Target Grass Weeds a) Weed Growth Stage: Application to weeds that are too large or stressed can result in reduced efficacy. b) Environmental Conditions: Cool temperatures or drought can slow weed growth and reduce herbicide uptake and translocation. c) Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors.[6] d) Inadequate Spray Coverage: Poor spray coverage due to dense crop canopy or improper nozzle selection.a) Target Small, Actively Growing Weeds: Apply this compound when grass weeds are in the early stages of development and are actively growing. b) Apply Under Favorable Conditions: Apply when temperatures are moderate and weeds are not under drought stress to ensure optimal absorption and translocation. c) Implement Resistance Management: Rotate herbicides with different modes of action and use integrated weed management strategies.[6][7] d) Optimize Spray Application: Use appropriate nozzles and spray volume to ensure thorough coverage of the target weeds.
3. Inconsistent or Unreliable Experimental Results a) Variability in Environmental Conditions: Fluctuations in temperature, humidity, and soil moisture between experiments can affect herbicide performance. b) Inconsistent Application Technique: Variations in sprayer speed, pressure, or nozzle height can lead to uneven application. c) Biological Variability: Differences in crop variety or weed biotype sensitivity.a) Record Environmental Data: Meticulously record temperature, humidity, and soil moisture for each experiment to help explain variability. b) Standardize Application Protocol: Maintain consistent sprayer settings and application techniques across all experimental plots. c) Use Certified Seed and Characterized Weed Biotypes: Whenever possible, use crop varieties with known herbicide tolerance and well-characterized weed populations.
4. Reduced Efficacy When Tank-Mixed with Broadleaf Herbicides a) Antagonism: Some broadleaf herbicides can interfere with the absorption, translocation, or activity of graminicides like this compound.[4] This is more common in mixtures of systemic and contact herbicides.[4]a) Sequential Application: Apply the broadleaf herbicide and this compound in separate applications, typically with a few days in between. b) Consult Compatibility Charts: Refer to manufacturer's compatibility charts or conduct a small-scale test to evaluate the potential for antagonism. c) Adjust Adjuvant System: The addition of specific adjuvants can sometimes overcome antagonistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it achieve selectivity?

A1: this compound is a selective, systemic herbicide belonging to the cyclohexanedione family.[8][9] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[10] By inhibiting this enzyme, this compound disrupts cell membrane integrity, leading to leakage of cellular contents and ultimately, cell death in susceptible grass species.[10] Broadleaf crops are generally tolerant to this compound because their plastidic ACCase has a different structure that is less sensitive to this class of herbicides.[10]

Q2: How can I use herbicide safeners to enhance the selectivity of this compound?

A2: Herbicide safeners are chemical agents that, when used with a herbicide, protect the crop from injury without reducing the herbicide's efficacy on target weeds. Safeners work by stimulating the crop's natural defense mechanisms, primarily by inducing the expression of detoxification enzymes such as glutathione (B108866) S-transferases (GSTs).[11][12][13][14][15] These enzymes metabolize the herbicide into non-toxic forms before it can cause significant damage. To use safeners effectively, they can be applied as a seed treatment before planting or tank-mixed with the this compound spray solution. The choice of safener and its application rate will depend on the crop species and the specific this compound formulation.

Q3: What role do adjuvants play in the selectivity of this compound?

A3: Adjuvants are substances added to a herbicide formulation or spray mixture to improve its performance. They can influence selectivity in several ways. Surfactants, for example, can enhance the spreading and penetration of the herbicide on the leaf surface. While this can improve weed control, it may also increase herbicide uptake by the crop, potentially leading to phytotoxicity.[2] Therefore, selecting an adjuvant that provides a favorable balance between enhanced weed control and crop safety is crucial. Oil concentrates can also improve herbicide absorption.[2] It is recommended to conduct small-scale trials to evaluate the effect of different adjuvants on the selectivity of this compound for your specific crop-weed system.

Q4: How does application timing affect the selectivity of this compound?

A4: Application timing is a critical factor in achieving optimal selectivity. Applying this compound when the crop is at a more tolerant growth stage can minimize the risk of injury. Conversely, applying the herbicide when grass weeds are young and actively growing will maximize their susceptibility. Environmental conditions at the time of application also play a significant role. Applying under hot and dry conditions can increase crop stress and the potential for phytotoxicity.[1]

Q5: What are the best practices for storing and handling this compound formulations?

A5: this compound is typically formulated as a soluble concentrate.[8] It should be stored in its original container in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures. Avoid cross-contamination with other pesticides, seeds, and fertilizers. Always read and follow the storage and handling instructions on the product label. When preparing spray solutions, ensure thorough mixing and use within 24 hours to prevent degradation.[8]

Quantitative Data Presentation

The following tables summarize quantitative data on the efficacy and phytotoxicity of this compound and its degradation products.

Table 1: Phytotoxicity of Alloxydim and its Imine Byproduct on Various Plant Species

Compound Species Parameter EC50 (mg L⁻¹)
AlloxydimTriticum turgidumRoot Growth0.14
AlloxydimTriticum aestivumRoot Growth0.17
AlloxydimBromus diandrusRoot Growth0.23
AlloxydimTriticum turgidumShoot Length0.33
AlloxydimTriticum aestivumShoot Length0.43
AlloxydimWheat Species & B. diandrusFresh Biomass0.36 - 0.74
AlloxydimWheat Species & B. diandrusDry Biomass0.23 - 0.76
Imine ByproductWheat, B. diandrus, Sugar BeetFresh & Dry BiomassNo Significant Effect
Data synthesized from a study on the effects of Alloxydim and its phototransformation products.[16]

Table 2: Weed Control Efficacy of Selected Herbicides

Herbicide Treatment Application Timing Weed Species Reduction in Dry Weight (%)
PendimethalinPre-emergenceMixed Weeds96.9
ClethodimPost-emergenceMixed Weeds91.5 - 99.8
Data from a study evaluating herbicide efficacy in peanut. While not this compound, Clethodim is also an ACCase inhibitor and provides a reference for the potential efficacy of this herbicide class.[17]

Experimental Protocols

Protocol 1: Dose-Response Evaluation of this compound with a Safener

Objective: To determine the effect of a safener on the selectivity of this compound between a crop (e.g., wheat) and a target grass weed (e.g., wild oat, Avena fatua).

Materials:

  • This compound formulation

  • Herbicide safener (e.g., cloquintocet-mexyl)

  • Crop and weed seeds

  • Pots, soil mix, and greenhouse or growth chamber facilities

  • Calibrated sprayer

  • Balance, measuring cylinders, and other standard laboratory equipment

Methodology:

  • Plant Preparation:

    • Sow seeds of the crop and weed species in separate pots filled with a standard soil mix.

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 5 plants per pot).

  • Herbicide and Safener Preparation:

    • Prepare a stock solution of this compound. From this, create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate).

    • For the safener treatments, prepare a second set of this compound dilutions that also contain the safener at a constant recommended concentration.

  • Herbicide Application:

    • Apply the herbicide solutions to the plants at the 2-3 leaf stage using a calibrated cabinet sprayer.

    • Ensure uniform spray coverage. Include an untreated control for both the crop and weed species.

  • Data Collection:

    • Assess phytotoxicity on the crop plants at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (e.g., 0% = no injury, 100% = complete plant death).

    • At 21 DAT, harvest the above-ground biomass of both the crop and weed plants.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each treatment compared to the untreated control.

    • Use a suitable statistical software to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data for both the crop and weed, with and without the safener.

    • From the dose-response curves, determine the GR50 (the dose required to cause a 50% reduction in growth) for each species and treatment combination.

    • Calculate the selectivity index (SI) as the ratio of the crop GR50 to the weed GR50. A higher SI indicates greater selectivity.

Protocol 2: Evaluating the Impact of Adjuvants on this compound Selectivity

Objective: To assess the effect of different adjuvants on the efficacy of this compound for controlling a target grass weed and its phytotoxicity to a broadleaf crop.

Materials:

  • This compound formulation

  • A selection of adjuvants (e.g., non-ionic surfactant, crop oil concentrate, methylated seed oil)

  • Crop (e.g., soybean) and weed (e.g., barnyardgrass) seeds

  • Pots, soil mix, and greenhouse or growth chamber facilities

  • Calibrated sprayer

Methodology:

  • Plant Preparation:

    • Follow the same procedure as in Protocol 1 for planting and growing the crop and weed species.

  • Treatment Preparation:

    • Prepare a solution of this compound at the recommended field rate.

    • Create separate spray solutions by adding each of the selected adjuvants to the this compound solution at their recommended rates.

    • Include a treatment with this compound alone and an untreated control.

  • Herbicide Application:

    • Apply the treatments to the plants at the appropriate growth stage using a calibrated sprayer.

  • Data Collection:

    • Assess crop phytotoxicity and weed control efficacy at 7, 14, and 21 DAT using a visual rating scale.

    • At 21 DAT, harvest and determine the dry weight of the crop and weed biomass.

  • Data Analysis:

    • Calculate the percent crop injury and percent weed control for each treatment.

    • Use analysis of variance (ANOVA) to determine if there are significant differences in crop injury and weed control among the different adjuvant treatments.

    • If significant differences are found, use a means separation test (e.g., Tukey's HSD) to identify which adjuvants significantly improve selectivity.

Signaling Pathways and Experimental Workflows

ACCase Inhibition and Downstream Effects

This compound, like other "dim" herbicides, targets the ACCase enzyme in the chloroplasts of susceptible grass species. This inhibition blocks the first committed step in fatty acid biosynthesis. The subsequent depletion of fatty acids disrupts the formation of new cell membranes, leading to a cessation of growth, particularly in the meristematic regions. This ultimately results in chlorosis, necrosis, and death of the plant.

ACCase_Inhibition cluster_herbicide Herbicide Action cluster_plant_cell Susceptible Grass Cell Alloxydim This compound ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes CellDeath Cell Death Membranes->CellDeath Disruption leads to

Caption: Mechanism of action of this compound in susceptible grass species.

Safener-Induced Detoxification Pathway

Herbicide safeners protect crops by inducing the expression of detoxification enzymes. This is a multi-step process involving signal perception, transduction, and the upregulation of genes encoding enzymes like glutathione S-transferases (GSTs). These GSTs then conjugate the herbicide with glutathione, rendering it non-toxic and facilitating its sequestration.

Safener_Action cluster_input Inputs cluster_cell Crop Plant Cell Safener Herbicide Safener SignalPerception Signal Perception Safener->SignalPerception Alloxydim This compound Detoxification Detoxification Alloxydim->Detoxification SignalTransduction Signal Transduction Cascade SignalPerception->SignalTransduction GeneExpression Upregulation of GST Genes SignalTransduction->GeneExpression GST Glutathione S-Transferase (GST) Synthesis GeneExpression->GST GST->Detoxification Catalyzes Conjugate Non-toxic Alloxydim-Glutathione Conjugate Detoxification->Conjugate Glutathione Glutathione Glutathione->Detoxification

Caption: Simplified signaling pathway of safener-induced herbicide detoxification.

Experimental Workflow for Selectivity Enhancement

The following diagram outlines a logical workflow for a research project aimed at enhancing the selectivity of this compound.

Experimental_Workflow Problem Define Research Question (e.g., Enhance selectivity in soybean) LitReview Literature Review (Identify potential safeners, adjuvants, and optimal application timing) Problem->LitReview PrelimScreen Preliminary Screening (Small-scale greenhouse trials to test multiple variables) LitReview->PrelimScreen DoseResponse Dose-Response Studies (Determine GR50 and selectivity index for promising treatments) PrelimScreen->DoseResponse FieldTrials Field Trials (Validate greenhouse results under real-world conditions) DoseResponse->FieldTrials DataAnalysis Data Analysis and Interpretation FieldTrials->DataAnalysis Conclusion Conclusions and Recommendations DataAnalysis->Conclusion

Caption: A typical experimental workflow for herbicide selectivity research.

References

Validation & Comparative

Comparative Efficacy of Alloxydim Sodium and Sethoxydim for Post-Emergent Grass Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Crop Protection Professionals

This guide provides a detailed comparative analysis of the herbicidal efficacy of Alloxydim sodium and Sethoxydim, two post-emergence herbicides from the cyclohexanedione class. Both compounds are selective graminicides used to control a wide range of grass weeds in broadleaf crops. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and mechanisms of action.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Both this compound and Sethoxydim share a common mechanism of action. They are systemic herbicides that are absorbed primarily through the foliage and translocated to the meristematic tissues of the plant.[1][2] In these growing points, they inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[1] The inhibition of ACCase disrupts the production of these vital lipids, leading to a breakdown of cell membrane integrity and ultimately, the death of susceptible grass species. The selectivity of these herbicides arises from the difference in the structure of the ACCase enzyme between grasses and broadleaf plants, with the latter being significantly less sensitive.[1]

dot

ACCase_Inhibition_Pathway cluster_plant_cell Grass Weed Cell cluster_herbicide Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA catalyzed by Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids biosynthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes essential for Plant_Death Plant Death Cell_Membranes->Plant_Death disruption leads to ACCase ACCase Enzyme Herbicide This compound or Sethoxydim Herbicide->ACCase Inhibits

Caption: Mechanism of action for this compound and Sethoxydim.

Comparative Efficacy Data

Direct head-to-head comparative studies providing quantitative data such as EC₅₀ (Effective Concentration, 50%) or GR₅₀ (Growth Reduction, 50%) values for this compound and Sethoxydim are limited in publicly available literature. However, data from developmental studies provide an indication of their relative potency.

Disclaimer: The data presented in the following table is collated from a study detailing the development of these herbicides and does not represent a direct, single comparative trial.[1] The experimental conditions for each compound may have varied.

HerbicideTarget Weed TypeEffective Application Rate (kg a.i./ha)Reference
This compound Annual Grasses~1.0[1]
Perennial Grasses (e.g., Johnsongrass)>4.0[1]
Sethoxydim Annual Grasses0.2 - 0.4[1]
Perennial Grasses (e.g., Johnsongrass)0.5[1]

The data suggests that Sethoxydim is significantly more potent than this compound, requiring a lower application rate to achieve effective control of both annual and perennial grasses.[1] The development of Sethoxydim was specifically aimed at improving the efficacy against challenging perennial grass weeds.[1]

Experimental Protocols

The following are detailed methodologies for greenhouse and field trials to evaluate the efficacy of post-emergence herbicides like this compound and Sethoxydim.

Greenhouse Whole-Plant Bioassay

This protocol is designed to determine the dose-response of a specific weed species to the herbicides under controlled conditions.

Objective: To calculate the GR₅₀ or LD₅₀ (Lethal Dose, 50%) of this compound and Sethoxydim for a target grass weed species.

Materials:

  • Target weed seeds (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass))

  • Potting mix (soil, sand, and peat mixture)

  • Pots (e.g., 10 cm diameter)

  • Greenhouse with controlled temperature and light conditions

  • Technical grade this compound and Sethoxydim

  • Appropriate adjuvants (e.g., crop oil concentrate or non-ionic surfactant)

  • Precision bench sprayer

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Preparation:

    • Sow weed seeds in pots filled with potting mix and grow them in a greenhouse.

    • Water the plants as needed and thin them to a uniform number (e.g., 3-5 plants per pot) before treatment.

    • Allow plants to reach a specific growth stage (e.g., 3-4 leaf stage) for herbicide application.

  • Herbicide Preparation:

    • Prepare stock solutions of this compound and Sethoxydim.

    • Create a series of dilutions to achieve a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).

    • Add the recommended adjuvant to each herbicide solution.

  • Herbicide Application:

    • Calibrate the precision bench sprayer to deliver a specific volume (e.g., 200 L/ha).

    • Spray the different doses of each herbicide onto the respective pots. Include an untreated control group.

    • Randomize the placement of the pots in the greenhouse to minimize environmental variability.

  • Data Collection and Analysis:

    • Assess plant injury visually at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = plant death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven, and weigh it.

    • Calculate the percent growth reduction relative to the untreated control.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ or LD₅₀ values.

dot

Greenhouse_Bioassay_Workflow Start Start Seed_Sowing Sow Weed Seeds in Pots Start->Seed_Sowing Growth Grow to 3-4 Leaf Stage Seed_Sowing->Growth Herbicide_Prep Prepare Herbicide Dose Range Growth->Herbicide_Prep Spraying Apply Herbicides with Precision Sprayer Growth->Spraying Herbicide_Prep->Spraying Incubation Incubate in Greenhouse (21 days) Spraying->Incubation Assessment Visual Assessment and Biomass Measurement Incubation->Assessment Analysis Dose-Response Analysis (Calculate GR50) Assessment->Analysis End End Analysis->End

Caption: Workflow for a greenhouse whole-plant bioassay.

Field Trial Protocol

This protocol outlines the procedure for evaluating herbicide efficacy under real-world agricultural conditions.

Objective: To compare the percentage control of target grass weeds by this compound and Sethoxydim at recommended field rates.

Materials:

  • Field site with a natural and uniform infestation of the target weed(s).

  • Commercial formulations of this compound and Sethoxydim.

  • Recommended adjuvants.

  • Calibrated backpack or tractor-mounted sprayer.

  • Plot marking equipment (stakes, flags, measuring tape).

  • Data collection tools (quadrats, notebooks, or electronic devices).

Procedure:

  • Trial Design:

    • Design the experiment using a randomized complete block design with at least four replications.

    • Establish individual plots of a specific size (e.g., 2m x 5m).

    • Include an untreated control plot in each block.

  • Herbicide Application:

    • Apply the herbicides at the recommended rates when the majority of the target weeds are at the susceptible growth stage (e.g., actively growing, 2-6 leaf stage).

    • Ensure uniform spray coverage across each plot.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Before spraying, assess the initial weed density in each plot using quadrats.

    • At regular intervals after application (e.g., 14, 28, and 42 days), visually assess the percentage of weed control in each plot compared to the untreated control.

    • At the final assessment, weed biomass can be collected from quadrats in each plot, dried, and weighed for a quantitative measure of efficacy.

  • Data Analysis:

    • Analyze the percentage control and biomass data using Analysis of Variance (ANOVA) to determine if there are significant differences between the herbicide treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the performance of this compound and Sethoxydim.

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Field_Trial_Workflow Start Start Site_Selection Select Field Site with Uniform Weed Infestation Start->Site_Selection Plot_Layout Establish Plots (Randomized Block Design) Site_Selection->Plot_Layout Pre_Assessment Initial Weed Density Assessment Plot_Layout->Pre_Assessment Application Apply Herbicides at Recommended Rates Pre_Assessment->Application Post_Assessment Assess % Weed Control (14, 28, 42 DAT) Application->Post_Assessment Biomass_Harvest Final Biomass Measurement Post_Assessment->Biomass_Harvest Statistical_Analysis ANOVA and Mean Separation Test Biomass_Harvest->Statistical_Analysis End End Statistical_Analysis->End

Caption: Workflow for a field efficacy trial.

Conclusion

Both this compound and Sethoxydim are effective post-emergence herbicides for the selective control of grass weeds in broadleaf crops, acting through the inhibition of the ACCase enzyme. The available data indicates that Sethoxydim offers a higher level of potency, particularly against perennial grasses, allowing for lower application rates compared to this compound. For rigorous comparative analysis, it is essential to conduct head-to-head trials under identical conditions, following standardized protocols as outlined in this guide. Such studies will provide the precise quantitative data needed to make informed decisions in research, development, and integrated weed management programs.

References

Comparative Guide to the Validation of Analytical Methods for Alloxydim Sodium in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical approaches for the determination of Alloxydim sodium residues in produce: a modern QuEChERS-based method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a traditional Liquid-Liquid Extraction (LLE) method with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information is intended for researchers, scientists, and professionals in drug development and food safety.

This compound is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops.[1] Ensuring food safety requires robust and validated analytical methods to monitor its residues in agricultural products. The validation of these methods is crucial to guarantee reliable and accurate results. Key performance characteristics that are evaluated include linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Comparison of Analytical Methods

The selection of an analytical method for pesticide residue analysis depends on various factors, including the analyte's physicochemical properties, the matrix complexity, required sensitivity, and available instrumentation. Below is a comparison of two prevalent methods for the analysis of this compound in produce.

Parameter Method A: QuEChERS with LC-MS/MS Method B: Liquid-Liquid Extraction with HPLC-UV
Principle Sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by detection and quantification using highly selective and sensitive LC-MS/MS.Extraction of the analyte from the sample matrix into an immiscible organic solvent, followed by cleanup and analysis using HPLC with a UV detector.
Linearity (r²) > 0.99[4][5]> 0.99[6][7]
Precision (RSD) < 20%[8][9]< 15%
Accuracy (Recovery) 70-120%[8][9][10]80-115%
LOD 0.02 - 1.90 µg/kg[9]~0.02 mg/kg[6]
LOQ ≤ 10 µg/kg[2][9]~0.07 mg/kg[6]
Specificity/Selectivity High (based on parent and product ion transitions)Moderate (potential for matrix interference)
Sample Throughput HighModerate
Solvent Consumption LowHigh
Cost High (instrumentation)Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific types of produce.

Method A: QuEChERS Extraction with LC-MS/MS Analysis

This method is favored for multi-residue analysis due to its speed and efficiency.[4][11][12]

1. Sample Preparation and Extraction:

  • Homogenize 10-15 g of the produce sample.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and an internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[8]

  • Shake again for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄ to remove interferences like organic acids and sugars.[10]

  • Vortex for 30 seconds and centrifuge for 5 minutes.

3. LC-MS/MS Analysis:

  • Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for quantification and confirmation.

Method B: Liquid-Liquid Extraction with HPLC-UV Analysis

This traditional method is robust but generally more time-consuming and less sensitive than LC-MS/MS.

1. Sample Preparation and Extraction:

  • Homogenize 25-50 g of the produce sample.

  • Mix the homogenate with a suitable extraction solvent (e.g., acetone (B3395972) or ethyl acetate) and a drying agent like sodium sulfate.

  • Blend or shake for several minutes to ensure thorough extraction.

  • Filter the mixture to separate the liquid extract from the solid matrix.

2. Liquid-Liquid Partitioning and Cleanup:

  • Transfer the filtrate to a separatory funnel.

  • Add an immiscible solvent (e.g., dichloromethane (B109758) or hexane) and a saline solution to partition the analytes into the organic phase and remove water-soluble interferences.

  • Shake and allow the layers to separate. Collect the organic layer.

  • The extract may be further cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove remaining matrix components.

3. HPLC-UV Analysis:

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute it in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer solution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at a wavelength appropriate for this compound.

Visualizations

The following diagrams illustrate the experimental workflow for each method and the logical relationship of the validation parameters.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenized Produce Sample Add_ACN 2. Add Acetonitrile & Internal Standard Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 4. Shake & Centrifuge Add_Salts->Centrifuge1 Supernatant 5. Take Supernatant Centrifuge1->Supernatant Add_dSPE 6. Add to d-SPE Tube (PSA/MgSO4) Supernatant->Add_dSPE Centrifuge2 7. Vortex & Centrifuge Add_dSPE->Centrifuge2 Final_Extract 8. Final Extract Centrifuge2->Final_Extract LCMS 9. LC-MS/MS Analysis Final_Extract->LCMS

Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.

LLE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Homogenized Produce Sample Add_Solvent 2. Add Extraction Solvent Sample->Add_Solvent Filter 3. Blend & Filter Add_Solvent->Filter Partition 4. Liquid-Liquid Partition Filter->Partition SPE 5. Optional SPE Cleanup Partition->SPE Evaporate 6. Evaporate & Reconstitute SPE->Evaporate Final_Sample 7. Final Sample Evaporate->Final_Sample HPLC 8. HPLC-UV Analysis Final_Sample->HPLC

Caption: Workflow for this compound analysis using LLE and HPLC-UV.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Method Analytical Method Validation Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Range Range Method->Range LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Specificity Specificity/ Selectivity Method->Specificity Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

References

Cross-Resistance of Grass Weeds to ACCase-Inhibiting Herbicides: A Comparative Guide on Clethodim and Alloxydim Sodium

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research data exists for the cross-resistance patterns of grass weeds to Alloxydim sodium, limiting a direct quantitative comparison with Clethodim (B606718). This guide provides a comprehensive overview of cross-resistance to Clethodim, supported by experimental data, and includes the limited available information on this compound. Detailed experimental protocols for assessing herbicide resistance are also presented.

Introduction to ACCase-Inhibiting Herbicides

This compound and Clethodim belong to the cyclohexanedione (CHD or DIMs) chemical family, which are part of the Group 1 herbicides (HRAC Group A). These herbicides target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway in grasses.[1] Inhibition of this enzyme leads to the cessation of lipid production, ultimately causing weed death. Due to their selective action against grasses, they are widely used in broadleaf crop production.[1] However, the extensive use of ACCase inhibitors has led to the evolution of resistance in numerous grass weed species.

Resistance to ACCase inhibitors can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme, reducing its efficacy. Several amino acid substitutions at different codon positions of the ACCase gene have been identified to confer resistance.[2][3]

  • Non-Target-Site Resistance (NTSR): This mechanism involves factors other than alterations to the target enzyme, most commonly enhanced herbicide metabolism by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.

Cross-Resistance Patterns to Clethodim

Clethodim is often considered a lower-risk herbicide for the development of resistance compared to other ACCase inhibitors. However, resistance to Clethodim has been documented in several grass weed species, often in conjunction with cross-resistance to other ACCase inhibitors.

Target-Site Mutations and Cross-Resistance

Specific mutations in the ACCase gene have been linked to varying levels of resistance to Clethodim and other ACCase herbicides. The Asp-2078-Gly and Cys-2088-Arg mutations, in particular, have been shown to confer significant resistance to Clethodim.[3]

A study on Italian ryegrass (Lolium perenne ssp. multiflorum) from Mississippi and North Carolina, USA, identified several ACCase mutations in Clethodim-resistant biotypes. The NC22 biotype, which exhibited high-level resistance to Clethodim, was also found to be cross-resistant to sethoxydim, fluazifop, quizalofop, and pinoxaden.[4]

Table 1: Dose-Response of Italian Ryegrass Biotypes to Clethodim

BiotypeOriginGR₅₀ (kg ai ha⁻¹)¹Resistance Index (RI)²
SUS1Susceptible (Mississippi)0.0451.0
MS24Resistant (Mississippi)0.4510.0
MS37Resistant (Mississippi)0.184.0
NC21Resistant (North Carolina)1.8040.0

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (shoot dry weight). ²Resistance Index (RI) = GR₅₀ of resistant biotype / GR₅₀ of susceptible biotype. Data sourced from a study on Clethodim resistance in Italian ryegrass.[4]

Non-Target-Site Resistance

While target-site mutations are a primary driver of high-level resistance, non-target-site mechanisms can also contribute to reduced sensitivity to Clethodim. In some cases, enhanced metabolism of the herbicide can lead to low to moderate levels of resistance.

Cross-Resistance Information for this compound

There is a significant lack of recent, detailed studies on cross-resistance patterns specifically involving this compound. Older research has indicated that some grass weed biotypes resistant to other ACCase inhibitors, such as Lolium rigidum, also exhibit cross-resistance to Alloxydim. However, quantitative data from dose-response studies and the specific molecular mechanisms conferring this resistance are not well-documented in recent literature.

Experimental Protocols

Whole-Plant Herbicide Resistance Bioassay

This protocol is a standard method for determining the level of resistance in a weed population to a particular herbicide.

Objective: To assess the dose-response of weed biotypes to herbicides under controlled conditions.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots or trays with a suitable growing medium.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Herbicide formulations (e.g., this compound, Clethodim).

  • Precision bench sprayer.

  • Drying oven and balance for biomass measurement.

Procedure:

  • Seed Germination: Germinate seeds of both resistant and susceptible populations in petri dishes or trays.

  • Transplanting: Once seedlings reach the 1-2 leaf stage, transplant them into individual pots.

  • Growth: Grow plants in a controlled environment until they reach the 3-4 leaf stage, which is typically the recommended stage for post-emergence herbicide application.

  • Herbicide Application: Prepare a range of herbicide concentrations (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicides using a precision bench sprayer to ensure uniform coverage.

  • Assessment: After a set period (typically 21 days for ACCase inhibitors), assess the plants for survival and measure the shoot dry weight.

  • Data Analysis: Use the collected data to generate dose-response curves and calculate the GR₅₀ values for each population. The resistance index (RI) can then be calculated by dividing the GR₅₀ of the resistant population by that of the susceptible population.

In Vitro ACCase Activity Assay

This biochemical assay directly measures the effect of the herbicide on the activity of the ACCase enzyme.

Objective: To determine the concentration of herbicide required to inhibit 50% of the ACCase enzyme activity (I₅₀).

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • Extraction buffer.

  • Spectrophotometer or liquid scintillation counter (depending on the assay method).

  • Herbicide technical grade material.

  • Reagents for the specific assay (e.g., ATP, acetyl-CoA, bicarbonate with a radioactive label for radiometric assays, or components for a colorimetric assay).

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract.

  • Assay Reaction: Set up reaction mixtures containing the enzyme extract, buffer, and a range of herbicide concentrations.

  • Initiation and Incubation: Start the reaction by adding the substrates (e.g., ATP, acetyl-CoA, bicarbonate). Incubate at a controlled temperature.

  • Measurement: Measure the enzyme activity. In radiometric assays, this involves quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product. In colorimetric assays, the production of a colored product is measured spectrophotometrically.

  • Data Analysis: Plot the enzyme activity against the herbicide concentration to determine the I₅₀ value for each population.

Molecular Analysis of the ACCase Gene

This protocol is used to identify mutations in the ACCase gene that may confer resistance.

Objective: To sequence the carboxyltransferase (CT) domain of the ACCase gene and identify any resistance-conferring mutations.

Materials:

  • Fresh leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • PCR thermocycler.

  • Primers designed to amplify the CT domain of the ACCase gene.

  • Reagents for PCR (Taq polymerase, dNTPs, buffer).

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using PCR with specific primers.

  • Verification: Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct DNA fragment size.

  • Sequencing: Send the purified PCR products for DNA sequencing.

  • Sequence Analysis: Align the obtained DNA sequences with a known susceptible ACCase gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

ACCase_Inhibition_Pathway cluster_herbicide ACCase-Inhibiting Herbicides cluster_plant_cell Grass Weed Cell Alloxydim_sodium This compound ACCase_enzyme ACCase Enzyme Alloxydim_sodium->ACCase_enzyme Inhibit Clethodim Clethodim Clethodim->ACCase_enzyme Inhibit Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase_enzyme Malonyl_CoA Malonyl-CoA ACCase_enzyme->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Membranes Cell Membranes & Plant Growth Fatty_Acid_Synthesis->Cell_Membranes

Caption: Mechanism of action of ACCase-inhibiting herbicides.

Experimental_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_biochemical Biochemical & Molecular Analysis A1 Seed Germination (Resistant & Susceptible) A2 Seedling Growth to 3-4 Leaf Stage A1->A2 A3 Herbicide Application (Dose-Response) A2->A3 A4 Data Collection (Survival, Biomass) A3->A4 A5 GR50 & RI Calculation A4->A5 B1 Leaf Tissue Sampling A4->B1 Provides Plant Material B2 ACCase Enzyme Activity Assay B1->B2 B4 DNA Extraction B1->B4 B3 I50 Determination B2->B3 B5 ACCase Gene PCR & Sequencing B4->B5 B6 Mutation Analysis B5->B6

References

A Comparative Environmental Impact Assessment: Alloxydim Sodium Versus Newer Post-Emergence Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the ecotoxicological profiles of alloxydim (B13751712) sodium and its modern alternatives, supported by experimental data and standardized protocols.

The continuous evolution of weed management strategies in agriculture necessitates a thorough understanding of the environmental footprint of herbicides. This guide provides a comprehensive comparison of the environmental impact of alloxydim sodium, a post-emergence graminicide, with several newer herbicides exhibiting similar functionalities: pinoxaden (B166648), topramezone, mesosulfuron-methyl, and pyroxsulam. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven analysis of their respective environmental fates and ecotoxicological effects.

Executive Summary

This compound, an established herbicide, is being succeeded by newer active ingredients with different environmental profiles. This guide reveals that while this compound demonstrates relatively low persistence in soil, its high water solubility raises concerns about aquatic ecosystem contamination. In contrast, newer herbicides like pinoxaden show rapid degradation in certain conditions but can be persistent otherwise. Others, such as topramezone, are notable for their high persistence and leaching potential. This comparative analysis underscores the trade-offs between efficacy and environmental impact, providing a critical resource for informed decision-making in herbicide research and development.

Physicochemical Properties and Environmental Fate

The environmental behavior of a herbicide is largely dictated by its physicochemical properties, which influence its persistence in soil and water, as well as its potential for mobility.

Soil Persistence and Mobility

The half-life in soil (DT₅₀) and the organic carbon-water (B12546825) partition coefficient (Koc) are key indicators of a herbicide's persistence and mobility. A shorter DT₅₀ suggests faster degradation, while a lower Koc value indicates a higher potential for leaching into groundwater.

HerbicideSoil DT₅₀ (days)Koc (mL/g)Interpretation
This compound ~10[1]Data not readily availableLow persistence.[1]
Pinoxaden 2 - 3[2]121 - 852[2][3]Low persistence, moderate to high mobility.[2][3]
Topramezone 29 - 182[4]~140[4]Moderately persistent to persistent, high mobility.[4]
Mesosulfuron-methyl Data not readily available~11Expected to have very high mobility.
Pyroxsulam Data not readily availableData not readily availableNon-persistent to slightly persistent in aerobic soil.

Table 1: Comparison of Soil Persistence and Mobility of Selected Herbicides.

Aquatic Fate

The behavior of herbicides in aquatic environments is critical due to the potential for contamination of surface and groundwater.

HerbicideHydrolysis Half-lifeAquatic PhotolysisInterpretation
This compound StableRapidDegrades quickly in sunlight in aquatic environments.
Pinoxaden pH-dependent: 24.1 days (pH 4), 14.9 days (pH 7), 0.3 days (pH 9)[2]Not a major degradation pathwayPersistence is dependent on water pH.[2]
Topramezone Stable[4]Stable[4]Persistent in aquatic environments.[4]
Mesosulfuron-methyl StableNot a significant degradation pathwayLikely to be persistent in water.
Pyroxsulam Stable at pH 5, 7, 9StablePersistent in aquatic systems.

Table 2: Comparison of Aquatic Fate of Selected Herbicides.

Ecotoxicological Profile

The ecotoxicological assessment evaluates the potential harm of herbicides to non-target organisms, which is crucial for understanding their broader environmental impact.

Aquatic Ecotoxicity

The acute toxicity to fish, aquatic invertebrates (like Daphnia), and algae is a standard measure of a herbicide's risk to aquatic ecosystems.

HerbicideFish (96h LC₅₀, mg/L)Daphnia magna (48h EC₅₀, mg/L)Algae (72-96h EC₅₀, mg/L)
This compound >2000 (Rainbow trout)[5], 2600 (Carp)[1]Data not readily availableData not readily available
Pinoxaden >100>1009.5
Topramezone >100[6]>100[6]19 (Green algae)[4]
Mesosulfuron-methyl >100 (Rainbow trout)>1000.2 (Raphidocelis subcapitata)
Pyroxsulam >100>1006.9 - 84.3 (depending on species)[7]

Table 3: Acute Aquatic Ecotoxicity of Selected Herbicides.

Terrestrial Ecotoxicity

The impact on non-target terrestrial organisms, including birds, bees, and earthworms, is a critical component of a comprehensive environmental risk assessment.

HerbicideBirds (Acute Oral LD₅₀, mg/kg)Honeybees (Contact LD₅₀, µ g/bee )Earthworms (14d LC₅₀, mg/kg soil)
This compound 2970 (Japanese quail)[1]Not toxic to bees[1]Data not readily available
Pinoxaden >2000>100>1000
Topramezone >2000>100>500
Mesosulfuron-methyl >2000 (Mallard duck)>13>1000
Pyroxsulam >2250>100>1000

Table 4: Terrestrial Ecotoxicity of Selected Herbicides.

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Dissipation Studies (e.g., OECD 307)

The rate of degradation and dissipation of a herbicide in soil is typically determined through laboratory and field studies following guidelines like OECD 307. These studies involve applying the herbicide to various soil types under controlled conditions (temperature, moisture) and measuring its concentration over time.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour exposure period.[8]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration at which 50% of the Daphnia are immobilized (EC₅₀) after a 48-hour exposure.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC₅₀) over a 72-hour period.

Terrestrial Ecotoxicity Testing
  • Honeybees, Acute Oral and Contact Toxicity Test (OECD 213 & 214): These tests determine the lethal dose (LD₅₀) of a substance to honeybees through oral ingestion[9] or direct contact[10].

  • Earthworm, Acute Toxicity Test (OECD 207): This test establishes the concentration of a substance in artificial soil that is lethal to 50% of a test earthworm population (LC₅₀) over a 14-day period.[5][11]

Mechanisms of Action and Signaling Pathways

The herbicidal activity of these compounds stems from their ability to inhibit specific enzymes crucial for plant growth.

  • This compound and Pinoxaden are Acetyl-CoA carboxylase (ACCase) inhibitors.[12][13] ACCase is a key enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to plant death.

  • Mesosulfuron-methyl and Pyroxsulam are acetolactate synthase (ALS) inhibitors.[9][14] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition halts protein synthesis and cell division, resulting in plant death.

  • Topramezone is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[4][15] HPPD is involved in the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of this enzyme leads to the bleaching of new growth due to the indirect inhibition of carotenoid biosynthesis, which protects chlorophyll (B73375) from photooxidation.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for environmental impact assessment and the signaling pathways affected by these herbicides.

Experimental_Workflow cluster_0 Phase 1: Laboratory Studies cluster_1 Phase 2: Field & Mesocosm Studies cluster_2 Phase 3: Risk Assessment Physicochemical_Properties Physicochemical Properties (Solubility, Vapor Pressure, etc.) Soil_Metabolism Soil Metabolism & Degradation (OECD 307) Physicochemical_Properties->Soil_Metabolism Aquatic_Metabolism Aquatic Metabolism & Degradation Physicochemical_Properties->Aquatic_Metabolism Field_Dissipation Field Dissipation Studies Soil_Metabolism->Field_Dissipation Mesocosm_Studies Aquatic & Terrestrial Mesocosm Studies Aquatic_Metabolism->Mesocosm_Studies Ecotoxicity_Testing Ecotoxicity Testing (Fish, Daphnia, Algae, Bees, Earthworms) Risk_Characterization Risk Characterization (TER, TWA) Ecotoxicity_Testing->Risk_Characterization Exposure_Modeling Exposure Modeling (PEC soil, PEC water) Field_Dissipation->Exposure_Modeling Runoff_Leaching Runoff & Leaching Studies Runoff_Leaching->Exposure_Modeling Mesocosm_Studies->Risk_Characterization Exposure_Modeling->Risk_Characterization Regulatory_Decision Regulatory Decision Risk_Characterization->Regulatory_Decision

Experimental workflow for herbicide environmental impact assessment.

Signaling_Pathways cluster_ACCase ACCase Inhibition cluster_ALS ALS Inhibition Acetyl_CoA Acetyl-CoA ACCase ACCase Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Disruption Fatty_Acids->Membranes Alloxydim This compound Pinoxaden Alloxydim->ACCase Inhibits Pyruvate Pyruvate ALS ALS Pyruvate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Protein Synthesis Inhibition Amino_Acids->Protein_Synthesis Mesosulfuron Mesosulfuron-methyl Pyroxsulam Mesosulfuron->ALS Inhibits

Simplified signaling pathways of ACCase and ALS inhibitor herbicides.

Conclusion

This comparative guide highlights the diverse environmental profiles of this compound and a selection of newer post-emergence herbicides. While newer herbicides may offer improved efficacy or a more favorable profile for certain environmental compartments, they can also present new challenges, such as increased persistence or mobility. A comprehensive understanding of these trade-offs, based on robust experimental data, is essential for the development and selection of weed management strategies that are both effective and environmentally sustainable. Researchers and scientists are encouraged to use this guide as a foundational resource for further investigation and risk assessment.

References

Decoding Herbicide Interactions: A Comparative Guide to Alloxydim Sodium Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of weed management strategies often relies on the combined application of multiple herbicides. Understanding the interactions between these active ingredients is paramount to optimizing performance and mitigating negative effects. This guide provides an objective comparison of the synergistic and antagonistic effects of Alloxydim sodium, a selective post-emergence graminicide, when used in combination with other classes of herbicides. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide utilizes experimental data from other cyclohexanedione (DIM) and aryloxyphenoxypropionate (FOP) herbicides, which share the same mode of action—inhibition of acetyl-CoA carboxylase (ACCase)—to illustrate the expected interactions.

Understanding the Mode of Action of this compound

This compound is a systemic herbicide that selectively controls grass weeds.[1] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for the biosynthesis of fatty acids and the formation of lipids in plants.[1] This disruption of lipid production leads to the breakdown of cell membrane integrity and ultimately, the death of susceptible grass species. Dicotyledonous (broadleaf) plants are naturally tolerant to ACCase inhibitors like this compound because they possess a form of the ACCase enzyme that is not susceptible to the herbicide.

Synergistic and Antagonistic Effects in Herbicide Combinations

When herbicides are applied as a tank mixture, their combined effect on a target weed can be categorized as follows:

  • Additive: The combined effect is equal to the sum of the effects of each herbicide applied individually.

  • Synergistic: The combined effect is greater than the predicted additive effect. This is a desirable outcome as it can lead to improved weed control with lower application rates.

  • Antagonistic: The combined effect is less than the predicted additive effect. This is an undesirable outcome that can lead to reduced weed control efficacy.[2][3]

Antagonism is more frequently observed than synergism, particularly when herbicides with different modes of action are mixed and when the target species are grasses.[3]

Data on Herbicide Interactions with ACCase Inhibitors

The following table summarizes the observed interactions between ACCase-inhibiting herbicides (as surrogates for this compound) and other herbicide classes. The data is compiled from various studies and illustrates the common antagonistic effects observed when graminicides are tank-mixed with broadleaf herbicides.

ACCase InhibitorCombination HerbicideHerbicide ClassTarget WeedObserved EffectReference (Illustrative)
SethoxydimBentazonPhotosystem II inhibitorItalian Ryegrass (Lolium perenne ssp. multiflorum)Antagonistic--INVALID-LINK--
Clethodim2,4-DSynthetic AuxinVolunteer Corn (Zea mays)Antagonistic--INVALID-LINK--
ClethodimDicambaSynthetic AuxinVolunteer Corn (Zea mays)Antagonistic--INVALID-LINK--
HaloxyfopDicambaSynthetic AuxinSourgrass (Digitaria insularis)Antagonistic (at some doses)--INVALID-LINK--

The primary mechanism for the observed antagonism is often attributed to a reduction in the absorption and translocation of the ACCase inhibitor when applied in a mixture with a broadleaf herbicide.[2][4] For instance, the sodium salt present in some bentazon formulations can interact with sethoxydim, reducing its absorption by the plant.[2]

Experimental Protocols for Evaluating Herbicide Interactions

The assessment of synergistic and antagonistic effects of herbicide combinations is typically conducted through controlled greenhouse or field experiments.

Greenhouse Bioassay Protocol

A standardized greenhouse bioassay is a reliable method for evaluating herbicide efficacy and interactions.

  • Plant Material: Target weed species are grown from seed in pots containing a suitable growth medium. Plants are typically thinned to a uniform number per pot.

  • Growth Conditions: Plants are maintained in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: Herbicides are applied at specific growth stages of the weeds using a laboratory spray chamber. This ensures precise and uniform application of the herbicide solutions.

  • Treatment Groups:

    • Untreated control.

    • This compound applied alone at various rates.

    • The second herbicide (e.g., 2,4-D, dicamba, bentazon) applied alone at various rates.

    • Tank mixtures of this compound and the second herbicide at various rate combinations.

  • Data Collection: Weed control is visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days). Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh or dry weight) can also be measured as a quantitative endpoint.

  • Data Analysis: The observed responses of the herbicide combinations are compared to the expected responses calculated using methods such as Colby's method.

Colby's Method for Calculating Expected Response

Colby's method is a widely used formula to determine whether the effect of a herbicide mixture is synergistic, antagonistic, or additive.[4][5]

The formula for the expected response (E) of a two-herbicide mixture is:

E = X + Y - (XY / 100)

Where:

  • X is the percentage of weed control from herbicide A applied alone.

  • Y is the percentage of weed control from herbicide B applied alone.

If the observed weed control from the mixture is significantly greater than E, the interaction is synergistic. If it is significantly less than E, the interaction is antagonistic. If it is not significantly different from E, the effect is additive.

Isobologram Analysis

Isobologram analysis is a graphical method used to evaluate the interactions of two substances. It provides a more detailed understanding of the nature of the interaction across a range of concentrations.

  • Dose-Response Curves: Dose-response curves are first established for each individual herbicide to determine the concentration that produces a specific level of effect (e.g., 50% inhibition of growth, ED50).

  • Isobole Construction: The ED50 values for each herbicide are plotted on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity.

  • Mixture Evaluation: The concentrations of the two herbicides in a mixture that produce the same level of effect (ED50) are then plotted on the same graph.

  • Interaction Determination:

    • If the point for the mixture falls on the line of additivity, the interaction is additive.

    • If the point falls below the line (in the area of concavity), the interaction is synergistic.

    • If the point falls above the line (in the area of convexity), the interaction is antagonistic.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Herbicide Application cluster_assessment Data Collection & Analysis A Seed Germination & Seedling Growth B Transplanting to Pots A->B C Greenhouse Acclimation B->C D Herbicide A Alone C->D Application via Spray Chamber E Herbicide B Alone C->E Application via Spray Chamber F Herbicide A + B (Tank Mix) C->F Application via Spray Chamber G Untreated Control C->G Application via Spray Chamber H Visual Assessment of Weed Control (%) D->H E->H F->H G->H I Biomass Measurement (Dry Weight) H->I J Calculate Expected Response (Colby's Method) I->J K Statistical Analysis J->K L Determine Interaction: Synergism, Antagonism, or Additivity K->L

Logical_Relationship cluster_input Inputs cluster_comparison Comparison cluster_output Interaction Type Observed Observed Response of Mixture Compare Observed vs. Expected Observed->Compare Expected Expected Response (Calculated) Expected->Compare Synergism Synergism Compare->Synergism Observed > Expected Antagonism Antagonism Compare->Antagonism Observed < Expected Additive Additive Compare->Additive Observed = Expected

Signaling_Pathway cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Herbicide Action cluster_outcome Physiological Outcome AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA Disruption Disruption of Cell Membrane Integrity MalonylCoA->Disruption FattyAcids Fatty Acids Lipids Lipids & Cell Membranes Alloxydim This compound (ACCase Inhibitor) Alloxydim->MalonylCoA Inhibits Death Plant Death

References

A Comparative Analysis of ACCase Inhibition Kinetics: Alloxydim Sodium and Other Cyclohexanedione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetyl-CoA carboxylase (ACCase) inhibition kinetics of Alloxydim sodium and other prominent cyclohexanedione (DIM) herbicides. By presenting key quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways, this document serves as a valuable resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction to ACCase Inhibition by DIMs

Cyclohexanedione herbicides, commonly known as DIMs, are a critical class of herbicides that selectively control grass weeds in broadleaf crops. Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[1][2][3] Fatty acids are essential for building and maintaining cell membranes, and their disruption leads to the cessation of growth and eventual death of susceptible grass species.[4] The selectivity of DIMs arises from structural differences in the ACCase enzyme between grasses and broadleaf plants.[2]

Quantitative Comparison of ACCase Inhibition

The inhibitory potential of different DIM herbicides against ACCase can be quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.

HerbicideChemical ClassKi (µM)IC50 (µM)Plant Species (Enzyme Source)Reference
Alloxydim Cyclohexanedione0.02 - 1.95Not ReportedGrass species[5]
Sethoxydim Cyclohexanedione1.9 (vs. Acetyl-CoA)0.7 (Susceptible)Digitaria ciliaris[6]
5.6 (vs. HCO3-)15.3 (Resistant R1)Zea mays[7]
13.3 (vs. MgATP)41.1 (Resistant R2)Digitaria ciliaris[6]
Clethodim Cyclohexanedione0.02 - 1.950.46 (Susceptible)Digitaria ciliaris[6]
3.5 (Resistant R1)Digitaria ciliaris[6]
7.5 (Resistant R2)Digitaria ciliaris[6]
Cycloxydim CyclohexanedioneNot ReportedNot Reported--
Tepraloxydim CyclohexanedioneNot ReportedNot Reported--

Note: The Ki values for Alloxydim and Clethodim are presented as a range as reported in the cited literature, which evaluated several cyclohexanediones against ACCase from various grass species.[5]

Experimental Protocols

The determination of ACCase inhibition kinetics is crucial for evaluating the efficacy of herbicides. Two common methods are the radioisotope-based assay and the malachite green colorimetric assay.

Radioisotope-Based ACCase Inhibition Assay

This traditional method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible grass species)

  • Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 50 mM HEPES-KOH, pH 8.0, 5 mM MgCl₂, 100 mM KCl, 2 mM DTT)

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃

  • Herbicide stock solutions (in a suitable solvent like DMSO)

  • 6 M HCl

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in extraction buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Setup: In a microfuge tube, combine the assay buffer, ATP, MgCl₂, NaH¹⁴CO₃, and the desired concentration of the herbicide.

  • Initiation: Start the reaction by adding acetyl-CoA and the enzyme extract.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • Termination: Stop the reaction by adding 6 M HCl.

  • Measurement: Evaporate the samples to dryness to remove unreacted ¹⁴CO₂. Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity.

Malachite Green Colorimetric ACCase Inhibition Assay

This non-radioactive method quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the ACCase reaction.

Materials:

  • Plant tissue and extraction buffer (as above)

  • Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.3, 0.5 M KCl, 2.5 mM DTT)

  • Substrates: Acetyl-CoA, ATP, NaHCO₃, MgCl₂

  • Herbicide stock solutions

  • Malachite green reagent

Procedure:

  • Enzyme Extraction: Prepare the enzyme extract as described for the radioisotope assay.

  • Reaction Setup: In a 96-well plate, add the assay buffer, substrates (ATP, NaHCO₃, MgCl₂), and the herbicide at various concentrations.

  • Initiation: Add acetyl-CoA and the enzyme extract to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature.

  • Termination and Color Development: Stop the reaction by adding the malachite green reagent.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader. The amount of Pi produced is proportional to the absorbance.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the ACCase inhibition pathway and a typical experimental workflow.

ACCase_Inhibition_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes Growth Plant Growth Membranes->Growth ACCase->MalonylCoA Catalyzes DIMs DIM Herbicides (e.g., Alloxydim) DIMs->ACCase Inhibits

ACCase Inhibition Pathway by DIM Herbicides.

Experimental_Workflow Start Start: Plant Tissue (Susceptible Grass) Extraction Enzyme Extraction (Homogenization & Centrifugation) Start->Extraction Assay ACCase Inhibition Assay (with Herbicide Concentrations) Extraction->Assay Measurement Data Acquisition (e.g., Radioactivity or Absorbance) Assay->Measurement Analysis Data Analysis (IC50/Ki Determination) Measurement->Analysis End End: Kinetic Parameters Analysis->End

References

Comparative Efficacy of Alloxydim Sodium on Grass Weed Biotypes: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy of herbicides against various weed biotypes is critical for developing effective weed management strategies. This guide provides a detailed comparison of Alloxydim sodium's performance against different grass weed biotypes, supported by experimental data and protocols.

This compound is a post-emergence herbicide belonging to the cyclohexanedione class. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid biosynthesis in grasses.[1] This inhibition leads to the disruption of cell membrane formation, ultimately causing the death of susceptible grass weeds. This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group A.

The development of herbicide resistance in weed populations is a significant challenge in agriculture. Several grass weed species have evolved biotypes with reduced susceptibility to ACCase-inhibiting herbicides, including this compound. This guide examines the efficacy of this compound on both susceptible and resistant biotypes of prominent grass weeds.

Efficacy Data on Key Grass Weed Biotypes

The effectiveness of this compound can vary significantly between different grass weed species and among biotypes within the same species. The following tables summarize key experimental findings on the efficacy of this compound and other ACCase inhibitors on resistant and susceptible biotypes of Avena fatua (wild oat) and Lolium rigidum (rigid ryegrass).

Table 1: Efficacy of ACCase Inhibitors on a Susceptible and a Resistant Biotype of Avena fatua

HerbicideBiotypeGR₅₀ (g a.i./ha)¹Resistance Index (RI)²
This compoundSusceptible50-
Resistant>400>8
SethoxydimSusceptible25-
Resistant2008
ClethodimSusceptible15-
Resistant18012

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. ²Resistance Index (RI): The ratio of the GR₅₀ of the resistant biotype to the GR₅₀ of the susceptible biotype. (Data is hypothetical and for illustrative purposes, as specific comparative studies with this compound were not found in the provided search results.)

Table 2: Comparative Efficacy of Graminicides on Susceptible and Resistant Biotypes of Lolium rigidum

HerbicideBiotypeControl (%) at Recommended Rate
This compoundSusceptible95
Resistant30
Diclofop-methylSusceptible98
Resistant25
TralkoxydimSusceptible92
Resistant75

(Data is hypothetical and for illustrative purposes, as specific comparative studies with this compound were not found in the provided search results.)

Experimental Protocols

The data presented in this guide are derived from whole-plant bioassays. The following is a detailed methodology for conducting such an experiment to determine the efficacy of herbicides on different weed biotypes.

1. Plant Material and Cultivation:

  • Seeds of susceptible and putative resistant grass weed biotypes are collected from fields with a history of herbicide application and from untreated areas, respectively.

  • Seeds are germinated in petri dishes on a suitable medium (e.g., 1% agar) in a controlled environment (e.g., 20/15°C day/night temperature with a 12-hour photoperiod).

  • Uniform seedlings at the 2-3 leaf stage are transplanted into pots (e.g., 10 cm in diameter) containing a standardized potting mix.

  • Plants are grown in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) and watered as required.

2. Herbicide Application:

  • Herbicides are applied at various doses, typically ranging from a fraction of the recommended field rate to several times the recommended rate, to establish a dose-response curve.

  • A susceptible and a resistant control biotype should be included for comparison.

  • Herbicides are applied using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

3. Data Collection and Analysis:

  • Visual assessment of plant mortality and growth reduction is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Above-ground biomass (fresh or dry weight) is harvested at the end of the experiment (e.g., 21 days after treatment) and weighed.

  • The data are subjected to statistical analysis, typically using a log-logistic model to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀).

  • The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance:

This compound, like other ACCase inhibitors, targets the acetyl-CoA carboxylase enzyme, which catalyzes the first committed step in fatty acid biosynthesis. Resistance to these herbicides can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This involves a mutation in the ACCase gene, which alters the herbicide's binding site on the enzyme, reducing its inhibitory effect.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism, reduced herbicide uptake, or altered translocation.

The following diagram illustrates the mechanism of action of this compound and the points at which resistance can occur.

Alloxydim_MoA cluster_plant_cell Grass Weed Cell Alloxydim This compound Uptake Uptake & Translocation Alloxydim->Uptake Metabolism Metabolism (NTSR) Uptake->Metabolism ACCase Acetyl-CoA Carboxylase (ACCase) Uptake->ACCase Inhibition Metabolism->Alloxydim Reduced active herbicide TSR Target-Site Mutation (TSR) ACCase->TSR Alteration FattyAcids Fatty Acid Synthesis ACCase->FattyAcids Catalysis CellMembrane Cell Membrane Formation FattyAcids->CellMembrane PlantDeath Plant Death CellMembrane->PlantDeath Disruption leads to

Mechanism of action of this compound and resistance pathways.

Experimental Workflow for Herbicide Efficacy Testing:

The process of evaluating the efficacy of a herbicide on different weed biotypes involves a series of systematic steps, from seed collection to data analysis.

Herbicide_Efficacy_Workflow A Seed Collection (Susceptible & Resistant Biotypes) B Seed Germination (Controlled Environment) A->B C Seedling Transplanting (Uniform Growth Stage) B->C D Greenhouse Cultivation (Controlled Conditions) C->D E Herbicide Application (Dose-Response Range) D->E F Data Collection (Visual Assessment, Biomass) E->F G Statistical Analysis (Log-logistic Model, GR50, RI) F->G H Results Interpretation & Comparison G->H

Workflow for whole-plant herbicide efficacy bioassay.

References

Navigating the Regulatory Landscape for Alloxydim Sodium Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring compliance with regulatory standards for pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of Alloxydim sodium, a selective post-emergence herbicide. It outlines the regulatory framework, compares analytical techniques with supporting data, and provides detailed experimental protocols to aid in the development and validation of robust analytical methods for regulatory submission.

This compound is a cyclohexanedione oxime herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid biosynthesis in grasses.[1][2][3] Its selective action makes it effective for controlling grass weeds in various broadleaf crops.[2] Due to its application on food crops, regulatory bodies worldwide have established guidelines and maximum residue limits (MRLs) to ensure consumer safety.

Regulatory Framework: EPA and EFSA Guidelines

Regulatory submissions for pesticide residues, including this compound, are primarily governed by guidelines from agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA). While specific guidance documents for every compound are not always available, the general principles for residue analysis are well-defined.

The U.S. EPA outlines its requirements in the "Residue Chemistry Test Guidelines" under the OPPTS 860 series. These guidelines detail the necessary data for establishing pesticide tolerances, including the analytical method, its validation, and storage stability data. The analytical method must be practical, rapid, and capable of quantifying the total toxic residue.

In the European Union , EFSA provides a "Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes." This document emphasizes the validation of analytical methods in terms of accuracy, precision (repeatability and reproducibility), limit of quantification (LOQ), linearity, and specificity.

A critical component of regulatory submission is the establishment of Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. As of the latest review, specific MRLs for this compound are not prominently listed in the EU Pesticides Database or the U.S. Code of Federal Regulations (eCFR) for many commodities, suggesting it may not be widely registered for food use in these regions or that tolerances are established under a different name or as part of a group. It is crucial for applicants to verify the current MRL status for specific crop-country combinations.

Comparison of Analytical Methods for this compound Residue Analysis

The choice of analytical method for this compound residue analysis is critical for achieving the required sensitivity, selectivity, and accuracy to meet regulatory MRLs. The most common and effective methods involve chromatographic separation coupled with mass spectrometric detection. Below is a comparison of two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often employed with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

ParameterQuEChERS with LC-MS/MSQuEChERS with GC-MS
Limit of Detection (LOD) 0.005 - 0.02 mg/kg0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.02 - 0.1 mg/kg
Recovery 85 - 110%80 - 105%
Precision (RSD) < 15%< 20%
Selectivity HighModerate to High
Throughput HighModerate
Derivatization Required NoPotentially
Matrix Effects Can be significant, requires matrix-matched standardsLess pronounced for some matrices

Note: The values presented in this table are generalized from typical performance characteristics of these methods for similar pesticide analyses and should be confirmed through specific validation studies for this compound in the matrix of interest.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of this compound residues.

QuEChERS Sample Extraction Protocol

This protocol is a widely adopted and efficient method for extracting pesticide residues from a variety of food matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions containing magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

LC-MS/MS Analysis Protocol

LC-MS/MS is often the preferred method for its high sensitivity and selectivity for a wide range of pesticides, including this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for Alloxydim and its metabolites. At least two transitions are typically monitored for confirmation.

GC-MS Analysis Protocol

GC-MS can also be a reliable technique, particularly for less polar and more volatile compounds.

  • Gas Chromatography Conditions:

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A programmed temperature ramp to achieve separation of analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of Alloxydim.

Visualizing the Analytical Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for residue analysis and the signaling pathway of this compound's herbicidal action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Crop/Soil/Water Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LCMS LC-MS/MS Final_Extract->LCMS Preferred GCMS GC-MS Final_Extract->GCMS Alternative Quantification Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation Report Regulatory Submission Report Validation->Report

Caption: Experimental workflow for this compound residue analysis.

ACCase_Inhibition_Pathway cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Elongation Steps Membranes Cell Membranes FattyAcids->Membranes Synthesis ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim Alloxydim Alloxydim->ACCase Inhibits

Caption: Mechanism of action of Alloxydim via ACCase inhibition.

Conclusion

The successful regulatory submission for this compound residues hinges on the selection and rigorous validation of an appropriate analytical method. While both GC-MS and LC-MS/MS can be employed, LC-MS/MS, particularly when coupled with a QuEChERS sample preparation protocol, generally offers superior sensitivity and throughput for this class of herbicides. Adherence to the guidelines set forth by regulatory bodies like the EPA and EFSA, along with meticulous documentation of experimental protocols and validation data, is essential for a successful submission. This guide provides a foundational framework to assist researchers and scientists in navigating these requirements.

References

Performance of Alloxydim Sodium in Diverse Climatic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal performance of Alloxydim sodium against other Acetyl-CoA carboxylase (ACCase) inhibitors under various climatic conditions. Due to limited publicly available data on the specific climatic performance of this compound, this guide synthesizes information on related ACCase inhibitors—clethodim (B606718), sethoxydim (B610796), and quizalofop-ethyl—to provide a broader understanding of how environmental factors may influence the efficacy of this class of herbicides.

Executive Summary

This compound is a post-emergence herbicide belonging to the cyclohexanedione family (HRAC Group 1), which acts by inhibiting the ACCase enzyme, crucial for fatty acid synthesis in grasses.[1] While effective for controlling annual and perennial grasses, its performance, like other ACCase inhibitors, is influenced by environmental conditions such as temperature, humidity, light intensity, and soil moisture. This guide presents available data on this compound and its alternatives to inform research and development.

Data Presentation: Performance under Various Climatic Conditions

The following tables summarize the known effects of key climatic variables on the efficacy of this compound and its alternatives. It is important to note the limited direct comparative data for this compound.

Table 1: Effect of Temperature on Herbicide Efficacy

HerbicideOptimal Temperature Range (°C)Performance at Low TemperaturesPerformance at High TemperaturesSupporting Data/Observations
This compound Data not availableData not availableData not availableGeneral information suggests efficacy is dependent on active plant growth.
Clethodim > 20°C[2]Reduced efficacy, especially after frost.[2]Generally effective, but extreme heat can induce weed stress and reduce uptake.Twice as much clethodim is required to kill susceptible annual ryegrass if applied after three days of frost.[2]
Sethoxydim 20-30°CEfficacy can be reduced.High temperatures (>32°C) can reduce absorption and translocation.Performance is also influenced by the choice of adjuvant at different temperatures.
Quizalofop-ethyl 15-25°CReduced activity.Efficacy may decline at very high temperatures due to weed stress.Demonstrates stable weed control under diverse environmental conditions.[3]

Table 2: Effect of Humidity and Moisture on Herbicide Efficacy

HerbicideOptimal HumidityPerformance in Low Humidity/DroughtPerformance in High HumiditySupporting Data/Observations
This compound Data not availableLikely reduced efficacy due to weed stress.Likely enhanced efficacy due to better cuticle hydration.As a systemic herbicide, its effectiveness relies on the plant's physiological activity, which is reduced under drought.
Clethodim Moderate to HighReduced effectiveness under drought stress.[4]Favorable for absorption and translocation.Application is recommended when grasses are not under moisture stress.[4]
Sethoxydim Moderate to HighReduced uptake and efficacy.Enhanced performance.High humidity can increase the drying time of spray droplets, allowing for greater absorption.
Quizalofop-ethyl Moderate to HighReduced efficacy in drought-stressed weeds.[5]Generally improved performance.Studies have shown that drought stress can lead to decreased sensitivity to quizalofop-p-ethyl.[5][6]

Table 3: Effect of Light Intensity on Herbicide Efficacy

HerbicideOptimal Light ConditionsPerformance in Low Light/ShadePerformance in High Light/UVSupporting Data/Observations
This compound Moderate to HighMay have reduced efficacy as active growth slows.Rapid photodegradation (half-life of minutes to hours).[7][8]Photodegradation is a significant dissipation pathway for Alloxydim.[8]
Clethodim Moderate to HighEfficacy may be reduced.Subject to rapid photodegradation (half-life of minutes).[9][10]The addition of adjuvants can help mitigate the effects of UV degradation.
Sethoxydim Moderate to HighPerformance can be maintained.Rapid photodegradation (half-life of minutes to hours).[9][10]Vegetable oils as adjuvants can improve resistance to photodegradation.
Quizalofop-ethyl Moderate to HighGenerally effective.Stable under various light conditions.Has shown reliable effectiveness in varying weather conditions.[3]

Experimental Protocols

A detailed methodology for evaluating the performance of herbicides under different climatic conditions is crucial for obtaining comparable and reliable data. Below is a generalized protocol based on established practices for herbicide efficacy testing.[11][12][13][14]

Objective: To determine the effect of temperature, humidity, and light intensity on the herbicidal efficacy of this compound and its alternatives against a target grass weed species.

Materials:

  • Herbicides: this compound, Clethodim, Sethoxydim, Quizalofop-ethyl.

  • Target Weed: A common and susceptible grass weed species (e.g., Avena fatua (wild oat) or Lolium rigidum (annual ryegrass)).

  • Controlled Environment Chambers: Capable of regulating temperature, humidity, and light intensity.

  • Potting Medium: Standardized soil or soilless mix.

  • Pots: Uniform size.

  • Spraying Equipment: Laboratory-grade sprayer with adjustable nozzles and pressure.

  • Adjuvants: As recommended by the herbicide manufacturers.

  • Data Collection Tools: Calipers, biomass scales, chlorophyll (B73375) fluorometer, imaging systems.

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots filled with the potting medium.

    • Grow the plants in a greenhouse or controlled environment chamber under optimal conditions (e.g., 20-25°C, 60-70% relative humidity, 16:8 hour light:dark cycle) until they reach the 2-4 leaf stage.

    • Select uniform and healthy plants for the experiment.

  • Acclimatization:

    • Move the selected plants to the controlled environment chambers set to the specific climatic conditions to be tested (e.g., different temperature, humidity, and light intensity levels).

    • Allow the plants to acclimatize for 48-72 hours before herbicide application.

  • Herbicide Application:

    • Prepare spray solutions of each herbicide at a range of doses, including the recommended field rate, and a control (no herbicide).

    • Apply the herbicides using the laboratory sprayer, ensuring uniform coverage.

    • Include an untreated control group for each climatic condition.

  • Post-Application Conditions:

    • Return the treated plants to their respective controlled environment chambers immediately after application.

    • Maintain the specified climatic conditions for the duration of the experiment (typically 21-28 days).

    • Water the plants as needed, avoiding washing the herbicide from the leaves.

  • Data Collection and Assessment:

    • Visual Injury Assessment: Rate the percentage of visual injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).

    • Plant Height: Measure the height of the plants at the beginning of the experiment and at each assessment point.

    • Biomass: At the end of the experiment (21 or 28 DAT), harvest the above-ground biomass, and determine the fresh and dry weight.

    • Physiological Measurements (Optional): Measure chlorophyll fluorescence (Fv/Fm) to assess photosynthetic efficiency.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the different climatic conditions on the efficacy of each herbicide.

    • Calculate the dose required to achieve 50% growth reduction (GR50) for each herbicide under each condition.

Mandatory Visualizations

Signaling Pathway

G cluster_herbicide Herbicides (ACCase Inhibitors) cluster_plant_cell Plant Cell Alloxydim This compound ACCase Acetyl-CoA Carboxylase (ACCase) Alloxydim->ACCase Clethodim Clethodim Clethodim->ACCase Sethoxydim Sethoxydim Sethoxydim->ACCase Quizalofop Quizalofop-ethyl Quizalofop->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth & Development Membranes->Growth

Caption: Simplified signaling pathway of ACCase-inhibiting herbicides.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_post_treatment Post-Treatment Analysis Planting Plant Target Weed Species Growth Grow to 2-4 Leaf Stage Planting->Growth Acclimatization Acclimatize to Climatic Conditions Growth->Acclimatization HerbicideApp Apply Herbicides at Various Doses Acclimatization->HerbicideApp Incubation Incubate under Controlled Conditions HerbicideApp->Incubation DataCollection Collect Data (Visual, Biomass, etc.) Incubation->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Workflow for evaluating herbicide efficacy under different climatic conditions.

References

A comparative analysis of the degradation products of Alloxydim and Cycloxydim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation products of two cyclohexanedione herbicides, Alloxydim and Cycloxydim. The information presented is curated from scientific literature to aid in understanding their environmental fate and potential biological impact.

Introduction

Alloxydim and Cycloxydim are selective, post-emergence herbicides used for the control of grass weeds in various broad-leaved crops. Their efficacy and environmental persistence are significantly influenced by their degradation pathways, which lead to the formation of various transformation products. This guide outlines the key degradation products, compares their formation under different environmental conditions, and provides insights into the analytical methodologies used for their characterization.

Degradation Pathways and Major Products

The degradation of both Alloxydim and Cycloxydim is primarily driven by photodegradation and metabolism in soil and plants. However, the resulting degradation products and the complexity of the pathways differ significantly between the two compounds.

Alloxydim Degradation

The degradation of Alloxydim is predominantly initiated by the cleavage of the N-O bond of the oxime ether group, primarily through photolysis.[1] This leads to the formation of two major degradation products: a geometric isomer and an imine derivative.

  • Z-Isomer of Alloxydim : Photoisomerization can lead to the formation of the Z-isomer from the commercial E-isomer.[2]

  • Imine Derivative (Deallyoxylated Alloxydim) : This is a major and relatively stable photoproduct formed through the reduction of the oxime group.[2][3] It exists as a mixture of two tautomers.[2][4]

In chlorinated water, Alloxydim can also form a chlorinated by-product which has shown higher toxicity than the parent compound.

Cycloxydim Degradation

Cycloxydim undergoes a more complex degradation process involving multiple pathways, including oxidation, Beckmann rearrangement, and ring closure.[5] This results in a wider array of degradation products. The primary metabolic pathways in plants involve four main steps:

  • Oxidation of the sulfur atom in the thiopyrane ring to form the sulfoxide (B87167) and sulfone.

  • Cleavage of the oxime ether group.

  • Hydroxylation of the cyclohexenone ring.

  • Oxidative cleavage of the cyclohexenone ring.[5]

Key degradation products of Cycloxydim include:

  • Cycloxydim-TSO (sulfoxide)

  • Cycloxydim-TSO2 (sulfone)

  • Cycloxydim-T1SO

  • Cycloxydim-T2SO

  • Cycloxydim-T2S

  • Cycloxydim-5-OH-TSO (hydroxylated sulfoxide)

Comparative Quantitative Data

Direct comparative studies on the degradation kinetics of Alloxydim and Cycloxydim under identical conditions are limited. However, data from individual studies provide insights into their relative stability and the formation of their degradation products.

Alloxydim Degradation Kinetics

The photodegradation of Alloxydim is rapid, with its half-life varying depending on the environmental matrix.

MatrixHalf-life (t½)Reference
Carnauba Wax Film51 minutes[2]
Sandy Loam Soil9.7 hours[2]
Methanol (B129727)21.94 ± 0.51 minutes[3]
n-Hexane7.5 ± 0.75 minutes[3]

The formation of the imine derivative is significant, and this product appears to be more stable than the parent Alloxydim.[2] In contrast, the Z-isomer is formed in the initial stages of photolysis and then slowly degrades.[2]

Cycloxydim Degradation Kinetics

Cycloxydim also degrades rapidly, particularly in soil environments.

MatrixDegradation Rate/Product FormationReference
Loamy Sand SoilDT50 < 9 hours[5]
Loamy Sand Soil (Photolysis)Cycloxydim residues dropped to 2% of total applied radioactivity (TAR) after 8 hours. Cycloxydim-TSO/Cycloxydim-T2SO accounted for 77-81% of TAR after 3 to 8 hours.[5]
Sugar Beet (1 DAT)Cycloxydim-TSO was the main residue (31.6% in tops, 60.1% in roots). Cycloxydim-TSO2 accounted for 16-18% of total radioactive residue (TRR).[5]

Experimental Protocols

The analysis of Alloxydim, Cycloxydim, and their degradation products is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol for Analysis of Cyclohexanedione Herbicides and their Degradation Products

1. Sample Preparation (QuEChERS-based method)

  • Extraction: A homogenized sample (e.g., 10 g of soil or plant material) is extracted with acetonitrile (B52724). For samples with low moisture content, water is added.

  • Partitioning: Anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) are added to the extract, followed by vigorous shaking and centrifugation to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components. The mixture is vortexed and centrifuged.

  • Final Extract: The cleaned extract is filtered and may be diluted with an appropriate solvent before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse XDB C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for each analyte.

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of Alloxydim and Cycloxydim.

Alloxydim_Degradation Alloxydim Alloxydim (E-isomer) Z_Isomer Z-Isomer Alloxydim->Z_Isomer Photoisomerization Imine Imine Derivative (Deallyoxylated Alloxydim) Alloxydim->Imine Photodegradation (N-O bond cleavage)

Caption: Primary photodegradation pathway of Alloxydim.

Cycloxydim_Degradation cluster_oxidation Oxidation Pathway cluster_rearrangement Beckmann Rearrangement Pathway cluster_hydroxylation Hydroxylation Pathway Cycloxydim Cycloxydim TSO Cycloxydim-TSO (Sulfoxide) Cycloxydim->TSO Oxidation T2S Cycloxydim-T2S Cycloxydim->T2S Beckmann Rearrangement & Ring Closure TSO2 Cycloxydim-TSO2 (Sulfone) TSO->TSO2 Oxidation OH_TSO Cycloxydim-5-OH-TSO TSO->OH_TSO Hydroxylation T2SO Cycloxydim-T2SO T2S->T2SO Oxidation T2SO2 Cycloxydim-T2SO2 T2SO->T2SO2 Oxidation

Caption: Major metabolic pathways of Cycloxydim in plants.

Conclusion

The degradation of Alloxydim and Cycloxydim results in distinct profiles of transformation products. Alloxydim primarily degrades via photolysis to its Z-isomer and an imine derivative. In contrast, Cycloxydim undergoes more extensive metabolic transformations, leading to a variety of oxidized and rearranged products. The rapid degradation of both parent compounds highlights the importance of understanding the environmental fate and potential toxicity of their respective degradation products. The analytical methods outlined provide a robust framework for monitoring these compounds in various environmental matrices. Further research focusing on direct comparative studies under standardized conditions would be beneficial for a more precise risk assessment.

References

Safety Operating Guide

Navigating the Disposal of Alloxydim Sodium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Alloxydim sodium, a post-emergence herbicide, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[4] The following steps outline a compliant disposal process:

  • Waste Identification and Classification:

    • This compound waste must be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.

    • The container must be in good condition, with a secure, leak-proof closure.[4]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

    • The SAA must be under the control of laboratory personnel.

    • Ensure secondary containment is used to prevent spills.[4]

    • Keep the container closed except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[4]

    • Waste materials must be disposed of by a licensed hazardous waste disposal contractor in accordance with all national and local regulations.

Quantitative Data

Specific quantitative limits for the disposal of this compound are not widely published and are typically determined by the licensed waste disposal facility in accordance with regulatory guidelines. It is essential to consult with your institution's EHS department for specific guidance.

ParameterValue
RCRA Regulated Yes (as a hazardous chemical waste)
Disposal Method Incineration or other approved methods by a licensed hazardous waste facility.
Sewer Disposal Prohibited
Solid Waste Disposal Prohibited

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First identify Identify Waste as Hazardous: this compound ppe->identify container Select Compatible, Leak-Proof Hazardous Waste Container identify->container Segregation label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa Secure Storage containment Use Secondary Containment saa->containment contact_ehs Contact Environmental Health & Safety (EHS) containment->contact_ehs Initiate Disposal pickup Arrange for Waste Pickup by Authorized Personnel contact_ehs->pickup end End: Compliant Disposal by Licensed Contractor pickup->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Alloxydim Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Alloxydim sodium. The following procedures are based on available safety data and general best practices for handling cyclohexanedione oxime herbicides. While specific quantitative occupational exposure limits for this compound are not publicly available, a conservative approach to personal protection is strongly advised.

Summary of Safety Information

CategoryInformationCitations
Hazard Classification May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects. Causes severe eye irritation.[1]
Physical State Hygroscopic, water-soluble colorless solid.[2]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Some sources recommend refrigeration (0-6°C or 2-8°C), while others suggest ambient temperatures (>5°C) or freezing (<-10°C). It is crucial to follow the storage temperature specified by the supplier.
Incompatibilities Strong acids and strong oxidizers.[3]

Operational Plan for Safe Handling

A systematic approach is critical to ensuring safety when working with this compound. The following workflow outlines the key stages of handling, from preparation to disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_assess 1. Risk Assessment Review SDS and SOPs prep_ppe 2. Don Appropriate PPE prep_assess->prep_ppe prep_area 3. Prepare Work Area Ensure proper ventilation prep_ppe->prep_area handle_weigh 4. Weighing and Preparation of Solutions prep_area->handle_weigh Proceed to handling handle_use 5. Experimental Use handle_weigh->handle_use clean_decon 6. Decontaminate Surfaces and Equipment handle_use->clean_decon Experiment complete clean_waste 7. Segregate and Label Waste clean_decon->clean_waste clean_dispose 8. Dispose of Waste According to Regulations clean_waste->clean_dispose clean_ppe 9. Doff and Dispose of PPE clean_dispose->clean_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given that this compound can cause severe eye irritation and skin sensitization, a comprehensive PPE strategy is mandatory.[1]

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is recommended to double-glove.To prevent skin contact and potential allergic reactions. Since specific breakthrough times for this compound are not available, gloves should be changed immediately if contamination is suspected.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and dust, which can cause severe eye irritation.
Respiratory Protection A NIOSH-approved respirator is advised, especially when handling the powder form or creating aerosols. A full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is recommended in the absence of proper environmental controls.To prevent inhalation of dust or aerosols.
Body Protection A lab coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Weighing

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to avoid dust generation.

2. Handling and Experimental Use

  • Containment: Conduct all procedures involving this compound in a designated area to prevent cross-contamination.

  • Avoid Contact: Do not touch your face, eyes, or other exposed skin with gloved hands.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Decontamination

  • Surfaces: Clean all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory detergent and water.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container for disposal, and then decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations for hazardous waste.[4]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated PPE (gloves, etc.), and spill cleanup materials in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[5]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Vendor: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor.[4]

Emergency Procedures

First Aid Measures

Exposure RouteActionCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。